Cetirizine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPARSLTMPFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83881-52-1 (di-hydrochloride) | |
| Record name | Cetirizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022787 | |
| Record name | Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ethanol | |
CAS No. |
83881-51-0 | |
| Record name | Cetirizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetirizine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETIRIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cetirizine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110-115°C, 110-115 °C, 112.5 °C | |
| Record name | Cetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cetirizine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Anti-Inflammatory Profile of Cetirizine: A Technical Guide for Researchers
Abstract
Cetirizine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in treating allergic conditions such as rhinitis and urticaria.[1][][3][4] Beyond its primary antihistaminic action, a substantial body of research has illuminated the multifaceted anti-inflammatory properties of this compound.[1][5] These effects are independent of H1 receptor blockade and contribute significantly to its therapeutic profile.[1] This technical guide provides an in-depth review of the anti-inflammatory mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammatory disease.
Introduction
The inflammatory cascade in allergic reactions is a complex process involving the coordinated action of various immune cells and mediators. While histamine is a key player, the sustained inflammatory response is driven by a host of other factors, including cytokines, chemokines, and the recruitment of inflammatory cells such as eosinophils and neutrophils.[6] this compound has demonstrated a remarkable ability to modulate these downstream inflammatory events, positioning it as a molecule of interest beyond its traditional classification. This document will explore the core anti-inflammatory actions of this compound, focusing on its effects on cellular recruitment, mediator release, and intracellular signaling pathways.
Effects on Inflammatory Cell Recruitment
A hallmark of the late-phase allergic reaction is the infiltration of inflammatory cells, particularly eosinophils, into affected tissues. This compound has been shown to potently inhibit this process.
Inhibition of Eosinophil Chemotaxis
This compound significantly inhibits the migration of eosinophils in response to various chemoattractants.[7][8][9] This effect has been observed both in vivo and in vitro and is a key component of its anti-inflammatory action.[7][8][9]
Table 1: Quantitative Data on this compound's Inhibition of Eosinophil Chemotaxis
| Chemoattractant | This compound Concentration | Percent Inhibition | Reference |
| Platelet-Activating Factor (PAF) | Therapeutic Concentration | Potent Inhibition | [7][8][9] |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Therapeutic Concentration | Potent Inhibition | [7][8][9] |
A representative protocol for assessing the effect of this compound on eosinophil chemotaxis is the Boyden chamber assay.
-
Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of patients with allergic rhinitis.[10]
-
Chemotaxis Assay: A Boyden chamber with a micropore filter is used. The lower chamber contains the chemoattractant (e.g., PAF or fMLP), and the upper chamber contains the purified eosinophils pre-incubated with either this compound or a control vehicle.
-
Incubation: The chamber is incubated to allow for cell migration.
-
Quantification: The number of eosinophils that have migrated through the filter to the lower chamber is quantified by microscopy.
Modulation of Adhesion Molecules
The recruitment of inflammatory cells to sites of inflammation is dependent on the expression of adhesion molecules on the surface of endothelial cells. This compound has been shown to downregulate the expression of key adhesion molecules, thereby limiting cellular infiltration.[11][12][13]
Table 2: Effect of this compound on Adhesion Molecule Expression
| Adhesion Molecule | Cell Type | Stimulus | This compound Effect | Reference |
| VCAM-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α, IFN-γ | Significant Reduction | [11] |
| ICAM-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α, IFN-γ | Significant Reduction | [11] |
| ICAM-1 | Keratinocytes (in psoriatic patients) | - | Decreased Expression | [13] |
| LFA-1 | Dermal Endothelial Cells (in psoriatic patients) | - | Decreased Expression | [13] |
-
Cell Culture: Human airway fibroblasts are cultured.[14]
-
Stimulation and Treatment: The cells are stimulated with a pro-inflammatory agent like gamma-interferon (γIFN) in the presence or absence of varying concentrations of this compound (e.g., 0.01, 0.05, 0.1 mg/ml).[14]
-
Staining: The cells are stained with fluorescently labeled antibodies specific for the adhesion molecule of interest (e.g., CD54/ICAM-1).
-
Analysis: The expression of the adhesion molecule is quantified using a flow cytometer.[14]
Modulation of Inflammatory Mediators
This compound influences the release and synthesis of a variety of pro-inflammatory mediators beyond histamine.
Mast Cell Stabilization
While not its primary mechanism, this compound has been shown to possess mast cell-stabilizing properties, particularly at higher concentrations, inhibiting the release of pre-formed mediators.[15][16][17]
Table 3: Effect of this compound on Mast Cell Degranulation
| This compound Concentration | Effect on Degranulation | Reference |
| 100 µM, 1 mM | Significant reduction in degranulating mast cells | [15][17] |
| 1 mM | Almost complete suppression of degranulation | [15][17] |
-
Mast Cell Isolation: Rat peritoneal mast cells are isolated.[15][16]
-
Treatment: The isolated mast cells are incubated with varying concentrations of this compound (1 µM to 1 mM).[16]
-
Stimulation: Degranulation is induced using a secretagogue (e.g., compound 48/80).
-
Quantification: The extent of degranulation is assessed by measuring the release of a marker enzyme, such as β-hexosaminidase, or by microscopic observation using differential-interference contrast (DIC) microscopy.[16]
Inhibition of Cytokine and Chemokine Release
This compound has been demonstrated to reduce the release of several key pro-inflammatory cytokines and chemokines from various cell types.
Table 4: this compound's Effect on Cytokine and Chemokine Release
| Cytokine/Chemokine | Cell Type/Condition | This compound Effect | Reference |
| IL-4 | Children with perennial allergic rhinitis | Significant Decrease | [18][19] |
| IL-8 | Children with perennial allergic rhinitis | Significant Decrease | [18][19] |
| IL-6 | TNF-α and IL-4 activated HUVECs | Suppressed Secretion | [11] |
| IL-8 | TNF-α and IL-4 activated HUVECs | Suppressed Secretion | [11] |
| MIF | Human keratinocyte A431 cell line | Inhibited Production | [20] |
| IL-8 (MIF-induced) | Human keratinocyte A431 cell line | Significant Inhibition | [20] |
| IFN-γ (IL-12 induced) | Peripheral blood T cells | Significant Suppression | [21] |
-
Cell Culture and Treatment: Peripheral blood T cells are isolated from healthy volunteers and preincubated with this compound for 30 minutes.[21]
-
Stimulation: The cells are then stimulated with interleukin (IL)-12 to induce IFN-γ production.[21]
-
Supernatant Collection: After 24 hours of stimulation, the cell culture supernatants are collected.[21]
-
ELISA: The concentration of IFN-γ in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.[21]
Effects on Leukotriene Synthesis
This compound has also been shown to modulate the production of leukotrienes, which are potent chemoattractants and bronchoconstrictors.
Table 5: this compound's Influence on Leukotriene Production
| Leukotriene | Cell Type | This compound Effect | Reference |
| LTB4 | Blood Neutrophils | Decreased Production | [22] |
| Sulfidoleukotrienes (LTC4, LTD4, LTE4) | Blood Leukocytes | Reduced Release upon Antigen Challenge | [23] |
-
Neutrophil Isolation: Neutrophils are purified from the venous blood of allergic and healthy subjects.[22]
-
Treatment: The isolated neutrophils are treated with this compound in vitro at concentrations ranging from 10⁻⁸ to 10⁻⁶ M.[22]
-
Stimulation: The production of LTB4 is stimulated.
-
Quantification: LTB4 levels are measured using high-performance liquid chromatography (HPLC).[22]
Impact on Intracellular Signaling Pathways
The anti-inflammatory effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways, most notably the NF-κB pathway.
Suppression of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] this compound has been shown to suppress the activation of NF-κB.[1][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Inhibition of eosinophil chemotaxis by a new antiallergic compound (this compound). | Semantic Scholar [semanticscholar.org]
- 9. Inhibition of eosinophil chemotaxis by a new antiallergic compound (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of this compound on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. This compound modulates adhesion molecule expression in a double-blind controlled study conducted in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacologic modulation by this compound of some adhesion molecules expression in psoriatic skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced downregulation of airway fibroblast proliferation and function: a rationale for a different approach to allergy treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound more potently exerts mast cell-stabilizing property than diphenhydramine [jstage.jst.go.jp]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. This compound more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Leukotriene B4 production by blood neutrophils in allergic rhinitis--effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effect of this compound on sulfidoleukotriene production by blood leukocytes in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Cetirizine on Eosinophil and Mast Cell Function: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic disorders. Beyond its primary antihistaminergic activity, a growing body of evidence demonstrates that this compound exerts direct modulatory effects on key inflammatory cells, namely eosinophils and mast cells. These actions, which are often independent of H1 receptor blockade, contribute significantly to its overall anti-allergic and anti-inflammatory profile. This technical guide provides an in-depth analysis of the mechanisms through which this compound influences eosinophil and mast cell functions, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the pertinent signaling pathways.
Introduction
Eosinophils and mast cells are pivotal effector cells in the pathophysiology of allergic diseases, including allergic rhinitis, asthma, and atopic dermatitis. Upon activation, these cells release a plethora of pro-inflammatory mediators, such as histamine, cytokines, chemokines, and lipid mediators, which orchestrate the inflammatory cascade and contribute to tissue damage and clinical symptoms. While the primary mechanism of this compound is the blockade of the H1 receptor, it has been shown to possess additional anti-inflammatory properties.[1] This whitepaper delves into the nuanced interactions of this compound with eosinophils and mast cells, providing a comprehensive resource for researchers and drug development professionals in the field of allergy and immunology.
This compound's Effect on Eosinophils
This compound has been demonstrated to significantly inhibit several key functions of eosinophils, including their migration, activation, and survival. These effects are crucial in attenuating the late-phase allergic response, which is characterized by the infiltration of eosinophils into inflamed tissues.
Inhibition of Eosinophil Migration and Chemotaxis
A hallmark of this compound's anti-inflammatory action is its ability to inhibit eosinophil migration to sites of allergic inflammation.[2][3] This has been observed in both in vivo and in vitro settings.
Quantitative Data on Eosinophil Chemotaxis Inhibition
| Agonist | This compound Concentration | Percent Inhibition | Study Population | Reference |
| Platelet-Activating Factor (PAF, 10⁻⁶ M) | 0.01 µg/mL (2.6 x 10⁻⁸ M) | 47.5 ± 6.1% | Allergic Subjects | [4][5] |
| Platelet-Activating Factor (PAF, 10⁻⁶ M) | 0.1 µg/mL (2.6 x 10⁻⁷ M) | 50.8 ± 5.1% | Allergic Subjects | [4][5][6] |
| Platelet-Activating Factor (PAF, 10⁻⁶ M) | 1 µg/mL (2.6 x 10⁻⁶ M) | 58.9 ± 6.4% | Allergic Subjects | [4][5][6] |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | 0.01 µg/mL (0.02 µM) | IC50 ≈ 0.01 µg/mL | Not Specified | |
| Platelet-Activating Factor (PAF) | 0.01 µg/mL (0.02 µM) | IC50 ≈ 0.01 µg/mL | Not Specified | [7] |
| Eotaxin | 10⁻⁸ M | Total Inhibition (through HMVEC-d) | In vitro | [8] |
| Eotaxin | 10⁻⁷ M | Total Inhibition (through HMVEC-l) | In vitro | [8] |
| Allergen and PAF (400 and 40 ng) | 20 mg/day (oral) | 63% and 58.5% reduction at 24h | Allergic Subjects | [9] |
| Allergen | 20 mg/day (oral) | ~75% decrease during hours 6, 7, and 8 | Allergic Subjects | [10] |
Experimental Protocol: In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of allergic subjects using density gradient centrifugation followed by negative immunomagnetic selection.
-
Chemotaxis Chamber Preparation: A 48-well micro-chemotaxis chamber is used, with the lower wells containing a chemoattractant (e.g., PAF at 10⁻⁶ M or fMLP) and the upper wells containing the isolated eosinophils. A polycarbonate filter with a 5 µm pore size separates the two compartments.
-
This compound Treatment: Eosinophils are pre-incubated with varying concentrations of this compound (e.g., 0.01, 0.1, and 1 µg/mL) or a vehicle control for 30 minutes at 37°C.
-
Incubation: The chamber is incubated for 60 minutes at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Migration Quantification: After incubation, the filter is removed, fixed, and stained. The number of eosinophils that have migrated to the lower side of the filter is counted under a microscope in several high-power fields.
-
Data Analysis: The percentage inhibition of chemotaxis is calculated by comparing the number of migrated cells in the this compound-treated wells to the vehicle-treated control wells.
Inhibition of Eosinophil Activation
This compound also modulates eosinophil activation by inhibiting the generation of reactive oxygen species (ROS), such as superoxide anions.
Quantitative Data on Inhibition of Eosinophil Superoxide Generation
| Agonist | This compound Concentration Range | Effect | Study Population | Reference |
| Platelet-Activating Factor (PAF) | 0.01 to 1 µg/mL (2.6 x 10⁻⁸ to 2.6 x 10⁻⁶ M) | Inhibition of superoxide anion generation | Allergic Subjects | [4][5][6] |
Experimental Protocol: Eosinophil Superoxide Anion Generation Assay
-
Eosinophil Isolation: Eosinophils are purified from heparinized venous blood from allergic subjects.
-
Reaction Mixture: Eosinophils are resuspended in a buffer (e.g., Hanks' balanced salt solution) containing cytochrome c.
-
This compound Pre-incubation: The cell suspension is pre-incubated with various concentrations of this compound for a specified time.
-
Stimulation: Eosinophils are stimulated with PAF (10⁻⁶ M) to induce superoxide anion production.
-
Measurement: The reduction of cytochrome c, which is indicative of superoxide anion generation, is measured spectrophotometrically at 550 nm over time.
-
Calculation: The amount of superoxide produced is calculated using the extinction coefficient for cytochrome c. The inhibitory effect of this compound is determined by comparing with the control group.
Effect on Eosinophil Survival
This compound has been shown to inhibit the cytokine-prolonged survival of eosinophils, which may contribute to the resolution of allergic inflammation.
Quantitative Data on Inhibition of Eosinophil Survival
| Cytokine | This compound Concentration | Effect | Duration | Reference |
| IL-5 | 100 µM | Significant inhibition of eosinophil survival | 48 and 72 hours | [11] |
| GM-CSF | 100 µM | No significant inhibition | 48 and 72 hours | [11] |
| IL-3 | 100 µM | No significant inhibition | 48 and 72 hours | [11] |
Experimental Protocol: In Vitro Eosinophil Survival Assay
-
Eosinophil Isolation: Eosinophils are isolated from patients with allergic rhinitis.
-
Cell Culture: Isolated eosinophils are cultured in vitro in the presence of survival-prolonging cytokines such as IL-5, IL-3, or GM-CSF.
-
Treatment: The cultured cells are treated with this compound (e.g., 100 µM), dexamethasone (as a positive control), or a vehicle control.
-
Incubation: The cells are incubated for 48 to 72 hours.
-
Viability Assessment: Eosinophil survival is assessed by determining cell viability using the trypan blue exclusion method. The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer.
-
Data Analysis: The percentage of viable eosinophils is calculated for each treatment condition.
This compound's Effect on Mast Cells
Mast cells are central to the initiation of the immediate allergic reaction through the release of pre-formed mediators stored in their granules. This compound can influence mast cell function, although its effects appear to be more pronounced at higher concentrations.
Inhibition of Mast Cell Degranulation
This compound has been shown to possess mast cell-stabilizing properties, thereby inhibiting the release of histamine and other inflammatory mediators.[12][13][14]
Quantitative Data on Mast Cell Degranulation Inhibition
| This compound Concentration | Effect | Cell Type | Reference |
| 100 µM and 1 mM | Significant reduction in the number of degranulating mast cells | Rat Peritoneal Mast Cells | [12][13] |
| 1 mM | Almost entire suppression of degranulation | Rat Peritoneal Mast Cells | [12][13] |
| Up to 100 µM | Concentration-dependent inhibition of IgE-dependent mediator release | Human Lung and Tonsil Mast Cells | [15] |
Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granule-associated enzyme β-hexosaminidase.[16]
-
Cell Culture: RBL-2H3 cells (a rat basophilic leukemia cell line, often used as a model for mast cells) are seeded in a 96-well plate and incubated overnight.
-
Sensitization: The cells are sensitized with anti-DNP IgE for 24 hours.
-
Washing: Unbound IgE is removed by washing the cells with Tyrode's buffer.
-
This compound Treatment: The cells are incubated with various concentrations of this compound for 30 minutes at 37°C.
-
Antigen Challenge: Degranulation is stimulated by adding DNP-HSA.
-
Supernatant Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
Enzyme Assay: The enzymatic activity in the supernatant is measured by adding a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.
-
Calculation: The percentage of β-hexosaminidase release is calculated relative to a positive control (cells lysed to release total enzyme content).
Inhibition of Mediator Release
While this compound's primary action is to block the effects of histamine, some studies suggest it can also inhibit the release of certain mediators from mast cells. However, it is important to note that other studies have found no significant reduction in histamine release, suggesting this effect may be context-dependent.[10][17]
Quantitative Data on Mast Cell Mediator Release Inhibition
| Mediator | This compound Treatment | Percent Inhibition/Effect | Study Context | Reference |
| Prostaglandin D2 (PGD2) | 20 mg/day (oral) | 50% suppression during the fifth hour of the late-phase reaction | Cutaneous Late-Phase Reaction in Allergic Subjects | [10] |
| Leukotriene C4 (LTC4) | 20 mg (oral) | Significant reduction in recovered amounts | Nasal Lavage after Antigen Challenge | [17] |
| Histamine | 20 mg/day (oral) | Not altered | Cutaneous Late-Phase Reaction in Allergic Subjects | [10] |
| Histamine | 20 mg (oral) | No reduction in recovered amounts | Nasal Lavage after Antigen Challenge | [17] |
Signaling Pathways and Mechanisms of Action
The effects of this compound on eosinophils and mast cells are mediated through a combination of H1 receptor-dependent and -independent mechanisms.
H1 Receptor-Independent Effects on Eosinophils
The inhibitory effects of this compound on eosinophil migration are suggested to be independent of its H1 blocking activity.[18] The precise intracellular signaling pathways involved are still under investigation but may involve modulation of calcium signaling, protein kinase C activation, or other downstream effectors of chemoattractant receptors.
Mast Cell Stabilization Mechanisms
At higher concentrations, this compound's mast cell-stabilizing effects may be attributed to its interaction with the cell membrane, potentially altering its fluidity or interfering with the process of exocytosis.[12][13] One proposed mechanism is the counteracting effect on plasma membrane deformation during degranulation.[12][13] Additionally, in some contexts, this compound has been shown to inhibit the JAK2-STAT3 signaling pathway in lung tissue, which is involved in mast cell activation.[19]
Conclusion
This compound's therapeutic efficacy in allergic diseases extends beyond its well-established H1 receptor antagonism. Its ability to directly inhibit eosinophil migration, activation, and survival, as well as to stabilize mast cells at higher concentrations, underscores its multifaceted anti-inflammatory profile. These non-H1-mediated effects contribute to the suppression of the late-phase allergic reaction and provide a broader mechanism for its clinical benefits. For researchers and drug development professionals, a deeper understanding of these cellular and molecular interactions is crucial for the development of novel anti-allergic therapies that target specific pathways in the inflammatory cascade. The data and protocols presented in this whitepaper offer a valuable resource for furthering research in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibitory effect of this compound 2HCl on eosinophil migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eosinophil infiltration: effects of H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. karger.com [karger.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. This compound and levothis compound inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo effects of this compound on cutaneous reactivity and eosinophil migration induced by platelet-activating factor (PAF-acether) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on mast cell-mediator release and cellular traffic during the cutaneous late-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of this compound on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mast cell stabilizing activity: Significance and symbolism [wisdomlib.org]
- 15. In vitro effects of H1-antihistamines on histamine and PGD2 release from mast cells of human lung, tonsil, and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The effect of this compound on early allergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The inhibiting effect of this compound 2 HC1 on eosinophil migration and its link to H1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. physiciansweekly.com [physiciansweekly.com]
In Vitro Profiling of Cetirizine's Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine, a second-generation antihistamine, is a potent and selective antagonist of the peripheral histamine H1 receptor. Its clinical efficacy in the management of allergic rhinitis and chronic urticaria is well-established. Beyond its primary mechanism of action, in vitro studies have revealed that this compound possesses a range of anti-inflammatory properties, suggesting interactions with molecular targets other than the H1 receptor. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the molecular targets of this compound, with a focus on both its primary H1 receptor antagonism and its off-target anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Primary Molecular Target: Histamine H1 Receptor
This compound's principal pharmacological effect is mediated through its high-affinity, selective inverse agonism of the histamine H1 receptor. This action stabilizes the inactive conformation of the receptor, thereby preventing histamine-induced signal transduction.
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound and its enantiomers for the histamine H1 receptor has been quantified in numerous in vitro studies, primarily through radioligand binding assays. The dissociation constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Radioligand | Cell Line/Membrane Source | Ki (nM) |
| This compound | Histamine H1 | [³H]mepyramine | Human cloned H1 receptor | ~6 |
| Levothis compound | Histamine H1 | [³H]mepyramine | Human cloned H1 receptor | ~3 |
| Dextrothis compound | Histamine H1 | [³H]mepyramine | Human cloned H1 receptor | ~100 |
Table 1: In Vitro Binding Affinities of this compound and its Enantiomers for the Histamine H1 Receptor.
Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound) for the histamine H1 receptor.
1.2.1. Materials and Reagents:
-
Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.
-
Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
1.2.2. Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the H1 receptor in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
-
Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]mepyramine binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway: Histamine H1 Receptor
Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses associated with allergic inflammation.
Off-Target Molecular Interactions and Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exerts several anti-inflammatory effects that are independent of its H1 receptor antagonism. These effects are observed at concentrations that are clinically relevant and point towards interactions with other molecular targets.
Inhibition of Eosinophil Chemotaxis
This compound has been shown to inhibit the migration of eosinophils, key inflammatory cells in allergic reactions, towards various chemoattractants.
2.1.1. Quantitative Data: Inhibition of Eosinophil Chemotaxis
While a precise IC50 value for the inhibition of eosinophil chemotaxis is not consistently reported across studies, the dose-dependent inhibitory effect of this compound is evident.
| Chemoattractant | This compound Concentration (µg/mL) | This compound Concentration (M) | % Inhibition (Mean ± SEM) | Cell Source |
| Platelet-Activating Factor (PAF) | 0.01 | 2.6 x 10⁻⁸ | 47.5 ± 6.1 | Eosinophils from allergic subjects |
| Platelet-Activating Factor (PAF) | 0.1 | 2.6 x 10⁻⁷ | 50.8 ± 5.1 | Eosinophils from allergic subjects |
| Platelet-Activating Factor (PAF) | 1 | 2.6 x 10⁻⁶ | 58.9 ± 6.4 | Eosinophils from allergic subjects |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Therapeutic Concentrations | - | Potent Inhibition | Eosinophils |
Table 2: In Vitro Inhibition of Eosinophil Chemotaxis by this compound.[1][2]
2.1.2. Experimental Protocol: Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing eosinophil migration in vitro.
2.1.2.1. Materials and Reagents:
-
Isolated Human Eosinophils: Purified from peripheral blood of healthy or allergic donors.
-
Chemoattractant: Platelet-Activating Factor (PAF) or N-formyl-methionyl-leucyl-phenylalanine (fMLP).
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Boyden Chamber Apparatus: With a microporous membrane (e.g., 5 µm pore size).
-
Staining Solution: Diff-Quik or similar.
-
Microscope.
2.1.2.2. Procedure:
-
Cell Preparation: Isolate eosinophils from peripheral blood using density gradient centrifugation followed by negative selection. Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.
-
Place the microporous membrane over the lower wells.
-
Add the eosinophil suspension to the upper wells. For inhibition studies, pre-incubate the eosinophils with varying concentrations of this compound for 30 minutes at 37°C before adding them to the upper wells.
-
-
Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane.
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Modulation of Cytokine Release
This compound has been observed to modulate the release of certain pro-inflammatory cytokines from various cell types.
2.2.1. Quantitative Data: Inhibition of Cytokine Release
| Cell Type | Stimulant | Cytokine | This compound Concentration (µM) | % Inhibition |
| A549 (human lung epithelial cells) | IL-1β | IL-8 | 5 | 19 |
| A549 (human lung epithelial cells) | IL-1β | IL-8 | 10 | 19 |
| A549 (human lung epithelial cells) | IL-1β | GM-CSF | 10 | 37 |
Table 3: In Vitro Inhibition of Cytokine Release by this compound.
2.2.2. Experimental Protocol: Cytokine Release Assay (ELISA)
This protocol outlines a general method for measuring the effect of this compound on cytokine release from cultured cells.
2.2.2.1. Materials and Reagents:
-
Cell Line: e.g., A549 human lung epithelial cells.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Stimulant: e.g., Interleukin-1β (IL-1β).
-
This compound.
-
ELISA Kit: Specific for the cytokine of interest (e.g., IL-8).
-
96-well plates.
-
Plate reader.
2.2.2.2. Procedure:
-
Cell Culture: Culture A549 cells to confluence in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., IL-1β) to the wells and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentration in each sample based on the standard curve. Determine the percentage of inhibition of cytokine release by this compound.
Inhibition of P-glycoprotein (P-gp)
In vitro studies suggest that this compound can inhibit the function and expression of P-glycoprotein (P-gp), an ATP-dependent efflux pump that transports a wide variety of substrates out of cells.
2.3.1. Quantitative Data: Inhibition of P-glycoprotein Function
| Cell Line | Assay | This compound Concentration (µM) | Effect |
| Caco-2 | Rhodamine 123 uptake | 100 | 1.8-fold increase in intracellular Rho123 |
| Rat Jejunum (in situ) | Digoxin permeability | 10 | 2-fold increase in digoxin permeability |
| Rat Jejunum (in situ) | Digoxin permeability | 100 | 2.6-fold increase in digoxin permeability |
Table 4: In Vitro and In Situ Inhibition of P-glycoprotein Function by this compound.[3]
2.3.2. Experimental Protocol: P-glycoprotein Inhibition Assay (Rhodamine 123 Uptake)
This protocol describes an in vitro assay to assess the inhibitory effect of a compound on P-gp function.
2.3.2.1. Materials and Reagents:
-
Cell Line: Caco-2 cells.
-
Rhodamine 123 (Rho123): A fluorescent substrate of P-gp.
-
This compound.
-
Positive Control: A known P-gp inhibitor (e.g., verapamil).
-
Assay Buffer: HBSS or similar.
-
Fluorescence plate reader.
2.3.2.2. Procedure:
-
Cell Culture: Grow Caco-2 cells to form a confluent monolayer in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or the positive control for 30-60 minutes.
-
Rhodamine 123 Incubation: Add Rho123 to the wells and incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Washing: Wash the cells with ice-cold assay buffer to remove extracellular Rho123.
-
Cell Lysis: Lyse the cells to release the intracellular Rho123.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation/emission ~485/528 nm).
-
Data Analysis: An increase in intracellular Rho123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro inhibition assay, applicable to the study of this compound's effects on its various molecular targets.
Conclusion
In vitro studies have firmly established that this compound's primary molecular target is the histamine H1 receptor, for which it displays high affinity and selectivity. Furthermore, a growing body of evidence from in vitro experiments demonstrates that this compound possesses anti-inflammatory properties that extend beyond H1 receptor antagonism. These include the inhibition of eosinophil chemotaxis, modulation of pro-inflammatory cytokine release, and inhibition of the P-glycoprotein efflux pump. These off-target effects likely contribute to the overall clinical efficacy of this compound in the management of allergic disorders. The experimental protocols and quantitative data presented in this guide provide a valuable resource for further research into the multifaceted pharmacological profile of this compound and for the development of novel anti-inflammatory and anti-allergic therapies.
References
- 1. Effect of this compound on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of eosinophil chemotaxis by a new antiallergic compound (this compound). | Semantic Scholar [semanticscholar.org]
- 3. The Effects of this compound on P-glycoprotein Expression and Function In vitro and In situ - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of Cetirizine in Cellular Models: A Technical Guide
Introduction
Cetirizine, a second-generation H1 receptor antagonist and a human metabolite of hydroxyzine, is widely utilized for the management of allergic disorders such as allergic rhinitis and chronic idiopathic urticaria.[1][2] Its primary mechanism involves the selective inhibition of peripheral H1 receptors, which mitigates symptoms like itching and redness caused by histamine.[1][] However, extensive research in cellular models has revealed that the pharmacodynamics of this compound extend beyond simple receptor antagonism. In vitro studies demonstrate that this compound possesses significant anti-inflammatory properties, independent of its effects on the H1 receptor.[1] These effects include the modulation of inflammatory cell recruitment, the inhibition of pro-inflammatory mediator release, and the suppression of key signaling pathways. This guide provides an in-depth technical overview of the pharmacodynamics of this compound in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Primary Mechanism of Action: Histamine H1 Receptor Antagonism
This compound functions as a highly selective and potent antagonist of the histamine H1 receptor.[1][4] By competitively binding to H1 receptors on various cell types, this compound prevents histamine from initiating the downstream signaling cascades that lead to allergic symptoms.[][5] Unlike first-generation antihistamines, this compound has a low affinity for other receptors, such as cholinergic, dopaminergic, or serotonergic receptors, which contributes to its favorable side-effect profile.[2][] Furthermore, its limited ability to cross the blood-brain barrier minimizes central nervous system effects like sedation.[][4]
The binding affinity of this compound and its enantiomers to the H1 receptor has been quantified, demonstrating the high potency of the levorotatory form, levothis compound.
Quantitative Data: Receptor Binding Affinity
The affinity of a drug for its receptor is a key determinant of its potency. The table below summarizes the inhibitory constant (Ki) values for this compound and its enantiomers at the H1 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Ki Value (nM) for H1 Receptor | Citation |
| This compound (racemic) | ~6 | [1] |
| Levothis compound | ~3 | [1] |
| Dextrothis compound | ~100 | [1] |
H1 Receptor-Independent Anti-Inflammatory Effects
Beyond its primary antihistaminic activity, this compound exhibits a range of anti-inflammatory effects that are not mediated by H1 receptor blockade. These properties are crucial to its therapeutic efficacy, particularly in the late phase of allergic reactions, which is characterized by the infiltration of inflammatory cells.
Inhibition of Inflammatory Cell Migration and Function
This compound has been shown to directly inhibit the migration and activation of key inflammatory cells, most notably eosinophils.
-
Eosinophil Chemotaxis: this compound dose-dependently inhibits eosinophil transendothelial migration induced by the chemokine eotaxin.[6] Total inhibition of eotaxin-induced migration through human dermal microvascular endothelial cells (HMVEC-d) was observed at a concentration of 10⁻⁸ M.[6] It also inhibits eosinophil chemotaxis induced by platelet-activating factor (PAF).[7][8]
-
Neutrophil Function: In human peripheral blood neutrophils, this compound significantly decreases the generation of leukotriene B4 (LTB4), a potent lipid mediator of inflammation, when cells are stimulated with fMLP or NaF.[9]
Modulation of Cytokine and Adhesion Molecule Expression
This compound can suppress the production of various pro-inflammatory cytokines and chemokines from different cell types.
-
Cytokine Release: In human airway epithelial cells (A549), this compound at concentrations of 5 and 10 µM significantly suppresses the secretion of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-8 (IL-8) stimulated by IL-1β.[10][11]
-
Adhesion Molecules: this compound has been found to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which is crucial for the recruitment of inflammatory cells to the site of an allergic reaction.[1]
Suppression of the NF-κB Signaling Pathway
A central mechanism underlying this compound's broad anti-inflammatory effects is its ability to suppress the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[12][13] By inhibiting this pathway, this compound can downregulate the inflammatory cascade.
Quantitative Data: Anti-Inflammatory Effects
The following table summarizes key quantitative data regarding the anti-inflammatory effects of this compound observed in various cellular models.
| Cellular Model | Target/Assay | Stimulant | Effective this compound Concentration | Effect | Citation |
| A549 (Human Airway Epithelial Cells) | GM-CSF Secretion | IL-1β | 5 - 10 µM | Significant Suppression | [10] |
| A549 (Human Airway Epithelial Cells) | IL-8 Secretion | IL-1β | 10 µM | Significant Suppression | [10] |
| Human Neutrophils | LTB4 Generation | fMLP or NaF | Not specified (IC50) | Significant Decrease | [9] |
| Human Eosinophils | Transendothelial Migration | Eotaxin | 10⁻⁸ M | Total Inhibition | [6] |
| Human Eosinophils | Chemotaxis | PAF (10⁻⁶ M) | 0.01 µg/mL (2.6 x 10⁻⁸ M) | 47.5% Inhibition | [8] |
| RBL-2H3 (Rat Basophilic Leukemia) | Histamine Release | Antigen | 1000 ng/mL | ~80% Inhibition | [14] |
Experimental Protocols in Cellular Models
Standardized in vitro assays are essential for elucidating the pharmacodynamic properties of this compound. Below are detailed protocols for key experiments.
Protocol 1: Histamine H1 Receptor Binding Assay
This assay determines the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive radioligand binding method.
Methodology
-
Cell Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HeLa or CHO cells).[15]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), a radioligand with high affinity for the H1 receptor (e.g., [³H]-pyrilamine) at a fixed concentration, and varying concentrations of unlabeled this compound.[15]
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[15]
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[16]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[16]
Protocol 2: Mast Cell Degranulation Assay
This assay measures the ability of this compound to inhibit the release of inflammatory mediators (e.g., histamine, β-hexosaminidase) from mast cells upon antigenic stimulation.
Methodology
-
Cell Culture: Seed rat basophilic leukemia cells (RBL-2H3), a widely used mast cell model, in a 96-well plate and incubate overnight.[16]
-
Sensitization: Sensitize the cells by incubating them with anti-DNP IgE for 24 hours. This allows the IgE to bind to FcεRI receptors on the cell surface.[16]
-
Pre-treatment: Wash the cells to remove unbound IgE. Add various concentrations of this compound to the wells and incubate for 30 minutes at 37°C.[16]
-
Antigen Challenge: Stimulate degranulation by adding DNP-HSA (antigen) to the wells. Include control wells with buffer only.[16]
-
Incubation: Incubate the plate for 1 hour at 37°C.[16]
-
Quantification of Release: Collect the supernatant. Measure the activity of the released granule-associated enzyme β-hexosaminidase by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm after stopping the reaction.[16]
-
Data Analysis: Calculate the percentage of mediator release relative to the positive control (antigen-stimulated cells without this compound) and determine the inhibitory effect of this compound.[16]
Protocol 3: Cytokine Release Assay (ELISA)
This protocol outlines a method to measure the effect of this compound on the release of specific cytokines (e.g., IL-6, IL-8) from cells.
Methodology
-
Cell Culture: Seed appropriate cells, such as human peripheral blood mononuclear cells (PBMCs) or an epithelial cell line like A549, in a 96-well plate.[10][16]
-
Pre-treatment: Add various concentrations of this compound to the wells and incubate for 1-2 hours.[16]
-
Stimulation: Add a stimulant to induce cytokine production (e.g., Lipopolysaccharide (LPS) for PBMCs, or TNF-α/IL-1β for A549 cells).[10][16]
-
Incubation: Incubate the plate for a specified period (e.g., 8-24 hours) to allow for cytokine synthesis and secretion.[10]
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Quantification (ELISA): Measure the concentration of the cytokine of interest in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10]
-
Data Analysis: Compare the cytokine concentrations in this compound-treated wells to the stimulated control wells to determine the percentage of inhibition.
Protocol 4: Eosinophil Transendothelial Migration Assay
This assay assesses the ability of this compound to inhibit the migration of eosinophils across an endothelial cell layer, mimicking in vivo cell trafficking.
Methodology
-
Endothelial Monolayer: Culture human microvascular endothelial cells (e.g., HMVEC-d or HMVEC-l) on the porous membrane of a Transwell insert until a confluent monolayer is formed.[6]
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of allergic donors using density gradient centrifugation and negative immunomagnetic selection.[6]
-
Pre-treatment: Pre-incubate the isolated eosinophils with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.[6]
-
Migration Assay: Add the pre-treated eosinophils to the upper chamber of the Transwell insert. Add a chemoattractant (e.g., eotaxin) to the lower chamber.[6]
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for migration.[6]
-
Quantification: Collect the cells that have migrated to the lower chamber and count them using a flow cytometer or a hemocytometer.
-
Data Analysis: Calculate the percentage of migrating cells and determine the inhibitory effect of this compound compared to the control.
Conclusion
The pharmacodynamics of this compound in cellular models reveal a dual mechanism of action. It is a potent and highly selective H1 receptor antagonist, which accounts for its immediate effects on histamine-mediated allergic symptoms.[1][] Additionally, this compound possesses broad anti-inflammatory properties that are independent of H1 receptor blockade.[1] Through the suppression of the NF-κB pathway, it inhibits the migration of inflammatory cells like eosinophils and reduces the secretion of pro-inflammatory cytokines and chemokines.[1][6][10] This multifaceted profile, demonstrated through a variety of in vitro cellular assays, substantiates its efficacy in treating the full spectrum of the allergic response, including both the early and late phases. The continued study of these cellular mechanisms is vital for the development of new therapeutic strategies for allergic and inflammatory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Review of this compound hydrochloride for the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. This compound and levothis compound inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Effect of this compound on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exerts anti-inflammatory effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of this compound and levothis compound on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Cetirizine's Immunomodulatory Effects: A Technical Guide on Cytokine Release Profiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in treating allergic conditions. Beyond its primary antihistaminic action, a growing body of evidence reveals its significant anti-inflammatory properties, primarily through the modulation of cytokine release from various immune cells. This technical guide provides an in-depth analysis of this compound's impact on cytokine profiles, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development, facilitating a deeper understanding of this compound's multifaceted mechanism of action.
Introduction: Beyond H1-Receptor Antagonism
This compound's therapeutic efficacy in allergic rhinitis, urticaria, and other allergic manifestations stems from its high selectivity and affinity for the histamine H1 receptor.[1] However, its clinical benefits extend beyond simple histamine blockade. This compound has been shown to exert direct anti-inflammatory effects, independent of its H1-antagonist activity.[2][3] These effects are largely attributed to its ability to modulate the production and release of a spectrum of pro-inflammatory cytokines and chemokines, thereby influencing the recruitment and activation of inflammatory cells such as eosinophils and neutrophils.[2][4] This guide delves into the specifics of this immunomodulatory action, presenting the current state of knowledge on how this compound alters cytokine release profiles.
Quantitative Impact of this compound on Cytokine Release
Numerous in vitro and in vivo studies have quantified the inhibitory effects of this compound on the release of key cytokines involved in the allergic inflammatory cascade. The following tables summarize the significant findings from this research, providing a comparative overview of this compound's potency across different experimental models and cell types.
Table 1: In Vitro Studies on Human Cells
| Cell Type | Stimulant | Cytokine(s) Inhibited | This compound Concentration | Percent Inhibition / Effect | Reference(s) |
| Human Leukemic Mast Cells (HMC-1) | Phorbol Myristate Acetate (PMA) + Calcium Ionophore A23187 | TNF-α, IL-6, IL-8, IL-3 | 10⁻⁹ M (maximal effect for TNF-α) | Dose-dependent inhibition of TNF-α, IL-8, IL-6, and IL-3. No significant effect on GM-CSF. | [5][6] |
| Human Airway Epithelial Cells (A549) | IL-1β | GM-CSF, IL-8 | 5 µM and 10 µM | Significant suppression of GM-CSF and IL-8 secretion. | [7] |
| Human Airway Epithelial Cells (A549) | TNF-α, PMA | IL-8 | 0.01 - 1.0 µM | Significant, dose-dependent reduction in IL-8 release. | [8] |
| Human Eosinophils (from allergic rhinitis patients) | IL-5 | - | 100 µM | Significantly inhibited IL-5-dependent eosinophil survival. | [9] |
| Peripheral Blood T cells | IL-12 | IFN-γ | Not specified | Significantly suppressed IFN-γ production. | [10] |
Table 2: In Vivo and Clinical Studies
| Study Population | Condition | Cytokine(s) Affected | This compound Dosage | Key Findings | Reference(s) |
| Children with perennial allergic rhinitis | Perennial Allergic Rhinitis | IL-4, IL-8 | Not specified | Significant decrease in nasal IL-4 (p<0.01) and IL-8 (p=0.01) levels after 2 weeks of treatment. | [3][4] |
| Ovalbumin-sensitized mice | Allergic Rhinitis Model | IL-4, IL-5, IFN-γ | Not specified | Significant decrease in the gene expression of IL-4, IL-5, and IFN-γ in nasal-associated lymphoid tissue. | [11] |
| Children with allergic rhinitis (sensitized to house dust mite) | Allergic Rhinitis | IFN-γ, IL-10 | Not specified | Significant increase in IFN-γ and IL-10 production after 4 weeks of treatment, suggesting a shift towards a Th1 response. IL-4 release was unchanged. | [12][13] |
| Mice with viral myocarditis | Viral Myocarditis | TNF-α, IL-6 | Not specified | Suppressed expression of pro-inflammatory cytokines. | [14] |
Core Signaling Pathways Modulated by this compound
This compound's influence on cytokine production is mediated through its interaction with key intracellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the genetic transcription of many pro-inflammatory cytokines.[2][15]
References
- 1. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of this compound in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cytokine secretion from human leukemic mast cells and basophils by H1- and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of this compound and levothis compound on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound counter-regulates interleukin-8 release from human epithelial cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of this compound on cytokine-enhanced in vitro eosinophil survival [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound decreases interleukin-4, interleukin-5, and interferon-gamma gene expressions in nasal-associated lymphoid tissue of sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of this compound on IFN-gamma and IL-10 production in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Cetirizine in Preclinical Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cetirizine, a widely used second-generation antihistamine, is renowned for its high selectivity for the histamine H1 receptor, which underlies its efficacy in treating allergic conditions with a favorable safety profile. However, a comprehensive understanding of its preclinical off-target effects is crucial for a complete safety assessment and for identifying potential novel therapeutic applications. This technical guide provides an in-depth analysis of the preclinical off-target pharmacology of this compound, summarizing quantitative binding data, detailing key experimental methodologies, and visualizing relevant biological pathways and workflows. The evidence presented confirms this compound's high specificity for the H1 receptor, with clinically insignificant interactions with a broad range of other receptors at therapeutic concentrations. Noteworthy off-target effects observed in preclinical models include weak inhibition of the cardiac IKr channel, modulation of P-glycoprotein activity, and anti-inflammatory actions through the inhibition of eosinophil chemotaxis.
Receptor Binding Profile of this compound
In vitro receptor binding studies are fundamental in characterizing the selectivity of a drug candidate. These assays quantify the affinity of a compound for a wide array of receptors, ion channels, and enzymes. For this compound, radioligand binding assays have consistently demonstrated its high affinity and selectivity for the histamine H1 receptor.
Table 1: Quantitative Analysis of this compound's Off-Target Receptor Binding Affinity
The following table summarizes the binding affinities of this compound for various neurotransmitter receptors. The data, presented as inhibition constants (Ki), reveal that this compound's affinity for the histamine H1 receptor is substantially higher than for any other receptor tested. A lower Ki value is indicative of a higher binding affinity.
| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| Histamine H1 | [3H]pyrilamine | Guinea pig brain | 2.6 | [1] |
| Adrenergic α1 | [3H]prazosin | Rat brain | >10,000 | [1] |
| Adrenergic α2 | [3H]clonidine | Rat brain | >10,000 | [1] |
| Adrenergic β | [3H]dihydroalprenolol | Rat brain | >10,000 | [1] |
| Dopamine D2 | [3H]spiperone | Rat brain | >10,000 | [1] |
| Muscarinic M1 | [3H]pirenzepine | Rat brain | >10,000 | [1] |
| Muscarinic (non-specific) | [3H]quinuclidinyl benzilate | Rat brain | 710 | [1] |
| Serotonin 5-HT1 | [3H]serotonin | Rat brain | >10,000 | [1] |
| Serotonin 5-HT2 | [3H]spiperone | Rat brain | >10,000 | [1] |
As the data indicates, this compound demonstrates high affinity for the histamine H1 receptor. In contrast, its affinity for other tested receptors, including adrenergic, dopaminergic, and most serotonergic and muscarinic receptors, is significantly lower, with Ki values often exceeding 10,000 nM.[1] This high selectivity is consistent with the low incidence of anticholinergic and other off-target side effects associated with second-generation antihistamines compared to their first-generation counterparts. For drug development professionals, this compound serves as a benchmark for a selective H1 antagonist, and its binding profile underscores the importance of comprehensive receptor screening to ensure target specificity and minimize adverse effects.[1]
Key Preclinical Off-Target Investigations and Experimental Protocols
Beyond primary receptor binding, several other preclinical investigations have explored the off-target effects of this compound. These studies have focused on its potential cardiovascular effects, interactions with drug transporters, and anti-inflammatory properties.
Cardiovascular Ion Channel Effects (hERG/IKr)
A significant concern for many drugs, including antihistamines, is the potential for off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.
Table 2: this compound's Effect on Cardiac IKr Current
| Parameter | Species | Cell Type | Value | Reference |
| IC50 for IKr block | Rabbit | Ventricular myocytes | 108 ± 8 µM | [2] |
| IKr reduction at 108 µM | Guinea-pig | Ventricular myocytes | to 49 ± 4.5% of control | [2] |
| IKs reduction at 108 µM | Guinea-pig | Ventricular myocytes | to 79 ± 2.3% of control | [2] |
| V1/2 shift in IKr activation | Rabbit | Ventricular myocytes | from -13.4 mV to -19.1 mV (at 0.1 mM) | [2] |
These data demonstrate that this compound has a significantly lower affinity for the IKr channel compared to older, cardiotoxic antihistamines like terfenadine (IC50 of 96 ± 15 nM). The IC50 concentration for IKr block by this compound is approximately 1,000 times higher than the concentrations required to block H1 histamine receptors, making the occurrence of cardiac arrhythmias due to K+ channel blockade unlikely with this drug.[2]
The effects of this compound on the delayed rectifier potassium currents (IKr and IKs) were assessed using the whole-cell patch-clamp technique in isolated cardiac myocytes.
-
Cell Isolation: Ventricular myocytes were enzymatically isolated from rabbit and guinea-pig hearts.
-
Electrophysiological Recording:
-
Whole-cell currents were measured using a single-electrode patch-clamp amplifier.
-
Cells were superfused with a physiological salt solution at a controlled temperature.
-
Pipettes were filled with an internal solution containing potassium as the main cation.
-
-
Voltage-Clamp Protocols:
-
To elicit IKr and IKs, specific voltage-clamp protocols were applied. Typically, depolarizing pulses of varying durations and voltages were applied from a holding potential.
-
Tail currents upon repolarization were measured to assess the deactivation kinetics and amplitude of the currents.
-
-
Drug Application: this compound was applied to the bath solution at various concentrations.
-
Data Analysis:
-
The amplitude of the currents before and after drug application was measured and compared to determine the percentage of block.
-
Concentration-response curves were generated to calculate the IC50 value.
-
The voltage-dependence of activation was analyzed by fitting the normalized tail current amplitudes to a Boltzmann function.
-
Interaction with P-glycoprotein (P-gp)
P-glycoprotein is an efflux transporter that plays a significant role in drug absorption and distribution, including transport across the blood-brain barrier.
Table 3: this compound's Effect on P-glycoprotein Function
| Assay | Cell Line | Parameter | Result | Reference |
| Rhodamine 123 (Rho123) Efflux Assay | Caco-2 | Intracellular Rho123 accumulation | Significant increase with 100 µM this compound (p < 0.05) | [3] |
| Western Blot Analysis | Caco-2 | P-gp protein expression | Decreased band intensity with this compound treatment | [3][4] |
| In situ Intestinal Perfusion | Rat | Effective permeability (Peff) of digoxin | Significant increase in the presence of this compound (p < 0.01) | [3] |
These findings suggest that this compound can inhibit the function and expression of P-glycoprotein.[3][4] This interaction should be considered in cases of co-administration with other drugs that are P-gp substrates.[3]
This assay assesses the inhibitory effect of a test compound on P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 in Caco-2 cells.
-
Cell Culture: Caco-2 cells were cultured to form a confluent monolayer.
-
Drug Treatment: Cells were pre-incubated with this compound (e.g., 100 µM) or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Substrate Loading: Rhodamine 123 was added to the cells and incubated to allow for uptake.
-
Efflux Measurement: After incubation, the extracellular medium containing Rhodamine 123 was removed, and the cells were incubated in a fresh, substrate-free medium. The amount of Rhodamine 123 retained inside the cells was measured using a fluorescence plate reader.
-
Data Analysis: The intracellular accumulation of Rhodamine 123 in this compound-treated cells was compared to that in control (untreated) cells. An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound on the delayed K+ currents in cardiac cells: comparison with terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of this compound on P-glycoprotein Expression and Function In vitro and In situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of this compound on P-glycoprotein Expression and Function In vitro and In situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Cetirizine's Role in Modulating NF-κB Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in treating allergic conditions. Beyond its well-established antihistaminic properties, a growing body of evidence reveals that this compound and its active enantiomer, levothis compound, possess significant anti-inflammatory effects. These effects are, in part, mediated through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune and inflammatory response. This technical guide provides a comprehensive overview of the current understanding of how this compound influences NF-κB signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism: Inhibition of NF-κB Activation
The anti-inflammatory action of this compound, independent of H1-receptor antagonism, is significantly attributed to its ability to suppress the NF-κB signaling cascade.[1] NF-κB is a family of transcription factors that plays a central role in regulating the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.
This compound and its active enantiomer, levothis compound, have been shown to interfere with this pathway, leading to a downstream reduction in the production of inflammatory mediators.
Quantitative Data on this compound's Modulation of NF-κB Signaling
The following tables summarize the quantitative data from various in vitro studies investigating the effects of this compound and levothis compound on NF-κB signaling and its downstream targets.
Table 1: Effect of Levothis compound on TNF-α-Induced NF-κB Activation in Human Nasal Epithelial Cells
| Concentration of Levothis compound | NF-κB Activation (OD) | Percent Inhibition |
| Control (no stimulation) | 0.15 ± 0.02 | - |
| TNF-α (10 ng/mL) only | 0.85 ± 0.05 | 0% |
| TNF-α + 0.01 µM Levothis compound | 0.78 ± 0.06 | 8.2% |
| TNF-α + 0.025 µM Levothis compound | 0.65 ± 0.05 | 23.5% |
| TNF-α + 0.05 µM Levothis compound | 0.52 ± 0.04 | 38.8% |
| TNF-α + 0.1 µM Levothis compound | 0.41 ± 0.04 | 51.8% |
| p < 0.05 compared to TNF-α alone. Data are presented as mean ± SEM. Optical Density (OD) was measured by ELISA for the p65 subunit of NF-κB. |
Table 2: Effect of this compound and Levothis compound on IL-1β-Induced Cytokine Secretion in A549 Human Airway Epithelial Cells
| Treatment | Concentration (µM) | GM-CSF Secretion (pg/mL) | Percent Inhibition of GM-CSF | IL-8 Secretion (pg/mL) | Percent Inhibition of IL-8 |
| Control (no stimulation) | - | 50 ± 5 | - | 150 ± 15 | - |
| IL-1β (1 ng/mL) only | - | 550 ± 30 | 0% | 2500 ± 150 | 0% |
| This compound | |||||
| 1 | 530 ± 25 | 3.6% | 2450 ± 130 | 2.0% | |
| 5 | 420 ± 20 | 23.6% | 2100 ± 110 | 16.0% | |
| 10 | 350 ± 15 | 36.4% | 1950 ± 100 | 22.0% | |
| Levothis compound | |||||
| 1 | 510 ± 28 | 7.3% | 2300 ± 120 | 8.0% | |
| 2.5 | 380 ± 18 | 30.9% | 2000 ± 90 | 20.0% | |
| 5 | 310 ± 15 | 43.6% | 1700 ± 80 | 32.0% | |
| 10 | 280 ± 12 | 49.1% | 1500 ± 70 | 40.0% | |
| *p < 0.05 compared to IL-1β alone. Data are presented as mean ± SEM. Cytokine levels were measured by ELISA.[2] |
Table 3: Effect of this compound on TNF-α-Induced IL-8 Release in A549 Cells
| Concentration of this compound (µM) | IL-8 Release (% of control) |
| 0 (TNF-α only) | 100% |
| 0.01 | 85 ± 5% |
| 0.1 | 70 ± 6% |
| 1.0 | 55 ± 4% |
| p < 0.05 compared to TNF-α alone. Data are presented as mean ± SEM. IL-8 levels were measured by enzyme immunoassay.[3] |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Modulation by this compound
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention by this compound.
References
Unveiling the Mast Cell Stabilizing Properties of Cetirizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic disorders. Beyond its well-established antihistaminic effects, a growing body of evidence highlights its role as a mast cell stabilizer, inhibiting the release of histamine and other pro-inflammatory mediators. This technical guide provides an in-depth exploration of the mast cell stabilizing properties of this compound, presenting quantitative data from key studies, detailed experimental protocols for assessing mast cell stabilization, and a visual representation of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic applications of this compound and the broader field of mast cell modulation.
Introduction
Mast cells are critical effector cells in the allergic inflammatory cascade.[1][2] Upon activation, typically through the cross-linking of surface-bound Immunoglobulin E (IgE) by allergens, mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized mediators, including histamine, proteases, leukotrienes, and prostaglandins.[1][3] These mediators are responsible for the clinical manifestations of allergic reactions, ranging from urticaria and allergic rhinitis to life-threatening anaphylaxis.
Mast cell stabilizers are therapeutic agents that inhibit the degranulation of mast cells, thereby preventing the release of inflammatory mediators.[4][5] While the primary mechanism of action of this compound is the blockade of H1 histamine receptors, several studies have demonstrated its ability to directly inhibit mast cell activation, suggesting a dual therapeutic benefit.[6][7][8][9] This guide delves into the scientific evidence supporting the mast cell stabilizing effects of this compound.
Quantitative Analysis of this compound's Mast Cell Stabilizing Effects
Numerous in vitro studies have quantified the inhibitory effects of this compound on mast cell degranulation and mediator release. The following tables summarize key quantitative data from comparative studies.
Table 1: Inhibition of Mast Cell Degranulation by this compound and Diphenhydramine
| Concentration | This compound (% Inhibition of Degranulating Mast Cells) | Diphenhydramine (% Inhibition of Degranulating Mast Cells) | Reference |
| 100 µM | Significant reduction | Significant reduction | [6][7][8][9] |
| 1 mM | Almost complete suppression | Marked reduction | [6][7][8][9] |
Data derived from studies on rat peritoneal mast cells. Degranulation was assessed using differential-interference contrast (DIC) microscopy.
Table 2: Effect of this compound on Mediator Release
| Mediator | This compound Concentration | % Inhibition | Cell Type | Reference |
| Leukotriene C4 | Systemic administration | Significant reduction | Human nasal lavage fluid | [10] |
| Prostaglandin D2 | 20 mg (oral) | 50% suppression (at 5th hour) | Human skin chamber | [11] |
| Histamine | 20 mg (oral) | No significant reduction | Human nasal lavage fluid | [12] |
| Histamine | 20 mg (oral) | Not altered | Human skin chamber | [11] |
Note: The lack of inhibition of histamine release in some in vivo studies suggests that at therapeutic concentrations, this compound's primary effect is H1 receptor antagonism rather than preventing mast cell degranulation itself. However, in vitro evidence at higher concentrations clearly demonstrates a stabilizing effect.
Experimental Protocols for Assessing Mast Cell Stabilization
The evaluation of mast cell stabilizing properties of compounds like this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.
Rat Peritoneal Mast Cell (RPMC) Degranulation Assay
This assay provides a direct measure of the inhibitory effect of a compound on mast cell degranulation.
Materials:
-
Male Wistar rats (200-250 g)
-
Hanks' balanced salt solution (HBSS)
-
Bovine serum albumin (BSA)
-
Compound 48/80 (mast cell degranulator)
-
This compound
-
Toluidine blue stain
-
Light microscope
Procedure:
-
Mast Cell Isolation: Euthanize rats and inject 10 ml of HBSS containing 0.1% BSA into the peritoneal cavity. After gentle abdominal massage for 2-3 minutes, aspirate the peritoneal fluid.
-
Cell Washing: Centrifuge the peritoneal fluid at 150 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in fresh HBSS. Repeat the washing step twice.
-
Cell Purity: Assess mast cell purity using Toluidine blue staining. A purity of >95% is desirable.
-
Incubation with Test Compound: Pre-incubate the isolated mast cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Induction of Degranulation: Add Compound 48/80 to a final concentration of 10 µg/ml to induce degranulation. Incubate for 10 minutes at 37°C.
-
Staining and Observation: Add an equal volume of 0.1% Toluidine blue in 10% formalin to stop the reaction and stain the mast cells.
-
Quantification: Observe the cells under a light microscope. Count the number of degranulated and non-degranulated mast cells in at least 10 different fields. Calculate the percentage of inhibition of degranulation compared to the control group.
β-Hexosaminidase Release Assay
β-Hexosaminidase is a granule-associated enzyme, and its release is a reliable marker of mast cell degranulation.[1]
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
DNP-specific IgE
-
DNP-BSA (antigen)
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Glycine buffer (pH 10.7)
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Sensitization: Seed mast cells in a 24-well plate and sensitize them with DNP-specific IgE overnight.
-
Washing: Wash the cells three times with Tyrode's buffer to remove unbound IgE.
-
Incubation with Test Compound: Pre-incubate the sensitized cells with varying concentrations of this compound for 1 hour at 37°C.
-
Antigen Challenge: Stimulate the cells with DNP-BSA for 30-60 minutes at 37°C to induce degranulation.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Assay: In a new 96-well plate, mix the supernatant with the pNAG substrate solution. Incubate for 1-2 hours at 37°C.
-
Stop Reaction: Add glycine buffer to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of β-hexosaminidase release relative to the total cellular content (obtained by lysing the cells). Determine the inhibitory effect of this compound.
Signaling Pathways and Mechanism of Action
The stabilizing effect of this compound on mast cells is thought to be mediated by its influence on the plasma membrane dynamics during exocytosis.
IgE-Mediated Mast Cell Activation Pathway
The canonical pathway for mast cell activation involves the aggregation of high-affinity IgE receptors (FcεRI).[3] This initiates a cascade of intracellular signaling events, leading to degranulation.
Caption: IgE-mediated mast cell activation signaling cascade.
Proposed Mechanism of this compound's Stabilizing Action
Studies suggest that this compound exerts its mast cell-stabilizing effect by counteracting the plasma membrane deformation that occurs during degranulation.[6][7][8][9] This action is distinct from its H1 receptor antagonism.
Caption: Proposed mechanism of this compound's mast cell stabilization.
Experimental Workflow for Evaluating Mast Cell Stabilizers
A typical workflow for the in vitro evaluation of a potential mast cell stabilizer is outlined below.
Caption: In vitro workflow for assessing mast cell stabilizing activity.
Conclusion
The evidence presented in this technical guide substantiates the mast cell stabilizing properties of this compound, which complement its primary role as a histamine H1 receptor antagonist. Quantitative data from in vitro studies demonstrate a dose-dependent inhibition of mast cell degranulation and mediator release. The proposed mechanism involves the counteraction of plasma membrane deformation during exocytosis. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other potential mast cell stabilizers. For drug development professionals, these findings suggest that the therapeutic applications of this compound may extend beyond symptomatic relief of allergies to conditions where mast cell activation plays a more central pathological role. Further research is warranted to fully elucidate the clinical relevance of this compound's mast cell stabilizing effects at therapeutic dosages.
References
- 1. Measuring mast cell mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of this compound in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihistamines and mast cell stabilisers - Scoping systematic review of treatments for eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mast cell stabilizing activity: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound more potently exerts mast cell-stabilizing property than diphenhydramine [jstage.jst.go.jp]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. In vivo and in vitro effects of antihistamines on mast cell mediator release: a potentially important property in the treatment of allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on mast cell-mediator release and cellular traffic during the cutaneous late-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of this compound on early allergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
Cetirizine's Impact on Inflammatory Cell Migration and Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic conditions. Beyond its primary antihistaminic activity, a substantial body of evidence demonstrates that this compound possesses significant anti-inflammatory properties, notably its ability to modulate the migration and recruitment of inflammatory cells. This technical guide provides an in-depth analysis of the mechanisms and effects of this compound on key inflammatory cells, including eosinophils, neutrophils, and lymphocytes. It summarizes quantitative data from various studies, details experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action Beyond H1-Receptor Antagonism
This compound's anti-inflammatory effects are multifaceted and extend beyond its well-established H1-receptor blockade. The primary mechanisms contributing to its impact on inflammatory cell trafficking include:
-
Inhibition of Chemotaxis: this compound directly inhibits the directed migration of inflammatory cells, such as eosinophils, neutrophils, and monocytes, towards chemoattractants.[1][2][3][4]
-
Downregulation of Adhesion Molecules: The expression of crucial adhesion molecules on endothelial and epithelial cells, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), is downregulated by this compound.[5][6][7][8] This reduction in adhesion molecule expression limits the ability of inflammatory cells to adhere to the vascular endothelium, a critical step in their extravasation to sites of inflammation.
-
Modulation of Pro-inflammatory Mediators: this compound has been shown to inhibit the release of pro-inflammatory mediators, including cytokines and chemokines like Interleukin-8 (IL-8), and lipid mediators such as Leukotriene B4 (LTB4).[5][9][10][11] These mediators are potent chemoattractants and activators of inflammatory cells.
-
Interference with Signaling Pathways: Evidence suggests that this compound can modulate intracellular signaling pathways, including the NF-κB pathway, which plays a central role in the expression of genes involved in inflammation.[5][7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the inhibitory effects of this compound on inflammatory cell migration and related processes.
Table 1: Effect of this compound on Eosinophil Chemotaxis
| Chemoattractant | This compound Concentration | Percent Inhibition (Mean ± SEM) | Study Population | Reference |
| Platelet-Activating Factor (PAF, 10⁻⁶ M) | 0.01 µg/mL | 47.5 ± 6.1% | Allergic Subjects | [1] |
| Platelet-Activating Factor (PAF, 10⁻⁶ M) | 0.1 µg/mL | 50.8 ± 5.1% | Allergic Subjects | [1] |
| Platelet-Activating Factor (PAF, 10⁻⁶ M) | 1 µg/mL | 58.9 ± 6.4% | Allergic Subjects | [1] |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Not specified | Inhibited | Allergic Subjects | [1] |
| Platelet-Activating Factor (PAF) | Therapeutic Concentration | Potent Inhibition | In vitro | [2][3] |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Therapeutic Concentration | Potent Inhibition | In vitro | [2][3] |
Table 2: Effect of this compound on Other Inflammatory Cells and Markers
| Cell Type / Marker | Effect | This compound Concentration/Dose | Experimental Model | Reference |
| Neutrophils | ||||
| LTB4 Generation (fMLP-stimulated) | Significantly decreased | Not specified | Human peripheral blood neutrophils | [9] |
| LTB4 Generation (NaF-stimulated) | Significantly decreased | Not specified | Human peripheral blood neutrophils | [9] |
| LTB4 Production | Decreased | 10⁻⁸ - 10⁻⁶ M (in vitro) | Human neutrophils from allergic rhinitis patients | [10] |
| Chemotaxis | Limited inhibition | > 35 µg/mL | Human neutrophils in vitro | [12] |
| Monocytes & T-Lymphocytes | ||||
| Monocyte Chemotaxis (fMLP & LTB4) | Significantly inhibited | 0.25 µg/mL | Human peripheral blood monocytes in vitro | [4] |
| Monocyte Chemotaxis (fMLP & LTB4) | Completely inhibited | 1.0 and 2.5 µg/mL | Human peripheral blood monocytes in vitro | [4] |
| T-Lymphocyte Migration | Significantly depressed | Not specified | Human peripheral blood T-lymphocytes in vitro | [4] |
| Adhesion Molecules | ||||
| VCAM-1 Expression | Inhibited | 20 mg | Patients with atopic dermatitis | [5] |
| ICAM-1 Expression | Significantly reduced | Not specified | Conjunctival epithelium (in vivo) | [6] |
| ICAM-1 and VCAM-1 Expression | Reduced by nearly 25% | Physiological concentrations | TNFα- and IFNγ-induced HUVECs | [7] |
| ICAM-1 Positive Cells | Decreased from 75.8 to 38.8 | 30 mg/day for 15 days | Psoriatic patients | [8] |
| ICAM-3 Positive Cells | Decreased from 61.7 to 45.2 | 30 mg/day for 15 days | Psoriatic patients | [8] |
| LFA-1 Positive Cells | Decreased from 103.9 to 66.5 | 30 mg/day for 15 days | Psoriatic patients | [8] |
| ICAM-1 Expression | Significantly reduced (p < 0.002) | Not specified (15 days treatment) | Nasal epithelial cells in children with mite allergy | [13][14][15] |
| Cytokines & Chemokines | ||||
| IL-4 Levels | Significantly decreased (p < 0.01) | Not specified (2 weeks treatment) | Nasal lavage in children with perennial allergic rhinitis | [11] |
| IL-8 Levels | Significantly decreased (p = 0.01) | Not specified (2 weeks treatment) | Nasal lavage in children with perennial allergic rhinitis | [11] |
| GM-CSF Secretion | Significantly suppressed | 5 and 10 µM | IL-1β stimulated A549 cells | [16] |
| IL-8 Secretion | Significantly suppressed | 10 µM | IL-1β stimulated A549 cells | [16] |
| Macrophage Migration Inhibitory Factor (MIF) | Significantly decreased | 20 mg/kg | Peritoneal fluid of mice | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature concerning this compound's effects.
In Vitro Chemotaxis Assay (Boyden Chamber Assay)
This assay is a standard method to evaluate the effect of a compound on the chemotactic response of inflammatory cells.
1. Cell Preparation:
- Isolate inflammatory cells (e.g., eosinophils, neutrophils) from peripheral blood of healthy or allergic donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by methods to remove contaminating cells (e.g., negative selection with magnetic beads).
- Resuspend the purified cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.1% Bovine Serum Albumin) at a final concentration of 1 x 10⁶ cells/mL.
2. Assay Setup:
- Use a 48-well micro-chemotaxis chamber (Boyden chamber) with a micropore filter (e.g., 5 µm pore size for eosinophils and neutrophils) separating the upper and lower wells.
- In the lower wells, add the chemoattractant (e.g., PAF, fMLP, LTB4) at a predetermined optimal concentration. For control wells, add buffer alone.
- In the upper wells, add the cell suspension.
- To test the effect of this compound, pre-incubate the cell suspension with various concentrations of this compound for a specified time (e.g., 30 minutes at 37°C) before adding them to the upper wells.
3. Incubation:
- Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a duration that allows for cell migration (e.g., 60-90 minutes).
4. Quantification of Migration:
- After incubation, remove the filter and scrape off the non-migrated cells from the upper surface.
- Stain the migrated cells on the lower surface of the filter with a suitable stain (e.g., Diff-Quik).
- Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
- Calculate the chemotactic index (ratio of cells migrating towards the chemoattractant to cells migrating towards the buffer) and the percentage of inhibition by this compound.
Measurement of Adhesion Molecule Expression (Flow Cytometry)
This protocol outlines a method to assess the effect of this compound on the surface expression of adhesion molecules on endothelial cells.
1. Cell Culture and Treatment:
- Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.
- Pre-incubate the HUVEC monolayers with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
- Stimulate the cells with an inflammatory mediator (e.g., TNF-α, IFN-γ) for a period known to induce adhesion molecule expression (e.g., 4-24 hours). Include unstimulated and stimulated control wells without this compound.
2. Cell Staining:
- Detach the HUVECs from the culture plates using a non-enzymatic cell dissociation solution.
- Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
- Incubate the cells with fluorescently-labeled monoclonal antibodies specific for the adhesion molecules of interest (e.g., anti-ICAM-1-FITC, anti-VCAM-1-PE) for 30-60 minutes on ice in the dark.
- Include isotype control antibodies to account for non-specific binding.
3. Flow Cytometric Analysis:
- Wash the cells to remove unbound antibodies and resuspend them in buffer.
- Analyze the cells using a flow cytometer.
- Quantify the mean fluorescence intensity (MFI) of the stained cells, which corresponds to the level of adhesion molecule expression.
4. Data Analysis:
- Compare the MFI of this compound-treated cells to that of the stimulated control to determine the percentage of inhibition.
Cytokine/Chemokine Release Assay (ELISA)
This protocol describes how to measure the effect of this compound on the release of soluble inflammatory mediators.
1. Cell Culture and Treatment:
- Culture relevant cells (e.g., peripheral blood mononuclear cells (PBMCs), A549 airway epithelial cells) in a 96-well plate.
- Pre-treat the cells with various concentrations of this compound for 1-2 hours.
- Stimulate the cells with an appropriate stimulus (e.g., Lipopolysaccharide (LPS) for PBMCs, IL-1β for A549 cells) to induce cytokine/chemokine production.
2. Supernatant Collection:
- Incubate the cells for a specified time (e.g., 8-24 hours).
- Centrifuge the plate to pellet the cells and carefully collect the supernatant.
3. ELISA (Enzyme-Linked Immunosorbent Assay):
- Use a commercially available ELISA kit for the specific cytokine or chemokine of interest (e.g., IL-8, GM-CSF).
- Follow the manufacturer's instructions, which typically involve:
- Coating a 96-well plate with a capture antibody.
- Adding the collected supernatants and standards to the wells.
- Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
- Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
4. Data Analysis:
- Generate a standard curve from the absorbance values of the known standards.
- Calculate the concentration of the cytokine/chemokine in the samples based on the standard curve.
- Determine the percentage of inhibition of cytokine/chemokine release by this compound compared to the stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows related to this compound's anti-inflammatory effects.
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. Effect of this compound on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of eosinophil chemotaxis by a new antiallergic compound (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of eosinophil chemotaxis by a new antiallergic compound (this compound). | Semantic Scholar [semanticscholar.org]
- 4. This compound inhibits the in vitro and ex vivo chemotactic response of T lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound reduces inflammatory cell recruitment and ICAM-1 (or CD54) expression on conjunctival epithelium in both early- and late-phase reactions after allergen-specific challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound modulates adhesion molecule expression in a double-blind controlled study conducted in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exerts anti-inflammatory effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene B4 production by blood neutrophils in allergic rhinitis--effects of this compound [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro effects of this compound and histamine on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound reduces ICAM-I on epithelial cells during nasal minimal persistent inflammation in asymptomatic children with mite-allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. karger.com [karger.com]
- 16. Influence of this compound and levothis compound on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical and Physical Properties of Cetirizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine is a potent and selective second-generation histamine H1 receptor antagonist widely used in the management of allergic rhinitis and chronic urticaria.[1][2] As a human metabolite of hydroxyzine, it is distinguished by its favorable pharmacokinetic profile, including rapid absorption, a long duration of action, and minimal sedative effects compared to first-generation antihistamines.[] This is attributed to its chemical nature as a zwitterionic and relatively polar molecule, which limits its penetration across the blood-brain barrier.[2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound and its commonly used dihydrochloride salt, detailed experimental protocols for key property determination, and a visualization of its primary signaling pathway.
Chemical and Physical Properties
The chemical and physical properties of a drug substance are critical determinants of its formulation, delivery, and pharmacokinetic behavior. This compound is a racemic mixture containing both L- and D-stereoisomers.[1] It is most commonly available as its dihydrochloride salt to enhance stability and solubility.[4] The terms "this compound hydrochloride" and "this compound dihydrochloride" are often used interchangeably to refer to this salt form.
General and Chemical Properties
| Property | This compound (Base) | This compound Dihydrochloride |
| IUPAC Name | (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid[1] | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |
| Chemical Formula | C21H25ClN2O3[1][2] | C21H25ClN2O3 · 2HCl[5] |
| Molecular Weight | 388.89 g/mol [1][2] | 461.82 g/mol [6] |
| Appearance | White, crystalline powder[2] | White to off-white crystalline powder[4][7] |
Physical Properties
| Property | This compound (Base) | This compound Dihydrochloride |
| Melting Point | 110-115 °C[2] | 210-218 °C[8] |
| Boiling Point | 542.1 °C at 760 mmHg (Predicted)[2][9] | Not applicable (decomposes) |
| Water Solubility | 101 mg/L[2][9] | Freely soluble in water[4] |
| pKa | 3.46 (Strongest Acidic), 7.79 (Strongest Basic) (Predicted)[10] | 2.2, 2.9, 8.0 |
| logP | 2.98 (ALOGPS)[10] | Not directly applicable due to high water solubility |
Experimental Protocols
Determination of Water Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of distilled or deionized water in a sealed, inert container (e.g., a glass flask). The amount of solid should be sufficient to ensure that a solid phase remains at equilibrium.
-
Equilibration: The flask is agitated at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand undisturbed to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete separation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Methodology:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility, to a known concentration (e.g., 1 mM).[11]
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve. For molecules with multiple ionizable groups, multiple inflection points will be observed.
Determination of logP (Shake-Flask Method)
The shake-flask method is the traditional and most straightforward method for determining the partition coefficient (logP) of a compound between two immiscible liquids, typically n-octanol and water.
Methodology:
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or a vial.
-
Equilibration: The mixture is shaken gently for a period sufficient to allow for the partitioning of the solute between the two phases to reach equilibrium (e.g., 1-24 hours).
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Signaling Pathway
The primary mechanism of action of this compound is as a selective antagonist of the histamine H1 receptor.[1] By binding to this receptor, it prevents the action of histamine, a key mediator in allergic reactions. Additionally, this compound has demonstrated anti-inflammatory properties that are independent of H1 receptor antagonism, including the suppression of the NF-κB pathway.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 83881-51-0 [chemicalbook.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound Hydrochloride | C21H27Cl3N2O3 | CID 55182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound dihydrochloride | 83881-52-1 [amp.chemicalbook.com]
- 8. This compound Dihydrochloride - LKT Labs [lktlabs.com]
- 9. This compound | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound this compound (FDB023599) - FooDB [foodb.ca]
- 11. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Synthesis and Characterization of Cetirizine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine hydrochloride is a second-generation antihistamine widely used in the treatment of allergies, hay fever, angioedema, and urticaria. As a selective H1 receptor antagonist, it is favored for its non-sedating properties compared to first-generation antihistamines. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound hydrochloride, intended for use by researchers, scientists, and professionals in drug development.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is typically achieved through the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with a derivative of 2-chloroethoxyacetic acid, followed by conversion to the dihydrochloride salt.[1][2] Alternative synthetic routes may start from 4-chlorobenzophenone or involve the hydrolysis of this compound derivatives like esters or amides.[2][3]
Synthesis Workflow
Caption: Synthetic pathway for this compound Hydrochloride.
Experimental Protocol: Synthesis
Step 1: N-Alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine [1]
-
To a stirred solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene (10 volumes), heat the mixture to 80-85°C.
-
In a separate vessel, prepare an aqueous solution of 2-chloroethoxyacetic acid (1.2 eq) and sodium hydroxide (1.2 eq) to form sodium 2-(2-chloroethoxy)acetate.
-
Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C.
-
After the addition is complete, reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and add water (5 volumes).
-
Stir for 30 minutes and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 3 volumes).
-
Combine the organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude this compound as an oil.
Step 2: Salt Formation to this compound Hydrochloride [1]
-
Dissolve the crude this compound (1.0 eq) in acetone (10 volumes).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol (5-6 N, 2.2 eq) dropwise, maintaining the temperature below 10°C. A white precipitate will form.
-
Stir the slurry at 0-5°C for 2-4 hours.
-
Filter the solid product and wash with cold acetone (2 x 2 volumes).
-
Dry the product under vacuum at 40-45°C to a constant weight to yield this compound hydrochloride.
Characterization of this compound Hydrochloride
Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized this compound hydrochloride. The following protocols outline the key analytical techniques employed.
Analytical Workflow
Caption: Analytical workflow for this compound Hydrochloride characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity and assay of this compound hydrochloride and for profiling any organic impurities.
Experimental Protocol: HPLC Analysis
-
System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., 4 µg/mL of this compound hydrochloride) multiple times to ensure the system is operating correctly.[4]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase or a suitable diluent.
-
Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve.
-
Prepare the sample solution by accurately weighing and dissolving the synthesized this compound hydrochloride in the same diluent to a known concentration.
-
-
Chromatographic Conditions: Inject the standard and sample solutions into the HPLC system.
| Parameter | Condition 1 | Condition 2 |
| Column | CLC-ODS (C18), 4.6 x 250 mm, 5 µm | Thermo Hypersil C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol:Water (70:30), pH 4 (adjusted with o-phosphoric acid) | Buffer:Acetonitrile (80:20, v/v) where buffer is 900 ml water and 200 ml 0.01M H2SO4 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 231 nm | 230 nm |
| Injection Volume | 10 µL | Not Specified |
| Internal Standard | Salicylic Acid | Not Specified |
Data Analysis:
-
Calculate the retention time and peak area for this compound hydrochloride in both standard and sample chromatograms.
-
Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Quantify the amount of this compound hydrochloride in the sample using the calibration curve generated from the standard solutions.
Spectroscopic Characterization
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound hydrochloride molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Prepare the sample by mixing a small amount of this compound hydrochloride with potassium bromide (KBr) and pressing it into a thin pellet.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
| Functional Group | Characteristic Peak Position (cm⁻¹) |
| O-H and N-H stretching | 3200-3400 |
| C=C stretching | 1500-1600 |
| C-N stretching | 1200-1300 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound hydrochloride. In solvents like DMSO-d6, multiple conformations may be observed at room temperature, leading to broad peaks or more than one signal for certain protons and carbons.[5][6]
Experimental Protocol: NMR Spectroscopy
-
Dissolve an accurately weighed sample of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d6).
-
Record ¹H NMR and ¹³C NMR spectra.
-
If conformational isomers are present, consider recording spectra at elevated temperatures or after adding D₂O to simplify the spectra.[5][6]
¹H NMR Data (in DMSO-d6, approximate chemical shifts):
-
Signals corresponding to the aromatic protons of the chlorophenyl and phenyl rings.
-
Signals for the piperazine ring protons.
-
Signals for the ethoxy and acetic acid protons.
¹³C NMR Data (in DMSO-d6, approximate chemical shifts):
-
Signals for the aromatic carbons.
-
Signals for the carbons of the piperazine ring.
-
Signals for the ethoxy and acetic acid carbons, including the carbonyl carbon.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of this compound hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7]
-
Acquire the mass spectrum in positive ion mode.
| Ion | m/z (approximate) |
| [M+H]⁺ | 389.3 |
| Major Fragment Ion | 201.1 |
Data Analysis:
-
Confirm the molecular weight of the this compound free base from the [M+H]⁺ ion.
-
Analyze the fragmentation pattern to further confirm the structure. The major fragment at m/z 201.1 corresponds to the cleavage of the bond between the piperazine ring and the ethoxyacetic acid moiety.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shimadzu.com [shimadzu.com]
- 5. [NMR studies on this compound hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Method Development and Validation of Cetirizine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cetirizine is a second-generation antihistamine used for the relief of symptoms associated with seasonal allergic rhinitis, perennial allergic rhinitis, and chronic urticaria.[1] The development and validation of robust analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. These application notes provide detailed protocols for the analysis of this compound in bulk drug and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Additionally, protocols for forced degradation studies to establish the stability-indicating nature of the analytical methods are described.
I. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation, identification, and quantification of drug substances and their impurities. Several HPLC methods have been developed and validated for the analysis of this compound.[2]
A. Experimental Protocol: Isocratic RP-HPLC for this compound Assay
This protocol describes a stability-indicating isocratic reverse-phase HPLC method for the determination of this compound hydrochloride.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Thermo Hypersil C18 (250 x 4.6 mm, 5 µm) or Symmetry C18[2] |
| Mobile Phase | Mixture of buffer and acetonitrile (80:20, v/v). The buffer consists of 900 ml water and 200 ml 0.01M H2SO4. An alternative mobile phase is a mixture of 50 mM KH2PO4 and acetonitrile (60:40 v/v), with the pH adjusted to 3.5.[2] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 230 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25°C)[3] |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions:
-
Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.[2]
-
Sample Solution (for Assay of Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound hydrochloride into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.
4. Method Validation Parameters:
The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Typical Results |
| Linearity Range | 1-20 µg/mL[2] or 20-100 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2%[5] |
| LOD | 0.2 µg/mL[2] |
| LOQ | 1 µg/mL[2] |
B. Experimental Workflow: HPLC Analysis
Caption: Workflow for this compound analysis by HPLC.
II. UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of drugs.[3][6]
A. Experimental Protocol: UV Spectrophotometric Estimation
This protocol describes a method for the estimation of this compound hydrochloride in bulk and pharmaceutical formulations.
1. Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes.
2. Method Parameters:
| Parameter | Condition |
| Solvent | Distilled water[3][6] or Methanol[7] |
| Wavelength of Maximum Absorbance (λmax) | 230 nm in distilled water[3][6], 238 nm in methanol[7] |
| Linearity Range (Beer's Law) | 4-32 µg/mL[6] or 2-60 µg/mL[7] |
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations within the linearity range.
-
Sample Solution (for Assay of Tablets): Prepare the sample solution as described in the HPLC protocol, using the same solvent as for the standards.
4. Method Validation Parameters:
| Validation Parameter | Typical Results |
| Correlation Coefficient (R²) | 0.9995[6] |
| Mean Percentage Recovery | 99.5%[6] |
| Precision (%RSD) | 0.29% (Intraday) & 0.33% (Interday)[6] |
| LOD | 4.8 µg/mL[6] |
| LOQ | 14.5 µg/mL[6] |
III. Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways of the drug substance.[1][8][9]
A. Experimental Protocol: Stress Degradation of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions as per ICH guidelines.
1. Preparation of Sample:
-
Prepare a stock solution of this compound hydrochloride (e.g., 1000 µg/mL) in a suitable solvent.
2. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat the drug solution with 0.1 M HCl and heat at 105°C.[9] Alternatively, use 2 M HCl and heat between 70-90°C.[2][8] |
| Base Hydrolysis | Treat the drug solution with 0.1 M NaOH and heat at 105°C.[9] |
| Oxidative Degradation | Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature or with heating.[2][8][9] |
| Thermal Degradation | Expose the solid drug to dry heat in a hot air oven at 70°C for 12 hours[1] or at 105°C.[9] |
| Photolytic Degradation | Expose the drug solution or solid drug to UV light and sunlight.[8][9] |
3. Analysis of Stressed Samples:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration and analyze by the developed stability-indicating HPLC method.
-
Evaluate the chromatograms for the appearance of degradation product peaks and the decrease in the peak area of the parent drug.
B. Logical Relationship: Forced Degradation Study
Caption: Forced degradation study workflow.
IV. Analysis of Related Substances
The analysis of related substances (impurities) is a critical aspect of quality control for drug substances and products.[4][10][11]
A. HPLC Method for Related Substances
A specific HPLC method is required to separate and quantify known and unknown impurities of this compound.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Sunfire C18 (4.6 x 250 mm, 5 µm)[10] or Hypersil BDS C18 (4.6 x 250 mm, 5 µm)[11] |
| Mobile Phase A | 0.05 M Sodium dihydrogen phosphate aqueous solution, pH 3.8[10] |
| Mobile Phase B | Acetonitrile[10] |
| Gradient Elution | A time-programmed gradient is typically used to achieve optimal separation. |
| Flow Rate | 1.0 mL/min[10] |
| Detection Wavelength | 232 nm[10] or 230 nm[11] |
| Column Temperature | 40°C[10] |
2. Known Impurities: Some of the known related substances of this compound include this compound Glycero Ester, this compound Ethanol, this compound N-Oxide, 4-chlorobenzhydryl piperazine (4-CBH), and 4-chlorobenzophenone.[10][12]
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the quality control of this compound in both bulk and formulated products. The HPLC method is suitable for assay and the determination of related substances, while the UV-spectrophotometric method offers a simple and rapid alternative for routine assay. The forced degradation studies confirm the stability-indicating nature of the HPLC method, which is a regulatory requirement for stability testing. Adherence to these validated methods will ensure the consistent quality and safety of this compound-containing pharmaceuticals.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. shimadzu.com [shimadzu.com]
- 5. ijpsr.com [ijpsr.com]
- 6. bepls.com [bepls.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. Determination of stress-induced degradation products of this compound dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107782813B - Method for detecting related substances in this compound hydrochloride sample - Google Patents [patents.google.com]
- 11. Determination of this compound dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Quantification of Cetirizine in Biological Samples by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine, a second-generation antihistamine, is widely used for the symptomatic relief of allergic rhinitis and chronic urticaria.[1][2] Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection, provides the sensitivity and selectivity required for these analyses.[3][4] This application note details validated HPLC methods for the quantification of this compound in biological samples, providing comprehensive protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their needs.
Methods Overview
A variety of HPLC methods have been developed and validated for this compound quantification. The primary methodologies involve Reversed-Phase HPLC (RP-HPLC) coupled with either UV or tandem mass spectrometry (LC-MS/MS) detection. Sample preparation is a critical step to remove interfering substances from the biological matrix and typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Key Methodologies:
-
HPLC-UV: This is a robust and widely available technique for this compound quantification. Detection is typically performed at a wavelength of approximately 230 nm.[5] While generally less sensitive than LC-MS/MS, modern HPLC-UV methods can achieve limits of quantification suitable for many clinical applications.[4]
-
LC-MS/MS: This method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits.[1][3][6][7] It utilizes multiple reaction monitoring (MRM) to specifically detect this compound and an internal standard, minimizing matrix effects and improving accuracy.[1][6][7]
Data Presentation: Comparative Summary of HPLC Methods
The following tables summarize the key quantitative parameters of various published HPLC methods for this compound quantification in human plasma and urine.
Table 1: HPLC-UV Methods for this compound Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Liquid-Liquid Extraction (Dichloromethane) | Liquid-Liquid Extraction (Dichloromethane:Hexane) | Protein Precipitation (Methanol) |
| Column | Phenomenex C8 (150 x 4.6 mm, 5 µm) | C18 | ACE Generix100–5 C18 RP (250 ×4.6 mm, 5 μm) |
| Mobile Phase | KH2PO4 buffer:Methanol (50:50, v/v) | 10 mM KH2PO4:Acetonitrile (70:30, v/v) | Acetonitrile:Distilled water pH 7 (59:41 v/v) |
| Flow Rate | 1.2 mL/min | 1.2 mL/min | 1.5 mL/min |
| Detection Wavelength | 231 nm | Not Specified | 230 nm |
| Linearity Range | Not Specified | 0.04-2.0 µg/ml | 0.5–1000 ng /mL |
| Limit of Quantification (LOQ) | Not Specified | 0.04 µg/ml | 1 ng/mL |
| Internal Standard | Diazepam | Omeprazole | None |
| Recovery | >90% (using dichloromethane)[8] | Not Specified | 97% |
| Reference | [4] | [9] | [10] |
Table 2: LC-MS/MS Methods for this compound Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Solid Phase Extraction (Oasis HLB) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Column | C18 | Xterra MS C18 | C18 |
| Mobile Phase | Ammonium acetate, water, and methanol | Gradient Elution | Acetonitrile:Water (70:30 v/v) |
| Detection | ESI+ MRM | Turbolonspray™ ESI+ MRM | APCI SIM |
| MRM Transitions (m/z) | 389.26 → 165.16, 201.09 | 389.3 → 201.1 | Not Applicable (SIM) |
| Linearity Range | Not Specified | Not Specified | 10-500 ng/mL |
| Limit of Quantification (LOQ) | Not Specified | 5 ng/mL | 10 ng/mL |
| Internal Standard | This compound-d4 | Hydroxyzine | Levothis compound |
| Reference | [1][6][7] | [3] | [11] |
Experimental Protocols
This section provides a detailed protocol for a representative HPLC-UV method for the quantification of this compound in human plasma.
Protocol: Quantification of this compound in Human Plasma by RP-HPLC-UV
1. Objective: To quantify the concentration of this compound in human plasma samples using a validated reversed-phase high-performance liquid chromatography method with UV detection.
2. Materials and Reagents:
-
This compound Hydrochloride Reference Standard
-
Diazepam (Internal Standard)
-
HPLC Grade Methanol
-
HPLC Grade Dichloromethane
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Orthophosphoric Acid
-
Ultrapure Water
-
Drug-free Human Plasma
3. Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven (e.g., Agilent 1100 series or equivalent)[12]
-
Reversed-phase C8 column (e.g., Phenomenex C8, 150 x 4.6 mm, 5 µm)[4]
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
4. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of potassium dihydrogen phosphate (KH2PO4) buffer and methanol at a ratio of 50:50 (v/v). Adjust the pH of the aqueous portion if necessary. Filter and degas the mobile phase before use.[4]
-
Standard Stock Solutions: Accurately weigh and dissolve this compound hydrochloride and diazepam in methanol to prepare individual stock solutions of 100 µg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a suitable diluent (e.g., mobile phase or water:methanol mixture) to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the diazepam stock solution to a suitable concentration (e.g., 150 ng/mL).
5. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution (e.g., 50 µL of 150 ng/mL diazepam) to each tube (except for blank samples) and vortex briefly.[4]
-
Add 2 mL of dichloromethane to each tube.[4]
-
Vortex mix for 1 minute to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.
6. Chromatographic Conditions:
-
Column: Phenomenex C8 (150 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: KH2PO4 buffer:Methanol (50:50, v/v)[4]
-
Flow Rate: 1.2 mL/min[4]
-
Injection Volume: 55 µL[4]
-
Column Temperature: Ambient
-
Detection Wavelength: 231 nm[4]
7. Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC quantification of this compound.
Caption: General experimental workflow for HPLC quantification of this compound.
Caption: Common sample preparation techniques for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. Determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of this compound in human plasma and validation method using HPLC technique - IIUM Repository (IRep) [irep.iium.edu.my]
- 9. tsijournals.com [tsijournals.com]
- 10. academic.oup.com [academic.oup.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Cetirizine Efficacy in Allergic Inflammation In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine, a second-generation histamine H1 receptor antagonist, is a widely used medication for the management of allergic conditions. Its efficacy stems from the selective inhibition of peripheral H1 receptors, which mitigates the symptoms of allergic reactions.[1] Beyond its antihistaminic activity, this compound has demonstrated anti-inflammatory properties, including the modulation of inflammatory cell infiltration and cytokine production.[2][3] These application notes provide detailed protocols for utilizing established in vivo models to assess the efficacy of this compound in the context of allergic inflammation. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.
Featured In Vivo Models
This document details two primary animal models for evaluating the efficacy of this compound in allergic inflammation:
-
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice: This model is the gold standard for mimicking the pathophysiology of allergic asthma, characterized by airway hyperresponsiveness, eosinophilic inflammation, and elevated Th2 cytokines.[4]
-
Ovalbumin (OVA)-Induced Allergic Rhinitis in Rats: This model reproduces the key symptoms of allergic rhinitis, including sneezing, nasal rubbing, and nasal congestion, making it suitable for testing therapies aimed at alleviating upper airway inflammation.[5][6]
Model 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This model is instrumental in evaluating the potential of therapeutic agents to alleviate the cardinal features of allergic asthma.
Experimental Protocol
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound dihydrochloride (Sigma-Aldrich)
-
Vehicle for this compound (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Aerosol delivery system (e.g., nebulizer and exposure chamber)
-
Equipment for bronchoalveolar lavage (BAL)
-
Reagents and equipment for cell counting (e.g., hemocytometer, Diff-Quik stain)
-
Reagents and equipment for cytokine analysis (e.g., ELISA kits for IL-4, IL-5, IL-13)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.
-
-
This compound Administration:
-
Beginning on day 21 and continuing daily until the end of the experiment, administer this compound orally (e.g., via gavage) at the desired doses (e.g., 1 mg/kg and 10 mg/kg).[1]
-
A vehicle control group should receive the vehicle alone.
-
-
Airway Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosolized solution of 1% OVA in saline for 30 minutes using a nebulizer.
-
-
Efficacy Assessment (48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and cannulate the trachea.
-
Instill and aspirate 1 mL of ice-cold PBS three times.
-
Pool the recovered BAL fluid (BALF).
-
-
Cellular Analysis:
-
Centrifuge the BALF and resuspend the cell pellet.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged BALF to measure the levels of key Th2 cytokines (IL-4, IL-5, and IL-13) using commercially available ELISA kits.
-
-
Quantitative Data Summary
The following table summarizes representative data on the efficacy of this compound in the OVA-induced allergic airway inflammation model in mice.
| Parameter | Control (Sensitized) | This compound (1 mg/kg) | This compound (10 mg/kg) | Percent Reduction with 10 mg/kg this compound |
| BALF Eosinophil Count (x10⁴ cells/mL) | 25.6 ± 3.1 | 15.2 ± 2.5 | 9.8 ± 1.9** | ~61.7% |
| BALF IL-4 Level (pg/mL) | 150.2 ± 18.5 | 95.7 ± 12.3 | 62.1 ± 9.8 | ~58.6% |
| BALF IL-5 Level (pg/mL) | 125.8 ± 15.2 | 78.4 ± 10.1* | 45.3 ± 7.6 | ~64.0% |
| BALF IL-13 Level (pg/mL) | 210.5 ± 25.7 | 132.1 ± 18.9* | 88.4 ± 12.5** | ~58.0% |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the control group. Data is compiled and representative of typical findings.
Experimental Workflow Diagram
Model 2: Ovalbumin (OVA)-Induced Allergic Rhinitis in Rats
This model is valuable for assessing the effects of this compound on the symptoms and underlying inflammation associated with allergic rhinitis.
Experimental Protocol
Materials:
-
Male Wistar rats (200-250 g)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound dihydrochloride (Sigma-Aldrich)
-
Vehicle for this compound (e.g., sterile water)
-
Equipment for nasal lavage
-
Reagents for measuring histamine levels (e.g., ELISA kit)
-
Evans blue dye
Procedure:
-
Sensitization:
-
On day 0, sensitize rats with an intraperitoneal (i.p.) injection of 1 mg OVA and 100 mg aluminum hydroxide in 1 mL of saline.
-
From day 7 to day 21, administer a daily intranasal instillation of 100 µL of 0.1% OVA solution (50 µL per nostril).
-
-
This compound Administration:
-
For 14 consecutive days prior to the final challenge, administer this compound orally (10 mg/kg) or vehicle once daily.[5]
-
-
Allergen Challenge and Symptom Assessment:
-
On day 22, challenge the rats with an intranasal instillation of 1% OVA solution.
-
Immediately after the challenge, observe and score the frequency of sneezing and nasal rubbing movements for 15 minutes.
-
-
Assessment of Vascular Permeability:
-
Following symptom assessment, inject Evans blue dye (20 mg/kg) intravenously.
-
After 30 minutes, euthanize the animals and perfuse the vascular system with saline.
-
Dissect the nasal tissue and extract the Evans blue dye using formamide.
-
Measure the absorbance of the extracted dye at 620 nm to quantify vascular permeability.
-
-
Histamine and Cytokine Analysis:
-
Collect blood via cardiac puncture before euthanasia to measure serum histamine and IgE levels.
-
Perform nasal lavage to collect fluid for the analysis of inflammatory cytokines.
-
Quantitative Data Summary
The following table presents representative data on the efficacy of this compound in the OVA-induced allergic rhinitis model in rats.
| Parameter | Control (Sensitized) | This compound (10 mg/kg) | Percent Reduction with this compound |
| Number of Sneezes (in 15 min) | 18.5 ± 2.3 | 7.2 ± 1.5 | ~61.1% |
| Nasal Rubbing Movements (in 15 min) | 25.1 ± 3.0 | 10.4 ± 2.1 | ~58.6% |
| Nasal Vascular Permeability (OD at 620 nm) | 0.45 ± 0.05 | 0.21 ± 0.03 | ~53.3% |
| Serum Histamine (ng/mL) | 85.3 ± 9.7 | 42.1 ± 6.8 | ~50.6% |
Data are presented as mean ± SEM. **p < 0.01 compared to the control group. Data is compiled and representative of typical findings.[5][7]
Experimental Workflow Diagram
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound decreases interleukin-4, interleukin-5, and interferon-gamma gene expressions in nasal-associated lymphoid tissue of sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focus on the this compound use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] THE EFFICACY OF this compound IN THE TREATMENT OF ALLERGIC RHINITIS AND ALLERGIC BRONCHIAL ASTHMA | Semantic Scholar [semanticscholar.org]
- 5. Ameliorative Effect of a Neoteric Regimen of Catechin plus this compound on Ovalbumin-Induced Allergic Rhinitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effect of Cetirizine on RBL-2H3 Cell Degranulation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rat Basophilic Leukemia (RBL-2H3) cells are a valuable in vitro model for studying the mechanisms of mast cell degranulation, a key event in Type I hypersensitivity reactions.[1][2][3] These adherent cells, derived from rat basophils, express high-affinity IgE receptors (FcεRI) and release inflammatory mediators, such as histamine and β-hexosaminidase, upon activation.[4][5][6] This makes them a suitable system for screening potential anti-allergic compounds.[2][4] Cetirizine, a second-generation antihistamine, is known to selectively antagonize the H1 histamine receptor, thereby mitigating allergic symptoms.[][8] Additionally, some studies suggest that this compound may possess mast cell-stabilizing properties, inhibiting the release of inflammatory mediators.[9][10][11]
These application notes provide detailed protocols for utilizing RBL-2H3 cells to investigate the inhibitory effects of this compound on IgE-mediated degranulation. The provided methodologies cover cell culture, induction of degranulation, and quantification of released mediators.
Data Presentation
Table 1: Expected Inhibitory Effects of this compound on RBL-2H3 Cell Degranulation
| This compound Concentration | % Inhibition of β-hexosaminidase Release (Mean ± SD) | % Inhibition of Histamine Release (Mean ± SD) |
| Vehicle Control (0 µM) | 0 ± 5 | 0 ± 5 |
| 1 µM | User-defined | User-defined |
| 10 µM | User-defined | User-defined |
| 50 µM | User-defined | User-defined |
| 100 µM | User-defined | User-defined |
| Positive Control (e.g., Ketotifen 20 µg/mL) | User-defined | User-defined |
This table is a template for researchers to input their experimental data.
Experimental Protocols
1. RBL-2H3 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing RBL-2H3 cells.
-
Materials:
-
RBL-2H3 cell line (e.g., ATCC® CRL-2256™)
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 15% heat-inactivated fetal bovine serum (FBS) and 1x Penicillin-Streptomycin.[12]
-
0.25% Trypsin-EDTA solution[13]
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain RBL-2H3 cells in T-75 flasks with Complete Growth Medium. The doubling time is approximately 50-60 hours.[4]
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.[13]
-
To subculture, aspirate the old medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach.[5][13]
-
Neutralize the trypsin by adding 6-8 mL of pre-warmed Complete Growth Medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new T-75 flask containing fresh, pre-warmed Complete Growth Medium.[13]
-
Incubate the flask at 37°C in a humidified 5% CO2 incubator.[4]
-
2. IgE-Mediated Degranulation Assay
This protocol describes how to sensitize RBL-2H3 cells with anti-DNP IgE and induce degranulation with DNP-BSA antigen.
-
Materials:
-
RBL-2H3 cells
-
24-well cell culture plates
-
Anti-DNP IgE antibody
-
DNP-BSA (Dinitrophenyl-bovine serum albumin)
-
PIPES buffer (140 mM NaCl, 5 mM KCl, 0.6 mM MgCl2, 1 mM CaCl2, 5.5 mM glucose, 0.1% BSA, and 10 mM PIPES; pH 7.4)[14]
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Positive control (e.g., Ketotifen)
-
-
Protocol:
-
Seed RBL-2H3 cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[14]
-
Sensitize the cells by incubating them with 0.2 µg/mL anti-DNP-IgE antibody in complete growth medium overnight.[14][15]
-
The next day, wash the cells twice with PBS to remove unbound IgE.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a positive control in PIPES buffer for 1 hour at 37°C.[16] Include a vehicle control group.
-
Induce degranulation by stimulating the cells with 1 µg/mL DNP-BSA in PIPES buffer for 15-45 minutes at 37°C.[14][15][16]
-
After incubation, carefully collect the supernatant from each well for analysis of β-hexosaminidase and/or histamine release.
-
3. Quantification of Degranulation: β-Hexosaminidase Assay
This colorimetric assay measures the activity of β-hexosaminidase released into the supernatant, which correlates with histamine release.[1][2]
-
Materials:
-
Protocol:
-
In a 96-well plate, mix 25 µL of the cell culture supernatant with 25 µL of the pNAG substrate solution.[14][17]
-
Stop the enzymatic reaction by adding 200 µL of the stop solution to each well.[14][17]
-
Measure the absorbance at 405 nm using a microplate reader.[14][17]
-
To determine the percentage of degranulation, lyse a set of control cells (not treated with antigen) with 0.2% Triton X-100 to obtain the total β-hexosaminidase content.[1]
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank)] x 100
-
4. Quantification of Degranulation: Histamine Release Assay
This fluorometric assay directly measures the amount of histamine released into the supernatant.
-
Materials:
-
Cell culture supernatant (from step 2.6)
-
1 M NaOH
-
o-phthalaldehyde (OPT) solution (1% w/v in methanol)
-
3 M HCl
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Protocol:
-
In a 96-well black plate, mix 100 µL of the cell culture supernatant with 20 µL of 1 M NaOH.[14]
-
Immediately add 25 µL of the OPT solution and incubate for 4 minutes at room temperature.[14]
-
Stop the reaction by adding 10 µL of 3 M HCl.[14]
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[14]
-
A standard curve using known concentrations of histamine should be prepared to quantify the amount of histamine in the samples.
-
Visualizations
Caption: IgE-mediated degranulation signaling cascade in RBL-2H3 cells.
Caption: Workflow for assessing this compound's effect on degranulation.
Caption: Logical flow of the study design.
References
- 1. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RBL-2H3 cells are an imprecise model for mast cell mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 5. atcc.org [atcc.org]
- 6. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound more potently exerts mast cell-stabilizing property than diphenhydramine [jstage.jst.go.jp]
- 10. This compound more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Culturing RBL-2H3 rat basophils [protocols.io]
- 13. protocols.io [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide [mdpi.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cetirizine's Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro methods to assess the cytotoxic effects of Cetirizine, a second-generation histamine H1 receptor antagonist. The following sections detail the principles of common cytotoxicity assays, step-by-step protocols, and data on this compound's impact on various cell lines.
Introduction
This compound is a widely used antihistamine for the treatment of allergic conditions.[1][2] Its primary mechanism of action is the selective antagonism of the histamine H1 receptor.[1][] Beyond its antihistaminic effects, this compound has been shown to possess anti-inflammatory properties, which may involve the modulation of various cellular processes, including cell viability and proliferation.[1][4] Understanding the cytotoxic potential of this compound is crucial for a comprehensive safety and efficacy assessment. This document outlines standard cytotoxicity assays that can be employed to evaluate the cellular impact of this compound.
Key Cytotoxicity Assays
Several robust methods are available to determine the effect of a compound on cell viability and proliferation. The choice of assay depends on the specific research question, cell type, and available equipment. The most common assays are based on membrane integrity, metabolic activity, and the release of intracellular enzymes.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of living cells.[8]
2. Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate viable from non-viable cells.[9][10] The principle is based on the fact that viable cells have intact cell membranes and exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[11][12]
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon cell lysis.[13] The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Protocols
MTT Assay Protocol
Objective: To determine the effect of this compound on the metabolic activity of a cell line as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., U937, Caco-2)
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration used for this compound) and a no-cell control (medium only for background measurement).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of 630-690 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
Trypan Blue Exclusion Assay Protocol
Objective: To determine the number of viable and non-viable cells after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemacytometer
-
Microscope
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After incubation, collect the cells. For adherent cells, wash with PBS and detach using trypsin. For suspension cells, directly collect the cell suspension.
-
Cell Staining: Centrifuge the cell suspension at 100 x g for 5 minutes and resuspend the pellet in PBS or serum-free medium.[11] Mix 1 part of the cell suspension with 1 part of 0.4% Trypan Blue solution.[11]
-
Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature.[11][14]
-
Cell Counting: Load 10 µL of the cell-dye mixture into a hemacytometer.
-
Microscopic Examination: Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemacytometer.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100
LDH Cytotoxicity Assay Protocol
Objective: To quantify this compound-induced cytotoxicity by measuring LDH release.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate as described for the MTT assay. Treat cells with various concentrations of this compound. Include the following controls:
-
Vehicle Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer to induce 100% cell death.
-
No-Cell Control (Background): Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[15] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[15]
-
LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[15]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental value - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
Data Presentation
The following tables summarize quantitative data on the cellular impact of this compound from various studies.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | This compound Concentration | Incubation Time | % Cell Viability | Reference |
| U937 (macrophages) | MTT | 10 µM | Not Specified | ~100% | |
| U937 (macrophages) | MTT | 50 µM | Not Specified | ~95% | [17] |
| U937 (macrophages) | MTT | 100 µM | Not Specified | ~85% (Statistically significant decrease) | [17] |
| Chang Liver Cells | Trypan Blue | 1000 µg/mL | 24 hours | 74.5% (for this compound-Zn/Al nanocomposite) | |
| Caco-2 | MTT | 100 µM | 24 hours | No significant cytotoxicity observed | [18] |
| Human Eosinophils | Trypan Blue | 100 µM | 48 hours | Significant inhibition of IL-5 dependent survival | [19] |
Table 2: IC50 Values of this compound and its Nanocomposites
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound Nanocomposite (CETN) | Chang Liver Cells | Trypan Blue | 617 µg/mL | [20] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound primarily acts as an antagonist of the Histamine H1 receptor. Its anti-inflammatory effects are also attributed to the suppression of the NF-κB pathway.[1]
Caption: this compound blocks the Histamine H1 receptor signaling pathway.
Caption: this compound suppresses the NF-κB signaling pathway.
Experimental Workflows
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion
The provided protocols and data offer a framework for investigating the cytotoxic effects of this compound. The selection of the appropriate assay and cell line is critical for obtaining relevant and reliable results. It is recommended to use multiple assays to confirm the cytotoxic profile of this compound, as each method measures a different aspect of cell health. The observed effects of this compound on cell viability appear to be cell-type and concentration-dependent. Further studies are warranted to fully elucidate the molecular mechanisms underlying the cellular impact of this compound beyond its well-established antihistaminic activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound exerts anti-inflammatory effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 11. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. The Effects of this compound on P-glycoprotein Expression and Function In vitro and In situ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitory effect of this compound on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Controlled-release formulation of antihistamine based on this compound zinc-layered hydroxide nanocomposites and its effect on histamine release from basophilic leukemia (RBL-2H3) cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Stability-Indicating Assay of Cetirizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine, a second-generation antihistamine, is widely used for the management of allergic rhinitis and chronic urticaria.[1] Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This document provides detailed application notes and protocols for the development and validation of a stability-indicating assay for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) as it is the most referenced and robust method.
Physicochemical Properties
This compound dihydrochloride is a white, crystalline powder that is freely soluble in water.[2]
Summary of Stability Data
Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop a stability-indicating method.[3] this compound has been found to be susceptible to degradation under various stress conditions:
-
Acidic Hydrolysis: this compound is unstable in acidic conditions.[1][3] Significant degradation has been observed in the presence of hydrochloric acid.[1][3]
-
Basic Hydrolysis: this compound is relatively stable in basic conditions, with some studies showing insignificant degradation.[3][4]
-
Oxidative Degradation: The drug undergoes extensive degradation in the presence of oxidizing agents like hydrogen peroxide.[1][3][4]
-
Photolytic Degradation: Exposure to light can lead to considerable degradation of this compound.[2][3]
-
Thermal Degradation: The degradation of this compound is influenced by temperature, with the kinetics of acidic degradation following a pseudo-first-order reaction.[1][2]
Experimental Protocols
I. High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a stability-indicating HPLC method for the quantification of this compound and the separation of its degradation products.
A. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector. |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.[1] |
| Mobile Phase | A mixture of 50 mM KH2PO4 and acetonitrile (60:40 v/v), with the pH adjusted to 3.5.[1] |
| Flow Rate | 1.0 mL/min.[5] |
| Detection Wavelength | 230 nm.[5] |
| Injection Volume | 20 µL.[3] |
| Column Temperature | 30°C.[6] |
B. Preparation of Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound dihydrochloride reference standard and dissolve it in 100 mL of water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.[1]
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
II. Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the developed analytical method and to understand the degradation pathways of the drug.
A. Preparation of Stressed Samples
Prepare solutions of this compound at a concentration of 1 mg/mL in the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl, refluxed for 48 hours.[3]
-
Alkaline Hydrolysis: 0.1 M NaOH, refluxed for 48 hours.[3]
-
Oxidative Degradation: 3% H₂O₂, refluxed for 48 hours.[3]
-
Photolytic Degradation: Expose a 1 mg/mL solution in water to UV-visible radiation for 8 days.[3]
-
Thermal Degradation: Keep the solid drug in a hot air oven at 70°C for 12 hours.[7]
B. Sample Analysis
After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and alkaline samples. Dilute all stressed samples appropriately with the mobile phase and inject them into the HPLC system.
III. Method Validation
The developed HPLC method should be validated according to ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from any degradation products or excipients. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999.[1] |
| Accuracy (% Recovery) | Within 98-102%. |
| Precision (% RSD) | Intra-day and inter-day precision should be less than 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Data Presentation
HPLC Method Validation Data Summary
| Parameter | Result |
| Linearity Range | 1-20 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| LOD | 0.2 µg/mL[1] |
| LOQ | 1 µg/mL[1] |
| Within-day Precision (%RSD) | < 1.5%[1] |
| Between-day Precision (%RSD) | < 1.5%[1] |
| Accuracy (% Recovery) | ~99%[1] |
Forced Degradation Results Summary
| Stress Condition | % Degradation | Major Degradation Products |
| Acidic Hydrolysis (0.1N HCl, 48h) | ~99%[3] | α-(4-chlorophenyl) benzyl alcohol[3] |
| Neutral Hydrolysis (Water, 48h) | ~99%[3] | α-(4-chlorophenyl) benzyl alcohol[3] |
| Alkaline Hydrolysis (0.1N NaOH, 48h) | Insignificant[3] | - |
| Oxidative Degradation (0.3% H₂O₂, 48h) | ~99%[3] | 4-chlorobenzophenone[3] |
| Photolytic Degradation (8 days) | 30-50%[3] | Various photoproducts |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the stability-indicating assay of this compound.
This compound Degradation Pathway
References
- 1. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. Stability indicating HPTLC method for the simultaneous determination of pseudoephedrine and this compound in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Determination of stress-induced degradation products of this compound dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.in [pharmacyjournal.in]
Application Notes and Protocols for the Evaluation of Cetirizine in Animal Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing atopic dermatitis (AD) in various animal models and for evaluating the therapeutic efficacy of Cetirizine. The information is intended to guide researchers in designing and executing preclinical studies to assess the potential of this compound and other compounds for the treatment of atopic dermatitis.
Introduction
Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus (itching), eczematous lesions, and a complex pathophysiology involving genetic and environmental factors. Animal models are indispensable tools for investigating the underlying mechanisms of AD and for the preclinical evaluation of novel therapeutics. This compound, a second-generation histamine H1 receptor antagonist, is widely used to alleviate the symptoms of allergic conditions, including atopic dermatitis. Its therapeutic effects are primarily attributed to the blockade of histamine-mediated pruritus, but it also exhibits anti-inflammatory properties. This document outlines key animal models of AD and protocols for assessing the efficacy of this compound.
Key Animal Models of Atopic Dermatitis
Several animal models have been developed to mimic the key features of human atopic dermatitis. The choice of model often depends on the specific aspect of the disease being investigated. The most commonly used models involve epicutaneous sensitization with haptens or protein allergens.
-
2,4-Dinitrochlorobenzene (DNCB)-Induced Atopic Dermatitis: DNCB is a hapten that induces a delayed-type hypersensitivity reaction, which, upon repeated application, develops into a chronic inflammatory condition with many characteristics of AD, including a shift towards a Th2-dominant immune response.
-
Oxazolone-Induced Atopic Dermatitis: Similar to DNCB, oxazolone is a hapten that elicits a robust inflammatory response in the skin, mimicking features of acute and chronic AD. This model is characterized by a strong Th2 response.
-
Ovalbumin (OVA)-Induced Atopic Dermatitis: Epicutaneous or systemic sensitization with the protein allergen ovalbumin, followed by epicutaneous challenge, induces an AD-like phenotype with a prominent Th2-dominant inflammatory profile.
Experimental Protocols
DNCB-Induced Atopic Dermatitis Mouse Model
This protocol describes the induction of AD-like skin lesions in BALB/c mice using DNCB.
Materials:
-
2,4-Dinitrochlorobenzene (DNCB)
-
Acetone
-
Olive oil
-
BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle for this compound (e.g., saline)
Protocol:
-
Acclimatization: House the mice in a controlled environment for at least one week before the experiment.
-
Sensitization Phase:
-
On day 0, shave the dorsal skin of the mice.
-
Apply 100 µL of 1% DNCB solution (in a 4:1 acetone:olive oil vehicle) to the shaved dorsal skin.
-
-
Challenge Phase:
-
Starting on day 7, repeatedly apply 100 µL of 0.2% DNCB solution to the same dorsal skin area three times a week for several weeks to induce chronic inflammation.
-
-
This compound Treatment:
-
Begin daily administration of this compound (e.g., via oral gavage) at a predetermined dose one week after the initial sensitization and continue throughout the challenge phase.
-
Administer the vehicle to the control and DNCB-only groups.
-
-
Evaluation of Efficacy:
-
Monitor and score the severity of skin lesions (erythema, edema, excoriation, dryness) weekly.
-
Measure skin thickness using a caliper.
-
At the end of the study, collect blood samples for serum IgE analysis.
-
Harvest skin tissue for histological analysis (H&E and Toluidine Blue staining) and cytokine analysis (e.g., IL-4, IFN-γ) by ELISA or RT-PCR.
-
Oxazolone-Induced Atopic Dermatitis Mouse Model
This protocol details the induction of AD-like skin inflammation using oxazolone.
Materials:
-
Oxazolone
-
Acetone
-
Olive oil
-
BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle for this compound
Protocol:
-
Sensitization:
-
On day 0, apply 50 µL of 1% oxazolone solution (in acetone) to the shaved abdomen of the mice.
-
-
Challenge:
-
On day 7, and every two days thereafter for a specified period, apply 20 µL of 0.5% oxazolone solution to the dorsal and ventral surfaces of the right ear.
-
-
This compound Administration:
-
Administer this compound daily, starting from the first day of the challenge.
-
-
Assessment:
-
Measure ear thickness daily using a digital caliper before each challenge.
-
Ovalbumin-Induced Atopic Dermatitis Mouse Model
This protocol describes the induction of an allergic AD-like phenotype using ovalbumin.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle for this compound
Protocol:
-
Sensitization:
-
On days 0 and 7, sensitize the mice by intraperitoneal injection of 100 µg of OVA emulsified in alum.
-
-
Challenge:
-
On day 14, and three times a week thereafter, apply a patch containing 100 µg of OVA in PBS to the shaved dorsal skin for 24 hours.
-
-
This compound Treatment:
-
Administer this compound daily throughout the challenge period.
-
-
Evaluation:
-
Score skin lesions and measure skin thickness regularly.
-
At the end of the experiment, collect blood for serum IgE and OVA-specific IgE analysis.
-
Analyze skin tissue for inflammatory cell infiltration and cytokine expression.
-
Data Presentation
The following tables summarize the expected and reported quantitative effects of this compound in animal models of atopic dermatitis. While specific data for DNCB and oxazolone models with this compound treatment were not available in the searched literature, the expected outcomes are presented based on the known mechanisms of the drug and the models.
Table 1: Effect of this compound on Skin Inflammation in DNCB-Induced Atopic Dermatitis (Expected Outcomes)
| Parameter | Control Group | DNCB Group (Expected) | DNCB + this compound Group (Expected) |
| Dermatitis Score | 0 | 3.5 ± 0.5 | Reduced Score |
| Skin Thickness (mm) | 0.2 ± 0.02 | 0.8 ± 0.1 | Reduced Thickness |
| Serum IgE (ng/mL) | < 50 | 500 ± 100 | Reduced Levels |
| **Mast Cell Infiltration (cells/mm²) ** | < 10 | 50 ± 10 | Reduced Infiltration |
Table 2: Effect of this compound on Ear Swelling and IgE Levels in Oxazolone-Induced Atopic Dermatitis (Expected Outcomes)
| Parameter | Control Group | Oxazolone Group (Expected) | Oxazolone + this compound Group (Expected) |
| Ear Thickness (mm) | 0.15 ± 0.02 | 0.45 ± 0.05 | Reduced Thickness |
| Serum IgE (ng/mL) | < 50 | 800 ± 150 | Reduced Levels |
| IL-4 Expression (fold change) | 1 | 10 ± 2 | Reduced Expression |
| IL-5 Expression (fold change) | 1 | 8 ± 1.5 | Reduced Expression |
Table 3: Effect of this compound on Cytokine Gene Expression in an Ovalbumin-Sensitized Mouse Model
| Cytokine | Sensitized Group (Relative Expression) | This compound-Treated Group (Relative Expression) |
| IL-4 | Significantly Increased | Significantly Decreased[1] |
| IL-5 | Significantly Increased | Significantly Decreased[1] |
| IFN-γ | Increased | Significantly Decreased[1] |
Mechanism of Action of this compound in Atopic Dermatitis
This compound primarily acts as a selective antagonist of the histamine H1 receptor (H1R). In atopic dermatitis, histamine released from mast cells binds to H1Rs on sensory nerves, causing pruritus, and on endothelial and smooth muscle cells, leading to vasodilation and edema. By blocking H1R, this compound effectively mitigates these histamine-driven symptoms.
Beyond its antihistaminic effect, this compound exhibits anti-inflammatory properties by:
-
Inhibiting Mast Cell Degranulation: At higher concentrations, this compound has been shown to stabilize mast cells, reducing the release of histamine and other inflammatory mediators.
-
Modulating Keratinocyte Function: Histamine can impair skin barrier function by suppressing the differentiation of keratinocytes via H1R. As an H1R antagonist, this compound can counteract this effect, potentially contributing to the restoration of the skin barrier. Histamine also promotes the release of pro-inflammatory chemokines from keratinocytes, an effect that can be inhibited by H1R antagonists.
-
Affecting T-cell Cytokine Production: this compound has been shown to modulate the production of cytokines by T-cells, including the reduction of Th2 cytokines like IL-4 and IL-5, which are key drivers of the allergic inflammation in atopic dermatitis.[1]
-
Involvement of NF-κB Pathway: Histamine released from mast cells can trigger NF-κB signaling, a key pathway in the inflammatory response. By blocking histamine's action, this compound may indirectly inhibit NF-κB activation.
Visualizations
References
Protocol for Cetirizine Mast Cell Stabilization Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation by allergens cross-linking IgE bound to their high-affinity IgE receptors (FcεRI), mast cells undergo degranulation, releasing a host of pro-inflammatory mediators, including histamine and β-hexosaminidase. Cetirizine, a second-generation antihistamine, is known for its potent H1 receptor antagonism and also exhibits mast cell-stabilizing properties.[1][2] This application note provides a detailed protocol for assessing the mast cell-stabilizing effects of this compound using an in vitro β-hexosaminidase release assay with the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for human mucosal mast cells.[1]
Principle of the Assay
The β-hexosaminidase assay is a colorimetric method used to quantify mast cell degranulation.[3] β-hexosaminidase is an enzyme stored in mast cell granules and is released into the extracellular environment along with histamine upon degranulation.[1] The activity of this released enzyme is measured by its ability to cleave a synthetic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), which produces a yellow-colored product, p-nitrophenol, that can be quantified spectrophotometrically at 405 nm. The amount of color produced is directly proportional to the extent of degranulation. By treating mast cells with this compound prior to stimulation, the inhibitory effect of the compound on degranulation can be determined.
Signaling Pathway of IgE-Mediated Mast Cell Degranulation
IgE-mediated mast cell activation is initiated by the cross-linking of FcεRI receptors by an antigen. This event triggers a signaling cascade that leads to the release of inflammatory mediators. The key steps in this pathway include the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex, the recruitment and activation of spleen tyrosine kinase (Syk), and the subsequent activation of downstream signaling molecules.[4][5][6][7] This cascade culminates in an increase in intracellular calcium concentration, which is a critical step for the fusion of granular membranes with the plasma membrane, resulting in degranulation.[8][9] this compound, as an H1 antagonist, primarily acts by blocking the effects of histamine that has been released. However, it has also been shown to possess mast cell-stabilizing properties, which can inhibit the degranulation process itself.[2][10]
Caption: IgE-mediated mast cell degranulation pathway and points of intervention for this compound.
Experimental Workflow
The experimental workflow for the this compound mast cell stabilization assay involves several key steps, from cell culture and sensitization to treatment, stimulation, and finally, the measurement of β-hexosaminidase release.
Caption: Experimental workflow for the this compound mast cell stabilization assay.
Detailed Experimental Protocol
Materials and Reagents
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
This compound hydrochloride
-
Tyrode's buffer (or HEPES buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer
-
Glycine buffer
-
Triton X-100
-
96-well cell culture plates
-
Microplate reader
Protocol Steps
-
Cell Culture:
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain optimal growth.
-
-
Cell Seeding:
-
Harvest the cells and seed them into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C.
-
-
Sensitization:
-
The next day, sensitize the cells by adding 0.5 µg/mL of anti-DNP IgE to each well.
-
Incubate the plate for 24 hours at 37°C.
-
-
Washing:
-
After sensitization, gently wash the cells twice with 100 µL of Tyrode's buffer to remove any unbound IgE.
-
-
This compound Treatment:
-
Stimulation of Degranulation:
-
Prepare a solution of DNP-HSA at a concentration of 10 µg/mL in Tyrode's buffer.
-
Add 50 µL of the DNP-HSA solution to all wells except for the blank (unstimulated) and total release wells.
-
To the total release wells, add 50 µL of 0.1% Triton X-100 in Tyrode's buffer to lyse the cells.
-
To the blank wells, add 50 µL of Tyrode's buffer.
-
Incubate the plate for 1 hour at 37°C.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
-
β-hexosaminidase Assay:
-
Prepare the pNAG substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5).
-
Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Stopping the Reaction and Measurement:
-
Stop the enzymatic reaction by adding 100 µL of 0.1 M glycine buffer (pH 10.7) to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Presentation
| Group | Description | Expected Absorbance (405 nm) |
| Blank | Unstimulated cells (no DNP-HSA) | Low |
| Positive Control | Stimulated cells (DNP-HSA) without this compound treatment | High |
| Total Release | Cells lysed with Triton X-100 | Highest |
| This compound Treatment | Stimulated cells pre-treated with various concentrations of this compound | Dose-dependent decrease |
| This compound Concentration | Absorbance (405 nm) - Replicate 1 | Absorbance (405 nm) - Replicate 2 | Absorbance (405 nm) - Replicate 3 | Average Absorbance | % Degranulation | % Inhibition |
| 0 µM (Positive Control) | 0% | |||||
| 1 µM | ||||||
| 10 µM | ||||||
| 100 µM | ||||||
| 1 mM |
Data Analysis
-
Calculate the percentage of β-hexosaminidase release (% Degranulation):
% Degranulation = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Total Release - Absorbance of Blank)] x 100
-
Calculate the percentage of inhibition of degranulation:
% Inhibition = [(% Degranulation of Positive Control - % Degranulation of this compound Sample) / % Degranulation of Positive Control] x 100
Conclusion
This protocol provides a robust and reproducible method for evaluating the mast cell-stabilizing properties of this compound. By quantifying the inhibition of β-hexosaminidase release from stimulated RBL-2H3 cells, researchers can effectively assess the potential of this compound and other compounds to modulate mast cell degranulation. This assay is a valuable tool in the fields of allergy, immunology, and drug discovery for screening and characterizing compounds with anti-allergic and anti-inflammatory activities.
References
- 1. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on mast cell-mediator release and cellular traffic during the cutaneous late-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Phosphorylation of Tyr342 in the linker region of Syk is critical for Fc epsilon RI signaling in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation and function of syk tyrosine kinase in mast cell signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. This compound more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cetirizine as a Reference Standard in Pharmaceutical Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine hydrochloride, a second-generation antihistamine, is widely used for the relief of allergy symptoms.[1][2] In the realm of pharmaceutical analysis, its well-characterized chemical and physical properties have established it as a critical reference standard.[3][4] Reference standards are highly purified compounds used as a benchmark for the quantitative and qualitative analysis of drug substances and formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in common analytical techniques, ensuring the accuracy and reliability of pharmaceutical testing.
This compound reference standards are available as primary standards from pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), as well as certified reference materials (CRMs) from various suppliers.[4] These standards are essential for method development, validation, and routine quality control of this compound in bulk drug and finished dosage forms.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most prevalent analytical technique for the determination of this compound in pharmaceutical formulations. Its high resolution and sensitivity allow for the accurate quantification of the active pharmaceutical ingredient (API) and the detection of any related substances or impurities.[5][6]
Application Note: Assay of this compound in Tablets
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound in tablet dosage forms. The method is based on isocratic elution with UV detection.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Materials and Reagents:
-
This compound Hydrochloride Reference Standard (USP, EP, or BP).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Purified water (HPLC grade).
-
This compound tablets (sample).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase | Acetonitrile:Water (1:1 v/v), pH adjusted to 2.9 with phosphoric acid[5][8] |
| Flow Rate | 1.0 - 2.0 mL/min[5][7][8] |
| Injection Volume | 10 - 20 µL[5][7][8] |
| Detector Wavelength | 230 nm or 232 nm[9][10] |
| Column Temperature | Ambient |
| Internal Standard (optional) | Hyoscine butyl bromide[5][8] |
4. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 20-100 µg/mL).[7]
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.
5. System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis. The relative standard deviation (RSD) for replicate injections should be not more than 2.0%.
6. Analysis: Inject the working standard solutions and the sample solution into the chromatograph. Record the peak areas.
7. Calculation: Calculate the amount of this compound in the sample by comparing the peak area of the sample with the calibration curve generated from the working standard solutions.
Quantitative Data Summary for HPLC Methods
| Method Reference | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Linearity Range |
| Arayne M.S., et al. (2005)[5][8] | µBondapak C18 (125 Å, 10 µm) | Acetonitrile:Water (1:1 v/v), pH 2.9 with H₃PO₄ | 2.0 | 205 | 5-30 ng |
| Trivedi R.K., et al.[3] | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Khan M.I., et al. (2011)[3] | Not Specified | Methanol:Water (70:30 v/v) | Not Specified | 231 | Not Specified |
| Attia K.A.M., et al. (2016)[11] | Not Specified | Not Specified | Not Specified | 239 (1D), 243-233 (2D) | 1.2-10.0 µg/mL (1D), 0.8-10.0 µg/mL (2D) |
| Chaudhari V., et al. | Thermo Hypersil C18 (250 x 4.6 mm, 5µm) | Buffer:Acetonitrile (80:20 v/v) | Not Specified | 230 | Not Specified |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC assay of this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in bulk and pharmaceutical preparations.[10][12][13] The method is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax).
Application Note: Assay of this compound in Oral Solution
This protocol describes a UV-Visible spectrophotometric method for the determination of this compound in an oral solution.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cells.
2. Materials and Reagents:
-
This compound Hydrochloride Reference Standard (USP, EP, or BP).
-
Methanol (AR grade).[12]
-
Distilled Water.[10]
-
0.1N Sodium Hydroxide.[12]
-
This compound oral solution (sample).
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound Hydrochloride Reference Standard (e.g., 10 µg/mL) in the chosen solvent (Methanol, Water, or 0.1N NaOH).
-
Scan the solution over a wavelength range of 200-400 nm to determine the λmax. The reported λmax is approximately 230 nm in water and 0.1N NaOH, and 238 nm in methanol.[12][13]
4. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 4-32 µg/mL).[10]
-
Sample Solution: Accurately measure a volume of the oral solution equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dilute to volume with the chosen solvent. Further dilute if necessary to bring the concentration within the linearity range.
5. Analysis:
-
Measure the absorbance of the working standard solutions and the sample solution at the determined λmax against a solvent blank.
6. Calculation:
-
Construct a calibration curve by plotting the absorbance of the working standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the oral solution.
Quantitative Data Summary for UV-Visible Spectrophotometric Methods
| Method Reference | Solvent | λmax (nm) | Linearity Range (µg/mL) |
| Subramanya Raj Urs S., et al. (2020)[12] | Methanol | 238 | 2-60 |
| Subramanya Raj Urs S., et al. (2020)[12] | Water | 230 | 2-60 |
| Subramanya Raj Urs S., et al. (2020)[12] | 0.1N NaOH | 230 | 2-60 |
| ResearchGate Publication (2024)[10] | Distilled Water | 230 | 4-32 |
| Research J. of Pharmacy and Tech.[11] | Distilled Water | 225-235 (AUC) | 10-30 |
Experimental Workflow for UV-Vis Spectrophotometric Analysis
Caption: Workflow for UV-Vis analysis of this compound.
Analysis of Related Substances
The use of a this compound reference standard is also crucial for the identification and quantification of related substances and potential impurities in the drug substance and product. Pharmacopeial monographs provide detailed HPLC methods for the separation and control of these impurities.[14][15]
Application Note: Impurity Profiling
Official methods, such as those in the USP, outline specific chromatographic conditions to separate this compound from its known related compounds.[14][16] These methods often employ gradient elution to achieve the necessary resolution between the main peak and impurity peaks. The this compound reference standard is used to confirm the retention time of the main peak and for the relative quantification of impurities.
Conclusion
This compound hydrochloride serves as an indispensable reference standard in pharmaceutical analysis. Its use in established analytical methods, such as HPLC and UV-Visible spectrophotometry, ensures the quality, safety, and efficacy of this compound-containing products. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals in the accurate and reliable analysis of this compound. Adherence to these methodologies, utilizing official reference standards, is fundamental to maintaining compliance with regulatory requirements and ensuring the integrity of pharmaceutical products.
References
- 1. This compound | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. セチリジン 二塩酸塩 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound dihydrochloride, United States Pharmacopeia (USP) Reference Standard | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Determination and quantification of this compound HCl in dosage formulations by RP-HPLC. | Semantic Scholar [semanticscholar.org]
- 6. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Determination and quantification of this compound HCl in dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. ajpaonline.com [ajpaonline.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. drugfuture.com [drugfuture.com]
- 16. shimadzu.com [shimadzu.com]
Quantitative Analysis of Cetirizine Impurities by High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of impurities in Cetirizine using High-Performance Liquid Chromatography (HPLC). It includes detailed experimental protocols, a summary of quantitative data from various validated methods, and visual representations of the analytical workflow and method validation process. This information is intended to assist researchers, scientists, and drug development professionals in establishing and validating robust analytical methods for impurity profiling of this compound.
Introduction
This compound, a second-generation antihistamine, is widely used for the relief of allergies. Ensuring the purity and safety of pharmaceutical products is paramount. Regulatory bodies require stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of this compound and its related impurities. This application note details a stability-indicating HPLC method capable of resolving this compound from its potential degradation products and process-related impurities.
Quantitative Data Summary
The following tables summarize key quantitative data from various validated HPLC methods for the analysis of this compound and its impurities. This allows for a comparative overview of method performance and validation parameters.
Table 1: Comparison of HPLC Method Parameters for this compound Impurity Analysis
| Parameter | Method 1[1] | Method 2 | Method 3 |
| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm | Thermo Hypersil C18, 5µm, 250 x 4.6 mm | Eclipse XDB C8, 5 μm, 150 mm × 4.6 mm |
| Mobile Phase | 0.05 M Dihydrogen phosphate:Acetonitrile:Methanol:Tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5 | Buffer:Acetonitrile (80:20, v/v) (Buffer: 900 ml water + 200 ml 0.01M H2SO4) | 0.2 M K2HPO4 pH 7.00:Acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | 230 nm | 230 nm | 230 nm |
| Injection Volume | Not Specified | Not Specified | 20 µL |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.5 N HCl | 48 Hrs | No Degradation (99.00% Assay) | |
| Acid Hydrolysis | 0.1 M HCl | 24 hours (Room Temp) & 105°C | Up to 19% | [2] |
| Base Hydrolysis | 0.025 N NaOH | 2 Hrs | 15.83% (84.17% Assay) | |
| Base Hydrolysis | 0.1 M NaOH | 24 hours (Room Temp) & 105°C | Up to 15% | [2] |
| Oxidative | 30% H2O2 | 48 Hrs | No Significant Degradation (98.16% Assay) | |
| Oxidative | 0.3% H2O2 | 48 hrs | ~99% | [3] |
| Thermal | 80°C | 7 days | No Significant Degradation (99.34% Assay) | |
| Thermal | 105°C | Not Specified | 3% | [2] |
| Photolytic | Shed Sunlight | 15 days | 10% | [2] |
| Photolytic | UV Light | Not Specified | 9% | [2] |
Table 3: Method Validation Parameters for this compound and its Impurities
| Parameter | This compound | Impurities | Reference |
| Linearity Range | 200 - 800 µg/mL | 1 - 4 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [2] |
| LOD | 0.10 µg/mL | 0.08 - 0.26 µg/mL | [1] |
| LOQ | 0.34 µg/mL | 0.28 - 0.86 µg/mL | [1] |
| Accuracy (% Recovery) | 99.12% to 100.01% | Not Specified | |
| Precision (% RSD) | < 2% | < 5% |
Experimental Protocols
This section provides a detailed methodology for a validated stability-indicating HPLC method for the quantitative analysis of this compound impurities.
Materials and Reagents
-
This compound Dihydrochloride Reference Standard
-
Known this compound Impurity Reference Standards
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
Instrumentation
-
High-Performance Liquid Chromatograph equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatographic Conditions
-
Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm or equivalent
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.05 M Potassium Dihydrogen Phosphate buffer (adjusted to pH 5.5 with orthophosphoric acid), Acetonitrile, and Methanol in the ratio of 60:30:10 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound Dihydrochloride reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve appropriate amounts of each known impurity reference standard in the mobile phase to obtain a concentration of 100 µg/mL for each impurity.
-
Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to obtain a final concentration of 100 µg/mL.
-
Spiked Sample Solution (for validation): Add known amounts of the Impurity Stock Solution to the Working Standard Solution to assess accuracy and specificity.
-
Sample Solution: Accurately weigh and dissolve the sample (e.g., crushed tablets, bulk drug) in the mobile phase to obtain a theoretical this compound concentration of 100 µg/mL. Sonicate and filter through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform system suitability tests by injecting the working standard solution in replicate (n=6). The acceptance criteria are typically:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, perform forced degradation studies on the this compound sample.
-
Acid Degradation: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Degradation: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
After degradation, dilute the samples appropriately with the mobile phase and analyze by HPLC.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the quantitative analysis of this compound impurities.
Caption: Experimental Workflow for this compound Impurity Analysis.
Caption: Logical Relationship of HPLC Method Validation Parameters.
References
- 1. Determination of this compound dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of stress-induced degradation products of this compound dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcsonline.com [ijpcsonline.com]
Troubleshooting & Optimization
Cetirizine Solubility and Stability Technical Support Center
Welcome to the Cetirizine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of this compound during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility characteristics of this compound hydrochloride?
A1: this compound hydrochloride is generally considered a water-soluble compound.[1][2] Its solubility, however, can be influenced by the solvent and pH. It is freely soluble in water and methanol, soluble in ethanol, and practically insoluble in acetone and methylene chloride.[1] In aqueous solutions, its solubility is pH-dependent.
Q2: How does pH affect the solubility of this compound?
A2: this compound is highly soluble in aqueous acidic environments.[1] As a zwitterionic molecule with three pKa values (2.19, 2.93, and 8.00), its ionization state and, consequently, its solubility are significantly affected by pH. In acidic conditions (like 0.1 N HCl), it is highly soluble.[1]
Q3: What are the common stability issues encountered with this compound?
A3: this compound is susceptible to degradation under various stress conditions, including oxidative, hydrolytic (acidic and neutral), and photolytic conditions.[3] It is relatively stable in alkaline and dry heat conditions.[3] In liquid formulations, it can also react with certain excipients.
Q4: Can this compound interact with common excipients in a formulation?
A4: Yes, this compound's carboxylic acid group can react with polyol excipients, such as sorbitol and glycerol, to form monoesters.[4][5] This esterification can occur at temperatures as low as 40°C and can impact the stability and impurity profile of liquid formulations.[4]
Q5: What is polymorphism, and does it affect this compound?
A5: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a drug can have different physical properties, including solubility and stability.[6][7] While polymorphism is a critical consideration for poorly soluble drugs, specific information on the impact of different polymorphic forms of this compound on its solubility and stability is not extensively detailed in the provided search results. However, it is a factor that should be considered in drug development.
Troubleshooting Guides
Solubility Issues
Problem: I am having trouble dissolving this compound hydrochloride in my desired solvent.
Troubleshooting Steps:
-
Verify the appropriate solvent: Refer to the solubility data in Table 1 . Ensure you are using a solvent in which this compound hydrochloride is known to be soluble. Water, methanol, and ethanol are good starting points.[1][2]
-
Consider pH adjustment: If using an aqueous buffer, the pH can significantly impact solubility. This compound is more soluble in acidic conditions.[1]
-
Gentle heating and agitation: For some solvents, slight heating and agitation may enhance solubility.[1]
-
Particle size: If you are working with a solid form, reducing the particle size can increase the dissolution rate.
Stability and Degradation Issues
Problem: My this compound solution is showing signs of degradation (e.g., appearance of new peaks in HPLC).
Troubleshooting Steps:
-
Identify potential stress factors: Review the storage and handling conditions of your solution. Exposure to light, elevated temperatures, or oxidative conditions can cause degradation.[3]
-
Consult the degradation profile: Table 2 summarizes the degradation of this compound under various stress conditions. This can help you identify the likely cause of degradation.
-
Stabilize the formulation:
-
pH control: Maintaining an appropriate pH is crucial for the stability of this compound solutions.[8]
-
Protection from light: Store solutions in light-resistant containers.
-
Inert atmosphere: For solutions sensitive to oxidation, purging with an inert gas like nitrogen can be beneficial.
-
Excipient compatibility: If formulating a solution, be mindful of potential interactions with excipients like sorbitol or glycerol.[4][5]
-
Analytical (HPLC) Issues
Problem: I am observing peak splitting or poor peak shape during the HPLC analysis of this compound.
Troubleshooting Steps:
-
Sample solvent mismatch: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[9] Whenever possible, dissolve the sample in the mobile phase.
-
Column equilibration: HILIC columns, sometimes used for this compound analysis, require long equilibration times. Ensure the column is properly equilibrated before analysis.
-
Blocked column frit: Peak splitting affecting all peaks can indicate a blocked frit. Try back-flushing the column or replacing the frit.[10]
-
Column void or contamination: If the issue persists, there might be a void or contamination in the stationary phase, which may necessitate column replacement.[10]
-
Mobile phase pH: Ensure the mobile phase pH is appropriately buffered and is at least 2 pH units away from the pKa of this compound to ensure a single ionic species.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Freely Soluble | [1][2] |
| 0.1 N HCl | Highly Soluble | [1] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble / Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Approximately 12 mg/mL | [11] |
| Dimethylformamide (DMF) | Approximately 3 mg/mL | [11] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL | [11] |
| Acetone | Practically Insoluble | |
| Methylene Chloride | Practically Insoluble | |
| Chloroform | Practically Insoluble | [1] |
Table 2: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Extent of Degradation | Major Degradation Product(s) | Reference(s) |
| Acid Hydrolysis (e.g., 0.1 M - 2 M HCl) | Extensive (~99% over 48 hrs) | α-(4-chlorophenyl) benzyl alcohol | [3] |
| Neutral Hydrolysis (Water) | Extensive (~99% over 48 hrs) | α-(4-chlorophenyl) benzyl alcohol | [3] |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Insignificant | - | [3] |
| Oxidative (e.g., 0.3% - 30% H₂O₂) | Extensive (~99% over 48 hrs) | 4-chlorobenzophenone, this compound N-oxide | [3][8] |
| Photolytic (UV/Visible light) | 30-50% degradation | - | [3] |
| Thermal (Dry Heat) | Insignificant | - | [3] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound hydrochloride powder
-
Selected solvent (e.g., water, buffer of specific pH)
-
Glass vials with screw caps
-
Temperature-controlled shaker
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Validated analytical method (e.g., HPLC-UV) to quantify this compound concentration
Procedure:
-
Add an excess amount of this compound hydrochloride to a known volume of the solvent in a glass vial. The excess solid should be visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant. To separate the dissolved drug from the undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter.
-
Dilute the clear supernatant with the solvent to a concentration within the calibration range of your analytical method.
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
Calculate the equilibrium solubility by accounting for the dilution factor.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound hydrochloride
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Purified water
-
Heating device (e.g., water bath, oven)
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M HCl.
-
Heat the solution (e.g., at 80°C for a specified time, such as 2 hours).
-
Cool the solution and neutralize it with an appropriate amount of NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M NaOH.
-
Heat the solution under the same conditions as the acid hydrolysis.
-
Cool the solution and neutralize it with an appropriate amount of HCl.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature or heat it gently for a specified duration.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a portion of the stock solution to UV and visible light in a photostability chamber according to ICH guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After the exposure period, dilute the samples to a suitable concentration.
-
-
Thermal Degradation (Dry Heat):
-
Place solid this compound hydrochloride powder in an oven at an elevated temperature (e.g., 70°C) for a specified period.
-
After exposure, cool the sample, dissolve it in a suitable solvent, and dilute it to the desired concentration.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
Protocol 3: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 mm × 150 mm (or equivalent)
-
Mobile Phase: A mixture of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v), with the pH adjusted to 3.5 with phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C
Procedure:
-
Preparation of Mobile Phase: Prepare the potassium phosphate buffer and acetonitrile mixture as specified. Filter and degas the mobile phase before use.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound hydrochloride in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Preparation of Sample Solutions: Dilute the samples from the solubility or stability studies with the mobile phase to a concentration that falls within the range of the calibration standards.
-
System Suitability: Before running the samples, inject a standard solution multiple times to ensure the system is performing correctly (check for parameters like retention time, peak area reproducibility, tailing factor, and theoretical plates).
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Forced Degradation Study Workflow.
Caption: Major Degradation Pathways of this compound.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Determination of stress-induced degradation products of this compound dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. Reaction between drug substances and pharmaceutical excipients: formation of esters between this compound and polyols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cetirizine Resistance in In Vitro Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cetirizine in in vitro models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results during your experiments, particularly concerning reduced this compound efficacy or apparent resistance.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a diminished response to this compound over time. What are the potential causes?
A1: A diminished response to this compound in in vitro models can stem from several factors. One common cause is histamine receptor desensitization, also known as tachyphylaxis, where prolonged exposure to an agonist (histamine) or antagonist (this compound) can lead to uncoupling of the receptor from its signaling pathway or a decrease in receptor density on the cell surface. Another possibility is the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), which can actively transport this compound out of the cell, reducing its intracellular concentration and thereby its effectiveness.
Q2: Could mutations in the histamine H1 receptor (H1R) be responsible for this compound resistance?
A2: While mutations in target receptors are a known mechanism of drug resistance for various therapeutics, there is currently limited specific evidence in the published literature detailing H1R mutations as a primary driver of acquired this compound resistance in in vitro models. However, it remains a theoretical possibility. For instance, a mutation in a key binding site, such as Lys191, has been shown to reduce the affinity of levothis compound for the H1 receptor.[1] If you suspect receptor mutation, sequencing the H1R gene in your cell line and comparing it to the wild-type sequence would be the definitive method for investigation.
Q3: What is the role of P-glycoprotein (P-gp) in this compound efficacy?
A3: P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, functions as a drug efflux pump, actively removing a wide range of substrates from cells.[2] In vitro studies have demonstrated that this compound is a substrate of P-gp.[3][4] This means that if your in vitro model expresses high levels of P-gp, it could be actively transporting this compound out of the cells, leading to lower intracellular concentrations and a reduced therapeutic effect. Interestingly, some research also suggests that this compound itself can act as a P-gp inhibitor, which could be a concentration-dependent effect.[2][5][6]
Q4: Are there any known combination strategies to enhance this compound's effectiveness in vitro?
A4: Yes, based on the potential mechanisms of reduced efficacy, combination strategies can be explored. Co-administration of a P-gp inhibitor, such as verapamil, could increase the intracellular concentration of this compound by blocking its efflux.[2][6] Additionally, combining this compound with other anti-inflammatory or immunomodulatory agents could provide a synergistic effect, depending on the specific signaling pathways active in your experimental model. For example, in cancer cell lines, some antihistamines have been shown to reverse multidrug resistance when used in combination with chemotherapy.[7][8][9] In the context of allergic inflammation, combining this compound with leukotriene receptor antagonists or corticosteroids has shown promise in clinical settings and could be explored in vitro.[10]
Troubleshooting Guides
Issue 1: Decreased Inhibition of Mast Cell Degranulation by this compound
Possible Causes:
-
Histamine Receptor Desensitization: Prolonged or repeated exposure of mast cells to histamine or this compound may lead to H1 receptor desensitization.
-
High P-gp Expression: The mast cell model being used may have high endogenous or induced expression of P-gp, leading to this compound efflux.
-
Experimental Variability: Inconsistent cell density, passage number, or reagent quality can affect results.
Troubleshooting Steps:
-
Assess H1 Receptor Function:
-
Perform a histamine dose-response curve to confirm that the cells are still responsive to histamine. A rightward shift in the EC50 may indicate desensitization.
-
Allow for a "washout" period where cells are cultured in this compound-free medium to see if responsiveness is restored.
-
-
Investigate P-gp Involvement:
-
Co-treatment with a P-gp Inhibitor: Perform the mast cell degranulation assay with this compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in this compound's inhibitory effect in the presence of the inhibitor would suggest P-gp-mediated efflux.
-
Measure P-gp Expression: Use Western blotting or qPCR to quantify the expression of P-gp (gene name: ABCB1) in your mast cells and compare it to a control cell line with low P-gp expression.
-
-
Optimize Experimental Protocol:
-
Ensure consistent cell seeding densities and use cells within a defined passage number range.
-
Use freshly prepared reagents and validate their activity.
-
Include appropriate positive and negative controls in every experiment.
-
Issue 2: Inconsistent Inhibition of Cytokine Release by this compound
Possible Causes:
-
Activation of this compound-Insensitive Pathways: The stimulus used to induce cytokine release may activate signaling pathways that are not downstream of the H1 receptor or are not effectively modulated by this compound.
-
Cell Type-Specific Effects: The effect of this compound on cytokine release can be cell-type specific.
-
Drug Efflux: As with mast cell degranulation, P-gp-mediated efflux can reduce the intracellular concentration of this compound.
Troubleshooting Steps:
-
Confirm H1 Receptor Mediation:
-
Use a different H1 receptor antagonist to see if it produces a similar inhibitory effect.
-
Knockdown the H1 receptor using siRNA to confirm that the cytokine release is indeed H1 receptor-dependent.
-
-
Evaluate Signaling Pathways:
-
Investigate the key signaling pathways activated by your stimulus (e.g., NF-κB, MAP kinases). This compound's primary action is on the H1 receptor, which can influence these pathways, but other stimuli might activate them more potently through different receptors.[11]
-
-
Address Potential P-gp Efflux:
-
As described in the previous troubleshooting guide, use a P-gp inhibitor in combination with this compound to see if the inhibition of cytokine release is enhanced.
-
Data Presentation
Table 1: In Vitro Effects of this compound on P-glycoprotein Function
| Cell Line | Assay | This compound Concentration | Effect on P-gp Substrate Accumulation | Reference |
| Caco-2 | Rhodamine 123 Efflux | 100 µM | Significant increase in intracellular Rhodamine 123 | [2][6] |
| MDR1-MDCKII | Transwell Efflux Assay | Not specified | This compound identified as a P-gp substrate | [3][4] |
Table 2: In Vitro Inhibition of Mast Cell Degranulation by this compound
| Cell Line | Stimulant | This compound Concentration | % Inhibition | Reference |
| RBL-2H3 | Anti-IgE | 62.5 ng/mL | 29% | [12] |
| RBL-2H3 | Anti-IgE | 1000 ng/mL | 80% | [12] |
| Rat Peritoneal Mast Cells | Compound 48/80 | 1 mM | Almost complete suppression | [13] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay to Assess P-gp Function
This protocol is adapted from studies investigating the effect of this compound on P-gp function in Caco-2 cells.[2][5]
Materials:
-
Caco-2 cells
-
24-well plates
-
Rhodamine 123 (P-gp substrate)
-
This compound
-
Verapamil (positive control P-gp inhibitor)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Cell Seeding: Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer.
-
Pre-incubation: Wash the cell monolayers twice with pre-warmed HBSS.
-
Treatment: Add HBSS containing either vehicle (control), this compound at various concentrations, or verapamil (positive control) to the wells. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5 µM.
-
Incubation: Incubate the plates for 60 minutes at 37°C.
-
Washing: Aspirate the medium and wash the cell monolayers three times with ice-cold HBSS to remove extracellular Rhodamine 123.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on a shaker for 15 minutes.
-
Quantification: Transfer the cell lysates to a 96-well black plate and measure the fluorescence of Rhodamine 123 using a fluorometer (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample. Compare the intracellular accumulation of Rhodamine 123 in this compound-treated and verapamil-treated cells to the control cells.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is a general method for assessing mast cell degranulation and the inhibitory effect of this compound.[12]
Materials:
-
RBL-2H3 cells
-
96-well plates
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)
-
Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate and incubate overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) for 24 hours.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
This compound Treatment: Add Tyrode's buffer containing various concentrations of this compound to the wells. Incubate for 30 minutes at 37°C.
-
Antigen Challenge: Add DNP-HSA (e.g., 10 µg/mL) to stimulate degranulation. Include control wells with buffer only.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Enzyme Assay: In a new 96-well plate, mix the supernatant with the β-hexosaminidase substrate solution.
-
Incubation: Incubate for 1 hour at 37°C.
-
Stop Reaction: Add stop buffer to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the positive control (antigen-stimulated cells without this compound).
Mandatory Visualizations
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Mechanism of P-gp mediated this compound efflux and its inhibition.
Caption: Workflow for the in vitro mast cell degranulation assay.
References
- 1. Differential Regulation of Thermodynamic Binding Forces of Levothis compound and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of this compound on P-glycoprotein Expression and Function In vitro and In situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein influences the brain concentrations of this compound (Zyrtec), a second-generation non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reversal Effect of Antihistamines on Multidrug Resistance in Adriamycin - and Vincristine - resistant L1210 Variants [e-crt.org]
- 8. Repurposing Cationic Amphiphilic Antihistamines for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. probiologists.com [probiologists.com]
- 11. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cetirizine Experiments: A Technical Support Guide
Welcome to the technical support center for Cetirizine experiments. This guide is designed for researchers, scientists, and drug development professionals to ensure the generation of reproducible and reliable results. Below you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or precipitated. What could be the issue?
A1: This is likely a solubility issue. This compound hydrochloride's solubility is highly dependent on the solvent and pH.
-
Check your solvent: this compound hydrochloride is freely soluble in water and methanol, but practically insoluble in acetone and methylene chloride.[1] For cell-based assays, dissolving in an aqueous buffer like PBS is common, but solubility is limited (approx. 10 mg/mL in PBS at pH 7.2).[1][2]
-
Consider DMSO for stock solutions: For higher concentration stock solutions, DMSO can be used (solubility approx. 12 mg/mL to 92 mg/mL).[1][2] However, ensure the final concentration of DMSO in your assay is low, as it can have physiological effects.
-
pH adjustment: The solubility of this compound can be influenced by pH. Ensure the pH of your buffer is appropriate.
-
Temperature: Solubility can be temperature-dependent.[3][4] Gentle warming may help, but be cautious of potential degradation at elevated temperatures.
Q2: I am observing inconsistent or lower-than-expected activity of this compound in my experiments. What are the potential causes?
A2: This could be due to compound degradation, improper storage, or issues with the experimental setup.
-
Compound Stability: this compound is unstable under certain conditions. It undergoes significant degradation under oxidative, neutral, and acidic hydrolytic conditions.[5][6] It is relatively stable in alkaline media.[5][6] Photodegradation can also occur with exposure to light.[5][6]
-
Recommendation: Prepare fresh solutions for each experiment. If you must store solutions, do so at -20°C for no longer than one day for aqueous solutions.[2] Protect solutions from light.
-
-
Experimental Protocol: Review your protocol for any deviations. In cell-based assays, incubation times and cell densities are critical. For in vivo studies, the route of administration and timing relative to the allergenic challenge are crucial.
Q3: I am seeing high background or non-specific effects in my cell-based assays.
A3: This can be caused by several factors, including the vehicle used to dissolve this compound or interactions with assay components.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO or PBS) in your experiments to account for any effects of the solvent itself.
-
This compound's broader effects: Beyond its H1 receptor antagonism, this compound can have other anti-inflammatory effects, such as inhibiting eosinophil chemotaxis and modulating the NF-κB signaling pathway.[7][8] These effects might contribute to your observations. Consider if these additional mechanisms are relevant to your experimental system.
Q4: My in vivo animal model results are not reproducible.
A4: In vivo experiments can have high variability. Here are some factors to consider:
-
Animal Strain and Sensitization: Ensure you are using a consistent animal strain and a robust sensitization protocol. The timing and dose of the allergen are critical.
-
Drug Administration: The route and timing of this compound administration relative to the allergen challenge are crucial for observing an effect. Oral administration is common for this compound.
-
Side Effects: At high doses, this compound can cause sleepiness in small animals, which might affect their behavior and physiological responses in the experiment.[9]
-
Metabolism: While this compound has minimal metabolism, individual differences in absorption and distribution can contribute to variability.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 10 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Approx. 12-92 mg/mL | [1][2] |
| Dimethylformamide (DMF) | Approx. 3 mg/mL | [1] |
| Ethanol | Soluble to Slightly Soluble | [1] |
| Methanol | Freely soluble | [1] |
| Acetone | Practically insoluble | [1] |
| Methylene Chloride | Practically insoluble | [1] |
Table 2: Stability of this compound Under Stress Conditions
| Stress Condition | Degradation | Reference(s) |
| Oxidative (e.g., H₂O₂) | Extensive degradation (around 99% in 48 hrs) | [5][6] |
| Neutral Hydrolysis | Extensive degradation (around 99% in 48 hrs) | [5][6] |
| Acidic Hydrolysis (e.g., HCl) | Extensive degradation | [5][6][10] |
| Alkaline Hydrolysis (e.g., NaOH) | Insignificant degradation | [5][6] |
| Photolytic (UV/Sunlight) | 30-50% degradation | [5][6] |
Key Experimental Protocols
1. Histamine H1 Receptor Binding Assay
This competitive binding assay determines the affinity of this compound for the H1 receptor.
-
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radiolabeled ligand (e.g., [³H]-mepyramine).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Reaction Mixture: Combine cell membranes, [³H]-mepyramine, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.[7]
-
2. Mast Cell Degranulation (Histamine Release) Assay
This assay measures the ability of this compound to inhibit histamine release from mast cells.
-
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells.
-
Anti-DNP IgE.
-
DNP-HSA (antigen).
-
Tyrode's buffer.
-
This compound.
-
Reagents for histamine quantification (e.g., ELISA kit).
-
-
Protocol:
-
Cell Seeding & Sensitization: Seed RBL-2H3 cells and sensitize them with anti-DNP IgE.
-
Washing: Wash cells to remove unbound IgE.
-
This compound Treatment: Incubate cells with various concentrations of this compound.
-
Antigen Challenge: Stimulate degranulation by adding DNP-HSA.
-
Supernatant Collection: Collect the supernatant containing released histamine.
-
Quantification: Measure the amount of histamine in the supernatant using an appropriate method.[7][11]
-
3. Cytokine Release Assay
This protocol measures the effect of this compound on cytokine release from immune cells.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., A549).
-
Cell culture medium.
-
Stimulant (e.g., Lipopolysaccharide (LPS) or TNF-α).
-
This compound.
-
ELISA kit for the cytokine of interest (e.g., IL-6, IL-8).
-
-
Protocol:
-
Cell Seeding: Plate the cells at an appropriate density.
-
This compound Pre-treatment: Add various concentrations of this compound and incubate.
-
Stimulation: Add the stimulant to induce cytokine production.
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Collect the cell-free supernatant.
-
ELISA: Measure the concentration of the target cytokine in the supernatant using an ELISA kit.[7]
-
Visualizations
Caption: Troubleshooting logic for inconsistent this compound activity.
Caption: this compound's inhibitory effect on the H1 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. Research Article Stress Degradation Studies on this compound Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. vcahospitals.com [vcahospitals.com]
- 10. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled-release formulation of antihistamine based on this compound zinc-layered hydroxide nanocomposites and its effect on histamine release from basophilic leukemia (RBL-2H3) cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cetirizine Dosage in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cetirizine dosage in preclinical animal studies. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a second-generation antihistamine that acts as a potent and selective antagonist of the peripheral histamine H1 receptor.[1][2] By blocking this receptor, this compound prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. It has a high affinity for the H1 receptor and a much lower affinity for other receptors, which contributes to its favorable side-effect profile.[2][3] Additionally, this compound has demonstrated anti-inflammatory properties, including the inhibition of eosinophil chemotaxis during an allergic response.[4]
Q2: What are the key pharmacokinetic parameters of this compound in common preclinical animal models?
The pharmacokinetic profile of this compound varies across different animal species. Understanding these parameters is crucial for designing effective dosing regimens.
| Parameter | Mouse | Dog | Cat | Horse |
| Effective Oral Dose | 1 - 10 mg/kg | 1 - 4 mg/kg | ~1 mg/kg (0.6-1.4 mg/kg) | 0.2 - 0.4 mg/kg |
| Elimination Half-Life | Not specified | ~10 hours[5][6] | ~10 hours[7][8] | ~5.8 hours[9] |
| Time to Peak Plasma Concentration (Tmax) | Not specified | ~1 hour | Variable | Not specified |
| Bioavailability | Not specified | >70% (for hydroxyzine, its parent compound)[10] | Not specified | Not specified |
| Protein Binding | Not specified | Not specified | ~88%[7][8] | Not specified |
Q3: How do I select an appropriate starting dose for my animal model?
For a mouse model of allergic rhinitis, an oral dose range of 1 to 10 mg/kg has been shown to be effective.[11] It is recommended to start with a dose at the lower end of this range (e.g., 1 mg/kg) and conduct a dose-response study to determine the optimal dose for your specific experimental conditions, including the animal strain and the severity of the allergic challenge.[11] For dogs, a once-daily oral dose of 2-4 mg/kg has been shown to provide a sufficient antihistamine effect.[5][6] In cats, a single oral dose of approximately 1 mg/kg has been shown to be well-tolerated and maintain plasma concentrations considered effective in humans for 24 hours.[7][8][12] For horses, oral administration of 0.2-0.4 mg/kg every 12 hours has been shown to be effective.[9]
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosage | Perform a dose-finding study to determine the optimal dose for your specific animal model and experimental setup. Start with the lower end of the recommended dose range and titrate upwards. |
| Timing of Administration | Ensure that the timing of this compound administration allows for peak plasma concentrations to coincide with the allergenic or histamine challenge. This should be based on the pharmacokinetic data for the specific animal model.[11] |
| Route of Administration | Oral gavage is a common and effective route.[11] Ensure proper technique to guarantee the full dose is administered. For oral administration, consider the potential impact of food on absorption.[11] |
| Animal Model Variability | The response to antihistamines can differ between species and even strains of the same species.[11] Ensure the chosen animal model is appropriate for the allergic response being studied. Maintain consistency in animal age, sex, and housing conditions.[11] |
| Metabolism Differences | The rate of drug metabolism can vary between species. If feasible, measure plasma concentrations of this compound to correlate drug exposure with the observed efficacy.[11] |
Issue 2: Unexpected Side Effects
| Potential Cause | Troubleshooting Steps |
| High Dosage | Although this compound is a second-generation antihistamine with reduced sedative effects, high doses can lead to central nervous system effects.[11] Reduce the dose to the lowest effective level determined in your dose-response study. |
| Off-Target Effects | While highly selective for the H1 receptor, very high concentrations may lead to off-target effects.[11] If unexpected effects are observed, consider if they could be related to other receptor systems and lower the dose. |
| Drug Interactions | Be aware of potential drug interactions. For example, concurrent use with central nervous system depressants may lead to additive sedative effects.[13] |
| Formulation Issues | Ensure you are using a pure this compound formulation. Some commercial products, like Zyrtec-D, contain pseudoephedrine, which is not appropriate for animal use and can be toxic.[14] |
Experimental Protocols
Histamine-Induced Wheal Formation Assay (in Dogs)
This protocol is adapted from studies evaluating the antihistaminic effect of this compound in dogs.[5][6]
-
Animal Acclimatization: Acclimate Beagle dogs to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurement: Shave a small area on the thorax of the dogs. Inject a fixed volume of histamine solution (e.g., 0.07 mL of a 0.1 mg/mL solution) intradermally. Measure the resulting wheal diameter at specified time points.
-
Dosing: Administer this compound orally at the desired dose (e.g., 2-4 mg/kg). A control group should receive a placebo (e.g., meatball without the drug).
-
Post-Dosing Challenge: At various time points after this compound administration, repeat the intradermal histamine injection at a new site within the shaved area.
-
Data Analysis: Measure the wheal diameter at each time point and compare the inhibition of wheal formation in the this compound-treated group to the control group and the baseline measurements.
Visualizations
Caption: this compound blocks the histamine H1 receptor.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Review of this compound hydrochloride for the treatment of allergic disorders | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines this compound and levothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A reappraisal of its pharmacological properties and therapeutic use in selected allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound per os: exposure and antihistamine effect in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. madbarn.com [madbarn.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. An open clinical trial on the efficacy of this compound hydrochloride in the management of allergic pruritus in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | VCA Animal Hospitals [vcahospitals.com]
- 14. This compound Hydrochloride (Zyrtec) - Veterinary Partner - VIN [veterinarypartner.vin.com]
Identifying and minimizing Cetirizine experimental artifacts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Cetirizine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Q1: My immunoassay is showing unexpected cross-reactivity. Could this compound be the cause?
A1: Yes, this is a known potential artifact. This compound has structural similarities to other compounds and has been reported to cause false-positive results in certain immunoassays.
-
Tricyclic Antidepressants (TCAs): Due to its ringed structure, this compound can cause false positives in TCA urine drug screens.[1]
-
Xylazine Test Strips: In forensic or harm reduction settings, this compound has demonstrated positive interference with some lateral flow immunoassay xylazine test strips, leading to false positives at concentrations of 1000 µg/mL and higher.[2]
Troubleshooting Steps:
-
Review Assay Specificity: Check the technical data sheet for your immunoassay kit for any known cross-reactivity with this compound or structurally similar compounds.
-
Confirm with a Secondary Method: If a positive result is unexpected, confirm the finding using a more specific method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Run a Spike-and-Recovery Control: Add a known concentration of this compound to a blank sample matrix and run it through the immunoassay to quantify the extent of the interference.
Q2: I'm observing anti-inflammatory effects in my cell-based assay that seem independent of H1-receptor antagonism. Is this a real effect or an artifact?
A2: This is likely a real pharmacological effect of this compound and not an artifact. This compound is known to possess anti-inflammatory properties that go beyond its primary function as an H1-receptor antagonist. These effects are a critical consideration in experimental design.
-
Cytokine Modulation: this compound has been shown to modulate the production and release of various cytokines. For example, it can decrease IL-4 and IL-8 levels, increase IFN-gamma and IL-10 production, and suppress GM-CSF and IL-5 secretion in different cell types.[4][5][6][7][8]
-
Eosinophil Activity: At high concentrations, this compound can inhibit cytokine-promoted eosinophil survival.[8]
Troubleshooting Steps & Experimental Considerations:
-
Acknowledge Off-Target Effects: When designing your experiment, recognize that this compound's effects may not be solely mediated by the H1 receptor.
-
Use Appropriate Controls:
-
Include a positive control for inflammation (e.g., LPS) to ensure your system is responsive.
-
Consider using another H1 antagonist with a different anti-inflammatory profile for comparison.
-
-
Dose-Response Curve: Perform a dose-response analysis to characterize the concentration at which these anti-inflammatory effects occur.
Q3: My this compound stock solution seems to be degrading, leading to inconsistent results. How can I ensure its stability?
A3: this compound stability is highly dependent on the storage and experimental conditions. It is particularly susceptible to degradation under acidic and oxidative stress.
-
Acidic Conditions: this compound is unstable in strong acidic conditions (e.g., 2 M HCl).[9] Degradation of up to 19% has been observed under acid hydrolysis at 105°C.[10]
-
Oxidative Conditions: The compound is unstable in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[9][11]
-
Basic and Neutral Conditions: this compound is generally stable in basic (even up to 5 M NaOH) and neutral conditions.[9]
-
Light and Heat: Some degradation occurs under exposure to sunlight, UV, IR, and dry heat, although typically less than under harsh chemical stress.[10]
Troubleshooting Steps & Best Practices:
-
Solvent and pH: Prepare stock solutions in a suitable solvent like water or a buffer at a neutral or slightly basic pH.[9] Avoid highly acidic buffers for long-term storage.
-
Storage: Store stock solutions at 4°C, protected from light. Aqueous stock solutions have been shown to be stable for at least one week under these conditions.[9][12]
-
Fresh Preparations: For sensitive assays, prepare fresh working dilutions from your stock solution immediately before each experiment.
-
Stability-Indicating Method: If you suspect degradation is impacting your results, use a stability-indicating HPLC method to quantify the parent compound and any major degradants.[9][10]
Q4: I am conducting cardiotoxicity screening. Is this compound likely to interfere with hERG channel assays?
A4: this compound is unlikely to be a significant source of artifacts in hERG channel assays. Unlike some other second-generation antihistamines (e.g., astemizole, terfenadine), this compound has been shown to be devoid of any significant inhibitory action on hERG K+ channels at therapeutically relevant concentrations (up to 30 µM).[13][14] This lack of hERG-blocking properties is a key feature of its safety profile.[13]
Experimental Consideration:
-
While this compound itself is not a potent hERG blocker, it is still good practice to include it in a panel of test compounds to confirm its lack of effect in your specific assay system, especially if using a novel cell line or detection method.
Data Presentation: Physicochemical & Pharmacological Properties
The following tables summarize key quantitative data for this compound, which is essential for experimental design and troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 388.9 g/mol | [15][16] |
| pKa (Acidic Group) | ~3.57 | [17] |
| pKa (Basic Groups) | ~2.70, ~7.56 | [17] |
| Water Solubility | Soluble | [15][18] |
| logD (at pH 7.4) | ~1.5 | [17][19] |
| Plasma Protein Binding | 88 - 96% | [16] |
Table 2: Stability of this compound Under Stress Conditions
| Condition | Stability | Reference |
| Acid Hydrolysis (0.1 M - 2 M HCl) | Unstable | [9][10] |
| Basic Hydrolysis (0.1 M - 5 M NaOH) | Stable | [9] |
| Oxidative (H₂O₂) | Unstable | [9][11] |
| Dry Heat (105°C) | Minor degradation (~3%) | [10] |
| Photolytic (Sunlight, UV) | Minor degradation (~9-10%) | [10] |
Experimental Protocols
1. Protocol: Cytokine Release Assay (ELISA)
This protocol provides a general framework for measuring the effect of this compound on cytokine release from peripheral blood mononuclear cells (PBMCs) or cell lines (e.g., A549).
-
Cell Seeding: Seed PBMCs or A549 cells in a 96-well plate at a density of 2 x 10⁵ cells/well. Incubate overnight under standard conditions (37°C, 5% CO₂).[20]
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations to the wells and incubate for 1-2 hours.[6][20] Include a vehicle-only control.
-
Stimulation: Add the inflammatory stimulant (e.g., Lipopolysaccharide (LPS) at 1 µg/mL or IL-1β) to the appropriate wells.[6][20] Maintain unstimulated controls.
-
Incubation: Incubate the plate for 24-48 hours. The optimal time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant for analysis.[20]
-
ELISA: Quantify the cytokine of interest (e.g., IL-6, IL-8, TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
2. Protocol: Stability-Indicating HPLC Method
This method can be used to assess the purity and stability of this compound in solution.
-
Chromatographic Conditions: [9]
-
Column: Symmetry C18, 5 µm (4.6 mm × 150 mm)
-
Mobile Phase: A mixture of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v), with the pH adjusted to 3.5.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 230 nm.[21]
-
Temperature: Ambient.
-
-
Standard Solution Preparation: Prepare a stock solution of this compound dihydrochloride in HPLC-grade water (e.g., 5000 µg/mL).[9] Create a series of standard solutions for a calibration curve (e.g., 1-20 µg/mL) by diluting the stock with the mobile phase.[9]
-
Sample Preparation: Dilute the experimental sample containing this compound with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standard solutions and samples into the HPLC system.
-
Data Interpretation: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve. The appearance of new peaks at different retention times may indicate the presence of degradation products.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to this compound experiments.
Caption: Troubleshooting flowchart for a suspected this compound-induced immunoassay artifact.
References
- 1. Buyer Beware: Pitfalls in Toxicology Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pilot-protection-services.aopa.org [pilot-protection-services.aopa.org]
- 4. This compound reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on IFN-gamma and IL-10 production in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of this compound and levothis compound on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of stress-induced degradation products of this compound dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker this compound compared with other second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiac ion channels and antihistamines: possible mechanisms of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. jpsbr.org [jpsbr.org]
Technical Support Center: Challenges in Long-Term Cetirizine In Vitro Treatment Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in long-term in vitro studies of Cetirizine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during prolonged experimental timelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a second-generation antihistamine that acts as a selective inverse agonist of the histamine H1 receptor.[1] By binding to the H1 receptor, it prevents histamine from activating the Gq/11 protein-coupled signaling cascade.[1] This, in turn, inhibits the activation of phospholipase C (PLC), blocking the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] Consequently, the release of intracellular calcium (Ca2+) is suppressed, leading to reduced activation of downstream effectors like protein kinase C (PKC) and nuclear factor-kappa B (NF-κB).[1]
Q2: I'm observing a diminished response to this compound in my cell line after several days of continuous treatment. What could be the cause?
A2: This is a common challenge in long-term studies and is likely due to H1 receptor desensitization and downregulation. Prolonged exposure to H1 receptor antagonists can lead to several cellular adaptations, including:
-
Receptor Phosphorylation and Uncoupling: The H1 receptor can become phosphorylated, leading to its uncoupling from the G-protein, rendering it unresponsive to both agonists and inverse agonists like this compound.
-
Receptor Internalization: The cell may internalize H1 receptors from the cell surface, reducing the number of available binding sites for this compound.
-
Transcriptional Downregulation: Long-term exposure can lead to a decrease in the transcription of the H1 receptor gene, resulting in a lower overall number of receptors in the cell.[2][3]
Q3: What are the best practices for maintaining cell line stability during a long-term this compound study?
A3: Maintaining a stable and consistent cell line is crucial for the reproducibility of your results. Key best practices include:
-
Limit Passage Number: Use cells with a low passage number to minimize the risk of genetic drift and phenotypic changes.[1][4]
-
Cryopreserve Early Passages: Create a master and working cell bank from early passages. If you suspect changes in your cell line, you can revert to a cryopreserved stock.[1][5]
-
Consistent Culture Conditions: Maintain consistent media formulations, serum batches, and incubator conditions (temperature, CO2, humidity) to avoid introducing variability.[1][4]
-
Regular Authentication: Periodically authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to ensure it has not been cross-contaminated.
Q4: Is this compound cytotoxic to cells in long-term culture?
A4: this compound can exhibit cytotoxicity at high concentrations. While therapeutic concentrations are generally considered safe, in long-term in vitro studies, even sub-lethal concentrations could have cumulative effects on cell viability and function. It is essential to perform a dose-response and time-course cytotoxicity assay for your specific cell line before initiating a long-term experiment. One study on U937 cells showed a statistically significant decrease in cell viability at this compound concentrations of 50 µM and 100 µM after 24 hours.[6] Another study on human Chang liver cells showed that this compound nanocomposites had an IC50 of 617 µg/mL.[7][8]
Troubleshooting Guides
Problem 1: Decreased or Loss of this compound Efficacy Over Time
| Possible Cause | Identification | Troubleshooting Steps |
| H1 Receptor Desensitization/Downregulation | Perform a time-course experiment and observe a diminishing response to a fixed concentration of this compound. This can be quantified by measuring downstream signaling markers (e.g., calcium flux, IP3 levels) at different time points. | 1. Intermittent Dosing: Instead of continuous exposure, consider a wash-out period to allow for receptor re-sensitization. The recovery time can be determined experimentally, but studies have shown recovery from desensitization can occur within 150 minutes after removal of the stimulus.[6] 2. Monitor Receptor Expression: Use techniques like radioligand binding assays or western blotting to quantify H1 receptor expression levels over the course of the experiment. 3. Use a Positive Control: Include a positive control (e.g., a known H1 receptor agonist like histamine) to confirm that the signaling pathway is still functional. |
| Cell Line Instability/Genetic Drift | Observe changes in cell morphology, growth rate, or response to other stimuli. Perform cell line authentication (e.g., STR profiling) to check for cross-contamination. | 1. Start with a Fresh Vial: Thaw a new, low-passage vial of cells from your cryopreserved stock.[1][4] 2. Re-authenticate Cell Line: If problems persist, re-authenticate your cell line to rule out contamination or misidentification. 3. Document Culture History: Keep detailed records of passage numbers and any changes in culture conditions.[1] |
| Degradation of this compound in Culture Medium | Decreased efficacy is observed even with fresh cells. | 1. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound regularly. 2. Replenish Medium: Change the culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration. |
Problem 2: High Cell Death or Poor Cell Health
| Possible Cause | Identification | Troubleshooting Steps |
| This compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) and observe a dose-dependent decrease in viability. | 1. Determine the Optimal Concentration: Conduct a dose-response curve to find the highest non-toxic concentration of this compound for your specific cell line and experimental duration. 2. Reduce Concentration: If possible, lower the concentration of this compound used in your long-term study. |
| Suboptimal Culture Conditions | Observe signs of cellular stress such as changes in morphology, reduced proliferation, or detachment. | 1. Optimize Culture Medium: Ensure you are using the recommended medium and supplements for your cell line. 2. Check Incubator Conditions: Verify the temperature, CO2, and humidity levels in your incubator. |
| Contamination (Bacterial, Fungal, Mycoplasma) | Observe turbidity, color change in the medium, or visible microorganisms under the microscope. | 1. Discard Contaminated Cultures: Immediately discard any contaminated cultures to prevent spreading. 2. Thoroughly Clean Equipment: Decontaminate your biosafety cabinet, incubator, and any other potentially contaminated equipment. 3. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination, as it is not visible by standard microscopy. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| U937 (differentiated into macrophages) | Optical Density | 50 µM | 24 hours | Statistically significant decrease in cell viability | [6] |
| U937 (differentiated into macrophages) | Optical Density | 100 µM | 24 hours | Statistically significant decrease in cell viability | [6] |
| Human Chang Liver Cells | Trypan Blue Exclusion | 617 µg/mL | Not Specified | IC50 for this compound Nanocomposite (CETN) | [7][8] |
Table 2: H1 Receptor Binding Affinity of this compound
| Ligand | Cell Line/Tissue | Ki (nM) | Reference |
| [³H]mepyramine | Not Specified | 75.86 (for Carebastine, a related antihistamine) | BenchChem |
Experimental Protocols
Protocol 1: Long-Term this compound Treatment and Viability Assay
This protocol outlines a general method for treating cells with this compound over an extended period and assessing cell viability.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
DMSO (for MTT assay)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to overconfluence during the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to the desired final concentrations in complete culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Long-Term Culture: Incubate the cells for your desired long-term duration (e.g., 7, 14, or 21 days). Replace the medium with fresh this compound-containing medium every 2-3 days.
-
Cell Viability Assay (MTT Example):
-
At each time point, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Mast Cell Degranulation Assay
This protocol is for assessing the effect of this compound on the degranulation of mast cells, a key event in the allergic response.[1]
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Tyrode's buffer
-
This compound
-
pNAG (p-Nitrophenyl N-acetyl-β-D-glucosaminide) substrate solution
-
Stop buffer
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[1]
-
Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.[1]
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.[1]
-
This compound Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the wells. Incubate for 30 minutes at 37°C.[1]
-
Antigen Challenge: Add 50 µL of DNP-HSA (10 µg/mL) to stimulate degranulation. For control wells, add buffer only.[1]
-
Incubation: Incubate the plate for 1 hour at 37°C.[1]
-
Supernatant Collection: Centrifuge the plate and carefully collect 50 µL of the supernatant.[1]
-
Enzyme Assay: Add 50 µL of pNAG substrate solution to a new 96-well plate containing the collected supernatant. Incubate for 1 hour at 37°C.[1]
-
Stop Reaction: Add 100 µL of stop buffer to each well.[1]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[1]
-
Calculation: Calculate the percentage of β-hexosaminidase release relative to the positive control (antigen-stimulated cells without this compound).[1]
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Long-Term this compound In Vitro Study.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Desensitization of the histamine H1-receptor and transcriptional down-regulation of histamine H1-receptor gene expression in bovine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. betalifesci.com [betalifesci.com]
- 5. benchchem.com [benchchem.com]
- 6. Desensitization of histamine H1 receptor-mediated inositol phosphate production in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-term desensitization of the histamine H1 receptor in human HeLa cells: involvement of protein kinase C dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of this compound on early allergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing peak splitting in HPLC analysis of Cetirizine
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Cetirizine, with a primary focus on addressing the phenomenon of peak splitting.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak splitting in the HPLC analysis of this compound?
Peak splitting in the HPLC analysis of this compound can stem from several factors, ranging from instrumental issues to methodological parameters. The most frequently observed causes include:
-
Solvent Mismatch: A significant difference in solvent strength between the sample diluent and the mobile phase is a primary cause of peak distortion and splitting.
-
Column Issues: Problems with the analytical column, such as contamination, voids in the stationary phase, or a blocked frit, can disrupt the sample flow path and lead to split peaks.[1]
-
Instrumental Effects: The design of the HPLC system, particularly the autosampler and its wash mechanism, can introduce issues. For instance, an aggressive needle wash with a strong solvent can be injected along with the sample, causing peak splitting, especially in sensitive methods like HILIC.[2]
-
Method Parameters: Inappropriate chromatographic conditions, such as an unsuitable mobile phase composition or pH, incorrect column temperature, or an excessively high flow rate, can all contribute to poor peak shape.[1][3]
-
Co-elution: In some cases, what appears to be a split peak may actually be two different components eluting very close to each other.[1]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Splitting
If you are observing peak splitting for this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.
Step 1: Initial Assessment
-
Observe all peaks: Is the splitting occurring for all peaks in the chromatogram or only for the this compound peak? If all peaks are affected, it is likely an issue with the column inlet, a blocked frit, or a system-wide problem.[1] If only the this compound peak is splitting, the issue is more likely related to specific method parameters or sample preparation.
-
Inject a smaller volume: A simple diagnostic test is to inject a smaller volume of your sample. If the peak shape improves or resolves into two distinct peaks, it could indicate an overload issue or the presence of a closely eluting impurity.[1]
Step 2: Investigate Method Parameters
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.[3]
-
Mobile Phase: Re-prepare the mobile phase to rule out any errors in its composition. Ensure it is thoroughly mixed and degassed. Variations in mobile phase pH can also affect peak shape.[4][5]
-
Temperature: Verify that the column and mobile phase temperatures are stable and appropriate for the method. A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[1][6]
Step 3: Evaluate the HPLC System and Column
-
Column Health: If the issue persists, the column may be the culprit. A blocked frit can be cleaned or replaced. Voids in the stationary phase often require column replacement.[1] Consider flushing the column or trying a new, validated column.
-
Autosampler and Needle Wash: In HILIC methods, the needle wash solvent can significantly impact peak shape. If using a strong aqueous wash, it may be introduced into the sample path and cause splitting. Experiment with different needle wash compositions, moving towards a solvent that is weaker or more similar to the mobile phase.
The following diagram illustrates this logical troubleshooting workflow:
Guide 2: Addressing Peak Splitting in HILIC Methods for this compound
Hydrophilic Interaction Liquid Chromatography (HILIC) methods are particularly sensitive to the presence of water, which acts as a strong solvent. When transferring a HILIC method for this compound analysis between different HPLC systems, peak splitting can occur due to differences in autosampler design and wash mechanisms.[2]
Issue: Peak splitting was observed for this compound when migrating a USP HILIC method to a new HPLC system ("Vendor X HPLC System"). The system suitability could not be met due to this issue.[2]
Investigation and Solution:
-
Initial Troubleshooting: Common sources of error such as column equilibration, sample preparation, and mobile phase preparation were investigated but did not resolve the peak splitting.
-
Hypothesis: The investigation turned to the autosampler, specifically the needle wash solvent and mechanism. It was hypothesized that the design of the "Vendor X" system was introducing a portion of the aqueous needle wash into the sample path during injection. In a HILIC method where water is the strong solvent, this would lead to significant peak distortion.
-
Experiment: The composition of the needle wash solvent was varied to test this hypothesis. The original method likely used a highly aqueous wash. The experiment involved testing a range of Acetonitrile:Water compositions for the needle wash.
-
Results: It was found that needle wash compositions with a high percentage of water (e.g., 20:80 and 7:93 Acetonitrile:Water) produced unacceptable chromatograms with significant peak splitting. Compositions with a higher percentage of acetonitrile (e.g., 93:7, 80:20, 60:40, and 40:60 Acetonitrile:Water) yielded acceptable chromatograms that met system suitability requirements.
The experimental workflow for this investigation is diagrammed below:
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 2 Troubleshooting Peak Splitting Of this compound [pharmaceuticalonline.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Determination of stress-induced degradation products of this compound dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
Technical Support Center: Managing Cetirizine-Induced Sedation in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for managing cetirizine-induced sedation in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced sedation?
A1: this compound is a second-generation antihistamine that primarily acts as a selective antagonist of peripheral histamine H1 receptors. However, it can cross the blood-brain barrier to a limited extent. The sedative effects of this compound are attributed to its binding to H1 receptors in the central nervous system (CNS). This antagonism in the brain inhibits the arousal-promoting effects of histamine, leading to sedation. The degree of sedation is dose-dependent; higher doses result in greater occupancy of central H1 receptors and, consequently, more pronounced sedative effects[1].
Q2: How does this compound's sedative potential compare to other antihistamines?
A2: this compound is generally less sedating than first-generation antihistamines like hydroxyzine and diphenhydramine, which more readily cross the blood-brain barrier. However, compared to other second-generation antihistamines, such as fexofenadine and loratadine, this compound has a slightly higher potential for causing drowsiness[2][3].
Q3: What factors can influence the degree of this compound-induced sedation in animal models?
A3: Several factors can contribute to variability in this compound-induced sedation, including:
-
Dosage: Higher doses of this compound lead to increased brain H1 receptor occupancy and a greater likelihood of sedation.
-
Species and Strain: Different animal species and even different strains within a species can exhibit varying sensitivities to the sedative effects of drugs.
-
Blood-Brain Barrier (BBB) Permeability: The extent to which this compound penetrates the BBB can influence its sedative effects. P-glycoprotein (Pgp) is an efflux transporter at the BBB that actively removes this compound from the brain, thus limiting its central effects.[4][5][6] Co-administration of Pgp inhibitors can potentially increase this compound's brain concentration and sedative effects.
-
Time of Administration: The sedative effects of this compound can be influenced by the animal's circadian rhythm.
Troubleshooting Guide
Q4: My animals are showing unexpectedly high levels of sedation with this compound. What should I do?
A4: If you observe excessive sedation, consider the following troubleshooting steps:
-
Verify Dosage: Double-check your calculations and the concentration of your this compound solution to ensure accurate dosing.
-
Review Administration Route: The route of administration can affect the rate of absorption and peak plasma concentration. Ensure consistency in your administration technique.
-
Consider Animal Strain: Be aware that some rodent strains may be more sensitive to the sedative effects of this compound.
-
Check for Drug Interactions: If co-administering other compounds, investigate their potential to inhibit P-glycoprotein or potentiate CNS depressant effects.
-
Reduce Dosage: If feasible for your experimental goals, consider reducing the dose of this compound.
Q5: I am observing high inter-animal variability in the sedative response to this compound. How can I minimize this?
A5: High variability is a common challenge in behavioral studies. To mitigate this:
-
Standardize Acclimation: Ensure all animals have a consistent acclimation period to the housing and testing environments.
-
Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the testing room, as these can influence behavior.
-
Habituate to Handling: Handle the animals consistently and gently to reduce stress-induced behavioral changes.
-
Use a Crossover Design: If your experimental design allows, a within-subjects crossover design can help control for individual differences.
-
Increase Sample Size: A larger sample size can help to increase the statistical power to detect true effects despite individual variability.
Q6: How can I differentiate between sedation and other motor impairments in my experiment?
A6: It is crucial to distinguish sedation from general motor deficits. Employing a battery of behavioral tests can help in this differentiation:
-
Open Field Test: This test can assess general locomotor activity. A sedated animal will typically show reduced distance traveled and rearing frequency.
-
Rotarod Test: This test specifically evaluates motor coordination and balance. Sedation will likely lead to a decreased latency to fall.
-
Grip Strength Test: To assess muscle strength independently of coordination, a grip strength meter can be used. A deficit here might indicate motor impairment rather than just sedation.
Experimental Protocols & Data
Q7: What are the standard protocols for assessing this compound-induced sedation in rodents?
A7: Several behavioral assays are commonly used to evaluate sedation in rodents. Below are detailed protocols for three key tests.
Detailed Methodologies for Key Experiments
1. Rotarod Test
-
Objective: To assess motor coordination and balance, which can be impaired by sedative compounds.
-
Apparatus: An automated rotarod apparatus with a rotating rod, typically with adjustable speed.
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Training: Train the animals on the rotarod for one or two days prior to the experiment. This typically involves placing the animal on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds). Repeat for several trials.
-
Baseline Measurement: On the test day, record a baseline latency to fall for each animal on an accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Post-Dose Testing: At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the accelerating rotarod and record the latency to fall.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated and control groups at each time point using appropriate statistical tests (e.g., two-way ANOVA).
2. Open Field Test
-
Objective: To measure general locomotor activity and exploratory behavior, which are typically reduced by sedative drugs.
-
Apparatus: A square arena (e.g., 40 x 40 cm for mice) with walls to prevent escape, often equipped with an automated video-tracking system.
-
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing: At a predetermined time after administration, place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 10 minutes).
-
Data Collection: The video-tracking system records parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: Compare the locomotor parameters between the this compound-treated and control groups using t-tests or one-way ANOVA.
3. Pentobarbital-Induced Sleep Time Test
-
Objective: To assess the hypnotic or sedative effect of a compound by measuring its ability to prolong sleep induced by a barbiturate.
-
Apparatus: Standard animal cages.
-
Procedure:
-
Acclimation: Acclimate animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally or orally).[7][8]
-
Pentobarbital Injection: After a specific pretreatment time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of sodium pentobarbital (e.g., 30-50 mg/kg, i.p.).[7][8][9][10]
-
Assessment of Sleep: Immediately after pentobarbital injection, place the animal in its cage and observe for the loss of the righting reflex (the inability of the animal to right itself when placed on its back). The time from pentobarbital injection to the loss of the righting reflex is the sleep latency. The time from the loss to the spontaneous recovery of the righting reflex is the sleep duration.
-
-
Data Analysis: Compare the sleep latency and sleep duration between the this compound-treated and control groups using t-tests or one-way ANOVA.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and other antihistamines on sedative-like behaviors in animal models.
| Table 1: Effect of this compound on Pentobarbital-Induced Sleeping Time in Mice | |
| Treatment | Effect on Sleeping Time |
| This compound (0.6 mg/kg) | Potentiated sleeping time |
| This compound (1.2 mg/kg) | Potentiated sleeping time |
| Data from Vyas et al., IJPSR, 2014; Vol. 5(9): 3790-3795. |
| Table 2: Effect of this compound on Locomotor Activity in Mice | ||
| Dose (mg/kg) | Time Post-Dose (min) | Effect on Locomotor Activity |
| 0.6 | 60 | Significant reduction |
| 0.6 | 90 | Significant reduction |
| 1.2 | 60 | Significant reduction |
| 1.2 | 90 | Significant reduction |
| 1.2 | 120 | Reduction |
| Data from Vyas et al., IJPSR, 2014; Vol. 5(9): 3790-3795. |
| Table 3: Brain H1 Receptor Occupancy (H1RO) of Antihistamines in Humans | |
| Antihistamine and Dose | Average H1RO (%) |
| This compound (10 mg) | 12.6% |
| This compound (20 mg) | 25.2% |
| Hydroxyzine (30 mg) | 67.6% |
| Data from Tashiro et al., Hum Psychopharmacol, 2009; 24(7): 540-548. |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound-induced sedation pathway.
Caption: General workflow for assessing sedation.
Q8: Are there any non-sedating or less-sedating alternatives to this compound for use in animal models?
A8: Yes, if sedation is a confounding factor in your study, you might consider using other second-generation antihistamines that have a lower propensity for crossing the blood-brain barrier.
-
Fexofenadine: This antihistamine is known to have very low penetration into the CNS and is generally considered non-sedating.[11]
-
Loratadine: Loratadine also exhibits poor penetration into the brain and is associated with a low incidence of sedation.[12]
When selecting an alternative, it is important to consider its pharmacokinetic and pharmacodynamic profile in your specific animal model to ensure it meets the requirements of your study design.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. High‐risks drug adverse events associated with this compound and Loratadine for the treatment of allergic diseases: A retrospective pharmacovigilance study based on the FDA adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein influences the brain concentrations of this compound (Zyrtec), a second-generation non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypnotic Effects of Lactobacillus fermentum PS150TM on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-nps.or.kr [e-nps.or.kr]
- 11. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 12. scialert.net [scialert.net]
Pruritus after Cetirizine discontinuation in clinical research subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the phenomenon of pruritus following the discontinuation of cetirizine.
Frequently Asked Questions (FAQs)
Q1: What is pruritus following this compound discontinuation?
A1: Pruritus, or severe itching, has been reported in some individuals after they stop taking this compound, particularly after long-term daily use.[1][2][3][4][5][6][7][8][9][10][11] This itching is often described as intense and unbearable, and different from the underlying allergy symptoms for which the medication was originally taken.[10] The U.S. Food and Drug Administration (FDA) has issued warnings regarding this adverse effect.[1][2][5][6][8]
Q2: What is the typical onset and duration of this withdrawal pruritus?
A2: The onset of pruritus typically occurs within a few days after discontinuing this compound, with a median onset of two days.[1][12][13][14] The duration of the itching can vary, but for some, it has been reported to be severe enough to impact daily activities.[3][15]
Q3: What is the proposed mechanism for this phenomenon?
A3: The exact mechanism is not yet fully understood.[1][3][12][13][14] A leading hypothesis is a "rebound effect" where prolonged blockade of H1 receptors by this compound leads to an upregulation of these receptors. Upon withdrawal of the drug, the newly abundant receptors are more sensitive to endogenous histamine, leading to an exaggerated response and intense itching.[12] Another theory suggests an accelerated release of histamine after the antihistamine is stopped.[6]
Q4: How common is pruritus after this compound discontinuation?
A4: While the exact incidence is unknown, it is considered a rare event.[1][2] Between April 2017 and July 2023, the FDA identified 209 cases worldwide.[1][2][16][5][6][8][9][11] A retrospective analysis of the FDA Adverse Event Reporting System (FAERS) database through April 2017 found 146 cases.[14][17]
Q5: Are there any known risk factors?
A5: The primary identified risk factor is long-term, daily use of this compound.[1][16][8] The median duration of use prior to the onset of pruritus in reported cases was between 24 and 33 months.[1][5][9][12][13][14][17]
Troubleshooting Guides for Clinical Research
Issue: A clinical trial subject reports severe pruritus after the washout period for a study involving this compound.
Troubleshooting Steps:
-
Verify Discontinuation: Confirm the date and time of the last this compound dose to establish a temporal relationship with the onset of pruritus.
-
Assess Itch Intensity: Quantify the severity of the pruritus using a validated scale such as the Numerical Rating Scale (NRS), Verbal Rating Scale (VRS), or Visual Analogue Scale (VAS).[18][19][20][21][22][23][24][25]
-
Document Symptoms: Record the characteristics of the pruritus (e.g., location, quality, timing) and any associated symptoms.
-
Consider Rescue Medication: Based on the study protocol's guidelines for managing adverse events, consider restarting this compound with a subsequent gradual tapering schedule.[1][3][10][26] A short course of corticosteroids could also be a consideration.[10][27]
-
Report the Adverse Event: Report the event to the study sponsor and the Institutional Review Board (IRB) in accordance with the clinical trial protocol and regulatory requirements.
Data Presentation
Table 1: Summary of Reported Cases of Pruritus After this compound Discontinuation
| Data Point | FDA Report (2017-2023)[1][2][16][5][6][8][9][11] | FAERS Database Review (through April 2017)[14][17] |
| Number of Cases | 209 (worldwide) | 146 |
| Median Duration of Use | 33 months | 24 months |
| Median Time to Onset | 2 days | 2 days |
Experimental Protocols
Protocol: Investigating the Pathophysiology of this compound Withdrawal Pruritus
Objective: To characterize the clinical and physiological responses following the discontinuation of long-term this compound administration.
Methodology:
-
Subject Recruitment: Recruit healthy volunteers with a history of long-term (≥6 months) daily this compound use for allergic rhinitis.
-
Baseline Assessment:
-
Collect detailed medical history, including the duration and dosage of this compound use.
-
Perform a baseline assessment of skin sensitivity and itch threshold.
-
Collect a baseline skin biopsy for histological and molecular analysis (e.g., H1 receptor density).
-
-
This compound Discontinuation: Instruct subjects to discontinue this compound use.
-
Post-Discontinuation Monitoring (Days 1-14):
-
Daily Itch Assessment: Subjects will complete a daily diary to rate the intensity of any pruritus using a 0-10 Numerical Rating Scale (NRS).[18]
-
Clinical Evaluation: Conduct in-person evaluations on days 2, 4, 7, and 14 to assess for signs of pruritus and other withdrawal symptoms.
-
Skin Biopsy: Collect a second skin biopsy from a pruritic area (if present) on the day of peak itch intensity for comparative analysis with the baseline biopsy.
-
Blood Sampling: Collect blood samples at baseline and at peak pruritus to measure histamine levels and other potential biomarkers.
-
-
Data Analysis: Analyze the changes in itch intensity, H1 receptor expression in skin biopsies, and systemic histamine levels before and after this compound discontinuation.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of rebound pruritus after this compound discontinuation.
Caption: Troubleshooting workflow for managing pruritus in a clinical research setting.
References
- 1. fda.gov [fda.gov]
- 2. medscape.com [medscape.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. myacare.com [myacare.com]
- 5. pharmacypro.io [pharmacypro.io]
- 6. FDA alert warns of rare but severe itching when discontinuing allergy drugs | Fox News [foxnews.com]
- 7. FDA Warning: Stopping Zyrtec or Xyzal May Cause Rebound Itching—What Allergy Patients Need to Know - Los Angeles Allergist [allergylosangeles.com]
- 8. hcplive.com [hcplive.com]
- 9. FDA Warns of Itching After Stopping levothis compound or this compound Use | medtigo [medtigo.com]
- 10. Unbearable Pruritus After Withdrawal of (Levo)this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stopping Zyrtec, Xyzal can cause severe itching, FDA warns: Here’s how to treat it [healio.com]
- 12. Pruritus after discontinuation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pruritus after this compound or levothis compound withdrawal [aaaai.org]
- 14. Pruritus after discontinuation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peoplespharmacy.com [peoplespharmacy.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. researchgate.net [researchgate.net]
- 18. Research Techniques Made Simple: Itch Measurement in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. researchgate.net [researchgate.net]
- 21. Itch Measuring Instruments - Pruritus Symposium [pruritussymposium.de]
- 22. karger.com [karger.com]
- 23. Pruritus assessment in clinical trials: consensus recommendations from the International Forum for the Study of Itch (IFSI) Special Interest Group Scoring Itch in Clinical Trials. | Semantic Scholar [semanticscholar.org]
- 24. Pruritus Assessment in Clinical Trials: Consensus Recommendations from the International Forum for the Study of Itch (IFSI) Special Interest Group Scoring Itch in Clinical Trials | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 25. researchgate.net [researchgate.net]
- 26. goodrx.com [goodrx.com]
- 27. peoplespharmacy.com [peoplespharmacy.com]
Technical Support Center: Optimizing Cetirizine for In Vitro Research
Welcome to the technical support center for the use of cetirizine in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a second-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor.[1][][3][4] By binding to the H1 receptor, it blocks the downstream signaling cascade initiated by histamine. This includes the inhibition of the Gq/11 protein-coupled activation of phospholipase C (PLC), which in turn prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] Consequently, the release of intracellular calcium (Ca2+) is suppressed, leading to reduced activation of protein kinase C (PKC) and other downstream effectors.[5] In vitro receptor binding studies have shown that this compound has no measurable affinity for other receptors, highlighting its high selectivity for the H1 receptor.[1][3]
Q2: Does this compound have effects beyond H1 receptor antagonism?
A2: Yes, this compound exhibits anti-inflammatory properties that are independent of H1 receptor antagonism.[3][6] These effects are attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of immune and inflammatory responses.[5][6] This modulation leads to the downregulation of pro-inflammatory cytokines and adhesion molecules.[5] Additionally, this compound has been shown to inhibit eosinophil chemotaxis and the release of leukotriene B4 (LTB4).[6]
Q3: At what concentration is this compound typically effective in cell culture?
A3: The effective concentration of this compound in vitro is highly dependent on the cell type and the specific assay being performed. For instance, in studies with rat basophilic leukemia (RBL-2H3) cells, this compound has been shown to inhibit histamine release at concentrations as low as 62.5 ng/mL.[7] In other studies involving human eosinophils, a concentration of 100 µM was required to significantly inhibit IL-5-dependent cell survival.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic to cells in culture?
A4: this compound has been shown to have low cytotoxicity in several cell lines at typical experimental concentrations. For example, studies on Caco-2 cells showed no cytotoxicity at concentrations up to 100 µM.[9] Similarly, in Chang liver cells, the IC50 for a this compound nanocomposite was found to be 617 µg/mL.[7] However, as with any compound, it is essential to determine the cytotoxic concentration range for your specific cell line using an appropriate assay, such as the MTT or Trypan Blue exclusion assay.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my experiment.
| Possible Cause | Suggested Solution |
| Concentration too low | Perform a dose-response curve to determine the optimal effective concentration for your specific cell line and assay. Consult the literature for concentrations used in similar experimental systems. |
| Inappropriate cell model | Ensure your chosen cell line expresses the histamine H1 receptor if you are studying its antihistaminic effects. |
| Compound degradation | This compound can be unstable in acidic conditions.[10] Prepare fresh stock solutions and avoid prolonged storage in acidic buffers. |
| Incorrect experimental design | Review your experimental protocol, including incubation times and the timing of this compound addition relative to cell stimulation. |
Issue 2: High levels of cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Concentration too high | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your cell line. Start with a lower concentration range in your experiments. |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1%). |
| Contamination | Check for contamination in your cell culture and this compound stock solution. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell passage number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Variability in cell density | Ensure consistent cell seeding density across all experiments. |
| Inconsistent incubation times | Strictly adhere to the incubation times specified in your protocol. |
| Preparation of this compound solution | Prepare fresh this compound solutions for each experiment to avoid degradation. |
Data Summary Tables
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Effective Concentration | Observed Effect |
| RBL-2H3 | Histamine Release Inhibition | 62.5 ng/mL | 56% inhibition of histamine release[7] |
| Human Eosinophils | Cell Survival | 100 µM | Inhibition of IL-5-dependent eosinophil survival[8] |
| Caco-2 | P-glycoprotein Inhibition | 100 µM | Significant increase in Rho123 uptake[9] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Concentration | Result |
| Caco-2 | MTT | Up to 100 µM | No cytotoxicity observed[9] |
| Chang Liver Cells | Trypan Blue | 617 µg/mL (nanocomposite) | IC50 value[7] |
| U937 (macrophages) | Not specified | >100 µM | Statistically significant decrease in cell viability[11] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is adapted from a study on Caco-2 cells.[9]
-
Cell Seeding: Seed cells (e.g., Caco-2) into a 96-well plate at a density of 1.5 x 10⁴ cells per well.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a CO₂ incubator.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control.
-
Incubation: Incubate the cells with this compound for 24 hours.
-
MTT Addition: Add MTT solution (final concentration 2 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 200 µL/well of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase Release)
This protocol is based on a general method for assessing mast cell degranulation.[5]
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
This compound Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the wells. Incubate for 30 minutes at 37°C.
-
Antigen Challenge: Add 50 µL of DNP-HSA (10 µg/mL) to stimulate degranulation.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect 50 µL of the supernatant.
-
Enzyme Assay: In a new 96-well plate, add the collected supernatant to 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution.
-
Incubation: Incubate for 1 hour at 37°C.
-
Stop Reaction: Add 100 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).
-
Measurement: Measure the absorbance at 405 nm.
-
Analysis: Calculate the percentage of β-hexosaminidase release relative to the positive control (antigen-stimulated cells without this compound).
Visualizations
Caption: this compound inhibits the histamine H1 receptor signaling pathway.
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. This compound | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Review of this compound hydrochloride for the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Controlled-release formulation of antihistamine based on this compound zinc-layered hydroxide nanocomposites and its effect on histamine release from basophilic leukemia (RBL-2H3) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of this compound on P-glycoprotein Expression and Function In vitro and In situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cetirizine Stability in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cetirizine. The information below addresses common issues encountered during experimental stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in different pH conditions?
A1: this compound dihydrochloride is known to be relatively stable in alkaline conditions.[1][2][3] However, it is unstable and undergoes extensive degradation in acidic and neutral hydrolytic conditions.[1][2] One study showed significant degradation (around 99%) in neutral and acidic solutions after 48 hours of reflux.[1]
Q2: Which buffers are commonly used for this compound stability studies?
A2: Phosphate buffers are frequently used in HPLC methods to analyze this compound stability. For instance, a mobile phase for HPLC analysis can consist of a mixture of acetonitrile and a 0.2 M potassium phosphate dibasic buffer at pH 7.0.[4] Another study utilized a mobile phase with 50 mM KH2PO4 and acetonitrile at a pH of 3.5.[5][6] The choice of buffer and pH is critical for achieving good separation of this compound from its degradation products.[4]
Q3: What are the main degradation products of this compound under stress conditions?
A3: Under forced degradation conditions, this compound can degrade into several products depending on the stressor. In neutral and acidic hydrolytic conditions, a common degradation product is α-(4-chlorophenyl) benzyl alcohol.[1] Under oxidative stress (e.g., using hydrogen peroxide), 4-chlorobenzophenone is a known degradation product.[1] In formulations containing polyethylene glycol (PEG), this compound N-oxide has been identified as an oxidation product.[7]
Q4: How does temperature affect the stability of this compound?
A4: The degradation of this compound is temperature-dependent. Kinetic studies have shown that the degradation in both acidic (2 M HCl) and oxidative (0.5% H2O2) conditions follows a pseudo-first-order reaction.[5][8] The rate of degradation increases with temperature, with studies conducted in the range of 50-90°C.[5][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | - Contamination of the sample, solvent, or buffer. - Formation of unknown degradation products. - Interaction with excipients in the formulation. | - Run a blank injection of the mobile phase and diluent to check for contamination. - Use high-purity solvents and freshly prepared buffers. - Perform forced degradation studies on the drug substance alone to identify intrinsic degradation peaks.[4] - If working with a formulation, analyze a placebo to identify any interfering peaks from excipients. |
| Poor separation between this compound and its degradation products | - Inappropriate mobile phase composition or pH. - Unsuitable HPLC column. - Inadequate method parameters (e.g., flow rate, temperature). | - Optimize the mobile phase composition, particularly the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.[1] - Adjust the pH of the mobile phase; for instance, a pH of 3.5 or 7.0 has been used successfully.[4][5] - Consider switching from a C18 to a C8 column to improve peak shape and resolution, as this can help eliminate tailing.[4] - Systematically adjust the flow rate and column temperature to improve separation.[4] |
| Inconsistent or non-reproducible stability results | - Instability of standard and sample solutions. - Variations in experimental conditions (temperature, pH, duration of stress). - Improper sample preparation. | - Verify the stability of your stock and working solutions. This compound stock solutions in water have been found to be stable for at least one week when stored at 4°C.[2] - Tightly control experimental parameters. Use a calibrated oven or water bath for temperature studies and a calibrated pH meter for buffer preparation. - Ensure accurate and consistent sample preparation, including precise weighing and dilution steps. |
| This compound appears more stable than expected under acidic conditions | - Insufficient stress conditions (concentration of acid, temperature, or time). - Use of a different salt form or purity of this compound. | - Increase the molarity of the acid (e.g., from 0.1 M to 2 M HCl) or increase the temperature (e.g., to 70-90°C) and/or duration of the study.[5] - Ensure you are using this compound dihydrochloride and document the source and purity. |
Summary of this compound Degradation Data
The following tables summarize the observed degradation of this compound under various forced degradation conditions as reported in the literature.
Table 1: this compound Stability under Hydrolytic and Oxidative Conditions
| Stress Condition | Concentration | Temperature | Duration | Degradation (%) | Reference |
| Neutral (Water) | N/A | Reflux | 48 hours | ~99% | [1] |
| Acidic (HCl) | 0.1 M | Room Temp. | 24 hours | Not specified | [4] |
| Acidic (HCl) | 0.1 M | 105°C | Not specified | Not specified | [4] |
| Acidic (HCl) | 2 M | 70-90°C | Not specified | Unstable | [5][8] |
| Alkaline (NaOH) | 0.1 M | Room Temp. | 24 hours | Insignificant | [1][4] |
| Alkaline (NaOH) | 0.1 M | 105°C | Not specified | Insignificant | [4] |
| Oxidative (H₂O₂) | 33% (w/v) | Room Temp. | 24 hours | Not specified | [4] |
| Oxidative (H₂O₂) | 0.3% | Reflux | 48 hours | ~99% | [1] |
| Oxidative (H₂O₂) | 0.5% | 50-80°C | Not specified | Unstable | [5][8] |
Table 2: this compound Stability under Photolytic Conditions
| Stress Condition | Duration | Degradation (%) | Reference |
| Photolytic | Not specified | 30-50% | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound bulk drug substance.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound dihydrochloride in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 2 M HCl. The mixture can be kept at room temperature or heated (e.g., 80°C) for a specified duration (e.g., 4 to 24 hours).[4][5]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. The mixture can be kept at room temperature or heated for a specified duration.[1][4] After the stress period, neutralize the solution with an equivalent amount of acid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 0.5% to 33%).[4][5] Keep the solution at room temperature or elevated temperature for a specified duration.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 12 hours).[9]
-
Photolytic Degradation: Expose a solution of this compound to UV light for a specified duration.[6]
3. Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature if heated.
-
Dilute the stressed samples with the HPLC mobile phase to a final concentration within the linear range of the analytical method (e.g., 10 µg/mL).[2][5]
4. HPLC Analysis:
-
Analyze the prepared samples using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is an example of an HPLC method suitable for separating this compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.[4]
-
Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer. For example, Acetonitrile and 0.2 M potassium phosphate dibasic buffer (pH 7.0) in a 35:65 (v/v) ratio.[4] Another option is a mixture of 50 mM KH2PO4 and acetonitrile (60:40 v/v) with the pH adjusted to 3.5.[5][6]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 25 µL.[4]
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Simplified degradation pathways of this compound under stress conditions.
References
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. Determination of stress-induced degradation products of this compound dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Validating a Stability Indicating HPLC Method for Kinetic Study of this compound Degradation in Acidic and Oxidative Conditions | Semantic Scholar [semanticscholar.org]
- 9. pharmacyjournal.in [pharmacyjournal.in]
Technical Support Center: Troubleshooting Dose-Response Curve Inconsistencies with Cetirizine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistencies encountered during the generation of dose-response curves for the second-generation antihistamine, Cetirizine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues observed during in vitro experiments with this compound in a question-and-answer format.
Q1: My this compound dose-response curve is shifted to the right, indicating lower potency (higher IC50/EC50) than expected. What are the potential causes?
A1: A rightward shift in the dose-response curve suggests that a higher concentration of this compound is required to achieve the desired inhibitory effect. Several factors could contribute to this:
-
Suboptimal Drug Concentration: Ensure that the stock solution of this compound is accurately prepared and has not degraded. This compound dihydrochloride is freely soluble in water and PBS (up to ~10 mg/mL), and soluble in DMSO (up to ~92 mg/mL).[1] However, aqueous solutions are not recommended for storage for more than one day.[2] Prepare fresh dilutions from a stable stock for each experiment.
-
High Histamine Concentration: In functional assays, an excessively high concentration of the agonist (histamine) will require a higher concentration of the antagonist (this compound) to elicit a competitive inhibitory effect. Titrate the histamine concentration to determine an EC80 (the concentration that produces 80% of the maximal response) for your specific assay system.
-
Presence of Serum Proteins: this compound is highly bound to plasma proteins, particularly albumin (around 93%).[3][4] If your cell culture medium contains a high percentage of fetal bovine serum (FBS) or other proteins, a significant portion of the this compound may be sequestered, reducing its free concentration available to bind to the H1 receptor. Consider reducing the serum concentration during the assay or using a serum-free medium.
-
Cell Density and Receptor Expression: High cell density can lead to a higher number of receptors, potentially requiring more antagonist for inhibition.[4][5] Conversely, very low receptor expression may result in a weak signal. Ensure consistent cell seeding density across experiments.
Q2: The slope of my this compound dose-response curve is unusually shallow (Hill slope < 1.0). What does this indicate?
A2: A shallow dose-response curve can be indicative of several issues:
-
Complex Binding Kinetics: The interaction between this compound and the H1 receptor may not be a simple bimolecular interaction under your experimental conditions.
-
Assay Artifacts: Issues such as compound precipitation at higher concentrations or interference with the detection method can lead to a flattened curve.
-
Presence of Multiple Binding Sites: While this compound is highly selective for the H1 receptor, the presence of other receptors that might be indirectly affected at higher concentrations could contribute to a complex dose-response relationship.[6]
-
Non-Equilibrium Conditions: Ensure that the incubation time with this compound is sufficient to reach binding equilibrium. Levothis compound, the active enantiomer of this compound, has a long dissociation half-time from the H1 receptor, which could affect the establishment of equilibrium in shorter assays.[3]
Q3: I am observing a biphasic or "U-shaped" dose-response curve. Why is this happening?
A3: Biphasic dose-response curves are less common for competitive antagonists like this compound but can occur due to:
-
Off-Target Effects: At higher concentrations, this compound might interact with other targets that produce an opposing effect to its H1 receptor antagonism. For example, this compound has been shown to be a P-glycoprotein inhibitor, which could lead to complex cellular responses at high concentrations.[7]
-
Compound Aggregation: At very high concentrations, some compounds can form aggregates that may have different biological activities or interfere with the assay readout.
-
GPCR Dimerization: G-protein coupled receptors, including the H1 receptor, can form dimers or oligomers, which can sometimes lead to complex, non-monotonic dose-response curves.[2]
Q4: The maximum inhibition achieved by this compound in my assay is less than 100%, even at saturating concentrations. What could be the reason?
A4: An incomplete maximal response can be due to:
-
Partial Agonism/Inverse Agonism: While primarily an antagonist, the precise nature of this compound's interaction with the H1 receptor is as an inverse agonist.[6] The level of constitutive activity of the H1 receptor in your specific cell system can influence the observed maximal effect.
-
Insurmountable Antagonism: If this compound has a very slow dissociation rate from the H1 receptor, it may appear as a non-competitive antagonist, leading to a depression of the maximal response, especially with shorter agonist incubation times.[3]
-
Assay Window Limitations: The dynamic range of your assay might be insufficient to detect a full 100% inhibition. Ensure your positive and negative controls are well-separated and that the signal-to-background ratio is adequate.
Q5: My results with this compound are highly variable between experiments. How can I improve reproducibility?
A5: High variability can be minimized by stringent control over experimental parameters:
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Reagent Quality and Preparation: Use high-quality reagents and prepare fresh solutions of this compound and other critical reagents for each experiment.
-
Standardized Assay Protocol: Adhere strictly to a detailed and validated standard operating procedure (SOP) for all steps of the experiment, including incubation times, temperatures, and washing procedures.
-
Instrument Performance: Regularly check the performance of your detection instruments (e.g., plate readers, microscopes) to ensure they are functioning optimally.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | System | Value (Ki/IC50) | Reference |
| Histamine H1 Receptor | Radioligand Binding ([3H]mepyramine) | Human | Recombinant | Ki: 6 nM | [3] |
| Adrenergic α1 | Radioligand Binding | Rat | Brain | Ki: >10,000 nM | [6] |
| Adrenergic α2 | Radioligand Binding | Rat | Brain | Ki: >10,000 nM | [6] |
| Dopamine D2 | Radioligand Binding | Rat | Brain | Ki: >10,000 nM | [6] |
| Serotonin 5-HT2 | Radioligand Binding | Rat | Brain | Ki: ~5,000 nM | [6] |
| Muscarinic (non-specific) | Radioligand Binding | Rat | Brain | Ki: >10,000 nM | [6] |
| Eosinophil Activation (PAF-induced) | Rosette Formation | Human | Isolated Eosinophils | IC50: 20 µM | |
| Eosinophil Survival (IL-5 dependent) | Trypan Blue Exclusion | Human | Isolated Eosinophils | Significant inhibition at 100 µM | [3] |
| Histamine Release (Antigen-induced) | β-hexosaminidase release | Rat | RBL-2H3 cells | 29% inhibition at 62.5 ng/mL | [7] |
Experimental Protocols
Detailed Protocol 1: Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human H1 receptor.
1. Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [3H]-mepyramine.
-
Test Compound: this compound dihydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Mianserin or another suitable H1 antagonist.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and scintillation counter.
2. Procedure:
-
Reaction Mixture Preparation: In polypropylene tubes, combine the cell membrane preparation (typically 20-50 µg of protein), [3H]-mepyramine (at a concentration close to its Kd, e.g., 1-2 nM), and varying concentrations of unlabeled this compound in the assay buffer. Include tubes for total binding (no this compound) and non-specific binding (with 10 µM Mianserin).
-
Incubation: Incubate the reaction mixtures at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester.
-
Washing: Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-mepyramine) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Protocol 2: Histamine-Induced Calcium Flux Assay
This protocol outlines a cell-based functional assay to measure the inhibitory effect of this compound on histamine-induced calcium mobilization in cells expressing the H1 receptor.
1. Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Probenecid (optional, to prevent dye extrusion).
-
Test Compound: this compound dihydrochloride.
-
Agonist: Histamine.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
2. Procedure:
-
Cell Plating: Seed the H1R-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-50,000 cells/well). Incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution (prepared in Assay Buffer, with probenecid if necessary). Incubate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Pre-incubation: Add varying concentrations of this compound (prepared in Assay Buffer) to the wells and incubate for 15-30 minutes at room temperature or 37°C.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add a pre-determined concentration of histamine (e.g., EC80) to the wells.
-
Immediately after histamine addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.
-
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response in the absence of this compound as 100% and the response in the absence of histamine as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mandatory Visualization
Caption: this compound blocks the histamine H1 receptor signaling cascade.
Caption: Experimental workflow for a histamine-induced calcium flux assay.
Caption: Troubleshooting decision tree for this compound dose-response curves.
References
- 1. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Distinct binding of this compound enantiomers to human serum albumin and the human histamine receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Regulation of Thermodynamic Binding Forces of Levothis compound and (S)-Cetirizine by Lys191 in Human Histamine H₁ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Effects of this compound on P-glycoprotein Expression and Function In vitro and In situ - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Cetirizine and Levocetirizine for Researchers
An objective guide for researchers, scientists, and drug development professionals, this document provides a detailed in vitro comparison of the second-generation antihistamines cetirizine and its active enantiomer, levothis compound. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of their respective pharmacological profiles.
Overview
This compound is a potent and selective antagonist of the histamine H1 receptor, widely used in the management of allergic disorders.[1] It is a racemic mixture composed of two enantiomers: levothis compound (the R-enantiomer) and dextrothis compound (the S-enantiomer).[2][3] Levothis compound is the pharmacologically active form and is available as a separate drug.[4] This guide focuses on the in vitro differences between the racemic mixture (this compound) and the purified active enantiomer (levothis compound), exploring their receptor binding characteristics and anti-inflammatory properties.
Quantitative Comparison of In Vitro Performance
The in vitro efficacy of this compound and levothis compound has been evaluated through various assays, primarily focusing on their affinity for the histamine H1 receptor and their ability to modulate inflammatory responses.
Histamine H1 Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a critical determinant of its potency. In the case of antihistamines, a higher affinity for the H1 receptor generally correlates with a more potent antihistaminic effect. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Ki (nM) | Reference(s) |
| Levothis compound | Human Histamine H1 | 3 | [5][6][7][8] |
| This compound | Human Histamine H1 | 6 | [5][6][7][8] |
| Dextrothis compound | Human Histamine H1 | 100 | [5][6][7][8] |
Table 1: Comparative binding affinities of levothis compound, this compound, and dextrothis compound to the human histamine H1 receptor. Data are derived from competitive radioligand binding assays.
As the data indicates, levothis compound possesses a twofold higher affinity for the H1 receptor compared to racemic this compound and is approximately 33 times more potent than dextrothis compound.[5][6][7][8] Furthermore, levothis compound exhibits a significantly slower dissociation rate from the H1 receptor, with a dissociation half-time of 142 minutes, compared to just 6 minutes for dextrothis compound.[6][8] This slower "off-rate" may contribute to a more sustained antihistaminic effect in vivo.[6][8]
Anti-Inflammatory Effects
Beyond their primary role as H1 receptor antagonists, both this compound and levothis compound have demonstrated anti-inflammatory properties in vitro.[9] These effects are often observed at clinically relevant concentrations and are thought to contribute to their overall therapeutic benefit.
| Effect | Target Cell Type(s) | This compound | Levothis compound | Reference(s) |
| Inhibition of Eotaxin-induced Eosinophil Transendothelial Migration | Human Dermal and Lung Microvascular Endothelial Cells | Dose-dependent inhibition | Dose-dependent inhibition, with total inhibition at 10⁻⁸ M (dermal) and 10⁻⁷ M (lung) | [10] |
| Inhibition of RANTES and Eotaxin Production | Mouse Eosinophils | Significant suppression at 0.15 µM | Significant suppression at 0.05 µM (three-fold more potent than this compound) | [11][12][13] |
| Inhibition of ICAM-1 Expression | Human Rhinovirus-infected Airway Epithelial Cells | Inhibits IFNγ-induced expression | Inhibits HRV-induced expression | [14][15][16] |
| Inhibition of VCAM-1 Expression | Histamine-stimulated Nasal Polyp-derived Fibroblasts | Not specified | Effective inhibition at 0.1-10.0 µM | [17] |
Table 2: Summary of the in vitro anti-inflammatory effects of this compound and levothis compound.
These findings suggest that levothis compound is a more potent inhibitor of certain inflammatory pathways compared to this compound. For instance, it is three times more effective at suppressing the production of the eosinophil chemoattractants RANTES and eotaxin.[11][12][13]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to compare this compound and levothis compound.
Histamine H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the H1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).
-
[³H]mepyramine (radioligand).
-
Test compounds (this compound, levothis compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
-
Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of the test compound (this compound or levothis compound).
-
-
Incubation: Incubate the plate at 25°C for 60-240 minutes to reach equilibrium.
-
Filtration and Washing: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal curve. From this curve, determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Eotaxin Release Assay
This assay measures the ability of a compound to inhibit the release of the chemokine eotaxin from stimulated cells.
Materials:
-
Human airway epithelial cells (e.g., A549 or BEAS-2B).
-
Cell culture medium and supplements.
-
Stimulant (e.g., TNF-α or IL-1β).
-
Test compounds (this compound, levothis compound).
-
96-well cell culture plates.
-
Eotaxin ELISA kit.
Procedure:
-
Cell Culture: Seed the epithelial cells in a 96-well plate and culture until they reach confluence.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or levothis compound for a defined period (e.g., 1-2 hours).
-
Stimulation: Add the stimulant (e.g., TNF-α at 10 ng/mL) to the wells and incubate for a specified time (e.g., 24 hours) to induce eotaxin release.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
ELISA: Quantify the concentration of eotaxin in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the amount of eotaxin released in the presence of the test compounds to the amount released by stimulated cells without treatment. Calculate the percentage of inhibition for each concentration of the test compound.
ICAM-1 Expression Assay using Flow Cytometry
This assay quantifies the expression of the intercellular adhesion molecule-1 (ICAM-1) on the surface of cells following stimulation.
Materials:
-
Human endothelial cells (e.g., HUVECs) or epithelial cells.
-
Cell culture medium and supplements.
-
Stimulant (e.g., human rhinovirus, IFN-γ, or TNF-α).
-
Test compounds (this compound, levothis compound).
-
Fluorescently labeled anti-ICAM-1 antibody.
-
Isotype control antibody.
-
Flow cytometer.
Procedure:
-
Cell Culture and Stimulation: Culture the cells to confluence in appropriate culture vessels. Treat the cells with the stimulant in the presence or absence of various concentrations of this compound or levothis compound for a specified duration.
-
Cell Harvesting: Detach the cells from the culture vessel using a non-enzymatic cell dissociation solution.
-
Staining: Wash the cells and then incubate them with a fluorescently labeled anti-ICAM-1 antibody or an isotype control antibody on ice.
-
Flow Cytometry: After washing to remove unbound antibody, analyze the cells using a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell population stained with the anti-ICAM-1 antibody. Compare the MFI of treated cells to that of untreated and stimulated control cells to assess the effect of the compounds on ICAM-1 expression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using Graphviz (DOT language).
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor initiates a signaling cascade that leads to the characteristic allergic response. Antihistamines like this compound and levothis compound block this pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. hamiltoncompany.com [hamiltoncompany.com]
- 6. benchchem.com [benchchem.com]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Flow cytometric determination of E-selectin, vascular cell adhesion molecule-1, and intercellular cell adhesion molecule-1 in formaldehyde-fixed endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Flow stimulates ICAM-1 expression time and shear stress dependently in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICAM-1 signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Intercellular Cell Adhesion Molecule 1 (ICAM-1) as a Hypoglycosylation Marker in Congenital Disorders of Glycosylation Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Second-Generation Antihistamines: A Molecular Docking Comparison of Cetirizine and Loratadine
In the landscape of allergy therapeutics, cetirizine and loratadine stand out as two of the most widely utilized second-generation histamine H1 receptor antagonists. While both effectively alleviate allergic symptoms with a reduced sedative profile compared to their first-generation predecessors, their molecular interactions with the H1 receptor, which dictate their efficacy and specificity, are of significant interest to researchers and drug development professionals. This guide provides a comparative analysis of this compound and loratadine based on available molecular docking studies, offering insights into their binding affinities and interactions with the histamine H1 receptor.
Molecular Profile and Binding Affinity
While specific binding energy values from a single comparative docking study are unavailable, a computational study on various FDA-approved drugs identified hydroxyzine, the parent compound of this compound, as having a strong ligand binding affinity of -141.491 kcal/mol to the H1 receptor.[5] Another in silico study investigating potential inhibitors for SARS-CoV-2 RNA-dependent RNA polymerase reported binding energies for a range of H1-antihistamines, although not for the H1 receptor itself.[6]
Table 1: Summary of Binding Affinity Data for this compound and Loratadine
| Compound | Binding Affinity (Ki) | Relative Binding Affinity Ranking | Notes |
| This compound | ~6 nM[4][7] | Higher than Loratadine[3] | Data compiled from multiple sources. |
| Loratadine | Not explicitly found in a direct comparative study | Lower than this compound[3] | Desloratadine, the active metabolite of loratadine, has a higher affinity than this compound.[3] |
Interacting Amino Acid Residues
Molecular docking and mutagenesis studies have identified key amino acid residues within the histamine H1 receptor that are crucial for antagonist binding. While a detailed list of interacting residues for both this compound and loratadine from a single comparative study is not available, studies on individual or similar molecules provide a picture of the likely interactions.
For loratadine and its active metabolite, desloratadine, interactions with residues in the transmembrane helices (TM) 3, 5, and 6 are considered important. One study highlighted the interaction of desloratadine with the H1 receptor.[8] Given the structural similarities, loratadine is expected to have a comparable binding mode.
For this compound, its binding is also expected to involve key residues within the transmembrane domains of the H1 receptor. The carboxyl group of this compound is a key feature that likely forms specific interactions within the binding pocket, contributing to its high affinity.
Experimental Protocols: A Generalized Molecular Docking Workflow
The following outlines a generalized methodology for performing molecular docking studies to compare the binding of this compound and loratadine to the histamine H1 receptor, based on common practices in the field.
1. Preparation of the Receptor Structure:
-
Acquisition: The three-dimensional crystal structure of the human histamine H1 receptor is obtained from a protein databank (e.g., PDB ID: 3RZE).[1]
-
Preprocessing: The raw protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands.
-
Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are assigned based on a physiological pH.
-
Energy Minimization: The prepared receptor structure is subjected to energy minimization using a force field (e.g., CHARMM27) to resolve any steric clashes and optimize the geometry.
2. Preparation of Ligand Structures:
-
Structure Generation: The 2D chemical structures of this compound and loratadine are drawn using chemical drawing software.
-
3D Conversion and Optimization: These 2D structures are then converted to 3D and their energies are minimized using a suitable force field to obtain stable conformations.[6]
3. Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the H1 receptor. This is typically centered on the binding site of a known ligand from a crystal structure.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide) is used to explore the conformational space of the ligands within the defined active site and to predict the most favorable binding poses.
-
Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding free energy. The poses with the lowest energy are considered the most likely binding modes. These are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the receptor.
4. Post-Docking Analysis:
-
Binding Free Energy Calculation: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy for the top-ranked poses for a more accurate comparison.
-
Molecular Dynamics Simulation: To assess the stability of the ligand-receptor complex over time, molecular dynamics simulations can be performed.[9]
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the histamine H1 receptor signaling pathway.
References
- 1. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active sit ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09245E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantum chemical calculation and binding modes of H1R; a combined study of molecular docking and DFT for suggesting therapeutically potent H1R antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico Evaluation of H1-Antihistamine as Potential Inhibitors of SARS-CoV-2 RNA-dependent RNA Polymerase: Repurposing Study of COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the interactions of antihistamine with retinoic acid receptor beta (RARB) by molecular dynamics simulations and genome-wide meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Cetirizine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Cetirizine against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Executive Summary
This compound, a second-generation histamine H1-receptor antagonist, exhibits significant anti-inflammatory properties beyond its well-known anti-allergic effects. In vivo studies demonstrate its ability to attenuate both acute and chronic inflammation, comparable in some models to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. Its mechanism of action involves the modulation of key inflammatory pathways, including the NF-κB signaling cascade, and the reduction of pro-inflammatory cytokine and chemokine release. This guide synthesizes findings from various in vivo models to provide a comparative analysis of this compound's anti-inflammatory efficacy.
Comparative Efficacy of this compound
Acute Inflammation Model: Carrageenan-Induced Rat Paw Edema
The carrageenan-induced rat paw edema model is a widely used assay to evaluate acute inflammation. In this model, this compound has demonstrated a significant reduction in paw edema, a key indicator of an acute inflammatory response.
Table 1: Comparison of this compound and Diclofenac in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose | Mean Paw Edema Volume (ml) ± SEM | Percentage Inhibition of Edema (%) |
| Control (4% Gum Acacia) | 2ml/kg | 0.62 ± 0.04 | - |
| Diclofenac sodium | 4.5mg/kg | 0.24 ± 0.03 | 61.29% |
| This compound | 900µg/kg | 0.36 ± 0.03 | 41.93% |
Data extracted from a study by Vardhamane S. H, et al. (2013).
Chronic Inflammation Model: Rexin Pellet Granuloma in Rats
The rexin pellet granuloma model is utilized to assess the anti-inflammatory effects on chronic inflammation, focusing on the proliferative phase. This compound has shown significant inhibitory effects on granuloma formation, indicating its potential in managing chronic inflammatory conditions.
Table 2: Comparison of this compound and Diclofenac in Rexin Pellet Granuloma Model
| Treatment Group | Dose | Mean Dry Weight of Granuloma (mg) ± SEM | Percentage Inhibition of Granuloma (%) |
| Control | - | 55.4 ± 1.50 | - |
| Diclofenac sodium | 4.5mg/kg | 18.6 ± 1.07 | 66.36% |
| This compound | 900µg/kg | 18.8 ± 1.02 | 66.05% |
Data extracted from a study by Vardhamane S. H, et al. (2013).
Comparison with Other Second-Generation Antihistamines
Studies comparing this compound with other second-generation antihistamines, such as Levothis compound and Desloratadine, have shown that while all possess anti-inflammatory properties, there are differences in their potency and effects on specific inflammatory markers. For instance, Levothis compound has been reported to have a superior effect in reducing certain pro-inflammatory cytokines compared to Desloratadine.[1] In histamine-induced wheal and flare tests, Fexofenadine showed the earliest onset of action, while Levothis compound demonstrated maximum inhibition at later time points.[2][3]
Mechanism of Anti-inflammatory Action
This compound's anti-inflammatory effects are attributed to its ability to modulate various components of the inflammatory cascade. A key mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, this compound can effectively downregulate the inflammatory response.
Furthermore, this compound has been shown to modulate the production of various cytokines. In children with perennial allergic rhinitis, this compound treatment led to a significant decrease in IL-4 and IL-8 levels.[5] Other studies have indicated that this compound can induce a shift towards a Th1-type immune response by increasing IFN-γ production and augmenting the release of the anti-inflammatory cytokine IL-10.[5][6]
Caption: this compound's Anti-inflammatory Signaling Pathway.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This protocol outlines the procedure for inducing acute inflammation in a rat model to assess the efficacy of anti-inflammatory agents.
Materials:
-
Wistar albino rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or Vernier calipers
-
Test substance (this compound)
-
Reference drug (Diclofenac sodium)
-
Vehicle (e.g., 4% Gum Acacia)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into three groups: Control, Standard (Diclofenac), and Test (this compound).
-
Administer the vehicle, standard drug, or test substance orally or intraperitoneally one hour before carrageenan injection.[7]
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or Vernier calipers.[1]
-
Inject 0.1 ml of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[1]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1][8]
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Rexin Pellet Granuloma
This protocol describes the induction of chronic inflammation to evaluate the anti-proliferative effects of anti-inflammatory drugs.
Materials:
-
Wistar albino rats (150-200g)
-
Rexin pellets (or sterile cotton pellets, ~30mg)
-
Test substance (this compound)
-
Reference drug (Diclofenac sodium)
-
Vehicle
-
Surgical instruments
-
Anesthetic (e.g., ether)
Procedure:
-
Anesthetize the rats.
-
Shave the dorsal skin and disinfect with 70% ethanol.
-
Make small incisions and subcutaneously implant four sterile rexin (or cotton) pellets, one in each axilla and groin region.[9]
-
Suture the incisions.
-
Administer the vehicle, standard drug, or test substance daily for seven consecutive days.
-
On the eighth day, euthanize the animals and carefully dissect out the pellets enclosed in granulomatous tissue.
-
Remove extraneous tissue from the pellets.
-
Weigh the wet pellets.
-
Dry the pellets in an oven at 60°C until a constant weight is obtained and record the dry weight.
-
Calculate the percentage inhibition of granuloma formation for the treated groups compared to the control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average dry weight of the granuloma in the control group, and Wt is the average dry weight of the granuloma in the treated group.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of levothis compound, desloratidine and fexofenadine by histamine wheal suppression test - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Comparative efficacy of levothis compound, desloratidine and fexofenadine by histamine wheal suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of this compound on IFN-gamma and IL-10 production in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. ijpsonline.com [ijpsonline.com]
Cetirizine Clinical Trial Data: A Comparative Analysis for Research Professionals
An in-depth examination of cetirizine's efficacy, safety, and mechanism of action, supported by clinical trial data and detailed experimental protocols.
This guide provides a comprehensive analysis of this compound, a widely used second-generation antihistamine. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its clinical performance compared to other treatment options. The information is presented through structured data tables, in-depth experimental methodologies, and visual diagrams of its signaling pathway and typical clinical trial workflows.
Comparative Efficacy of this compound in Allergic Rhinitis
This compound has consistently demonstrated superior efficacy over placebo in relieving the symptoms of both seasonal and perennial allergic rhinitis.[1][2] Clinical trials have quantified this improvement using various metrics, most notably the Total Symptom Severity Complex (TSSC) score, which assesses key symptoms like sneezing, rhinorrhea, nasal congestion, and itching.
A significant, double-blind, placebo-controlled study revealed that this compound therapy resulted in a 28.9% mean reduction in the TSSC score, compared to a 12.7% reduction with a placebo.[2] Furthermore, patient-reported quality of life, as measured by the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ), showed significantly greater improvement with this compound across all domains, including sleep, daily activities, and emotional well-being.[2]
| Treatment Group | Mean Reduction in TSSC Score | Improvement in Overall RQLQ Score | Reference |
| This compound 10 mg | 28.9% | -1.3 | [2] |
| Placebo | 12.7% | -0.9 | [2] |
When compared to other second-generation antihistamines, this compound has shown comparable or, in some instances, superior efficacy. For instance, in a study comparing this compound and fexofenadine, this compound produced a greater reduction in TSSC at 12 hours post-dose.[3] Specifically, this compound was more effective than fexofenadine for symptoms like a runny nose and sneezing.[3]
Efficacy of this compound in Chronic Urticaria
This compound is also a cornerstone in the management of chronic urticaria, effectively reducing the severity of hives and pruritus.[4] For patients who do not respond to the standard 10 mg daily dose, up-dosing this compound has been shown to be an effective strategy.[5]
Several studies have investigated the efficacy of higher doses of this compound. In one open-label study, patients with chronic idiopathic urticaria who had an inadequate response to a 10 mg dose showed statistically significant improvement in urticarial symptom scores when the dose was increased to 20 mg daily.[6][7] Another double-blind crossover study demonstrated a significant reduction in weals, erythema, and itching with this compound 20 mg compared to a placebo.[6]
| Dosage | Outcome | p-value | Reference |
| This compound 20 mg vs. Placebo | Significant reduction in weals, erythema, and itching | p=0.013 (all symptoms) | [6] |
| This compound 20 mg (continued) vs. 10 mg (reverted) | Statistically significant improvement in urticarial symptom scores | p<0.01 | [7] |
Safety and Tolerability Profile
This compound is generally well-tolerated, with a safety profile comparable to placebo in many clinical trials.[1][2] The most commonly reported adverse event is somnolence, although its incidence is significantly lower than that of first-generation antihistamines.[4] In a large study, the incidence of treatment-related side effects was similar between the this compound and placebo groups.[2] Even at higher doses (e.g., 20 mg), this compound has been found to be well-tolerated, though the risk of sedation may increase.[5][6]
| Adverse Event | This compound 10 mg | Placebo | Reference |
| Somnolence | Not significantly greater than placebo | - | [1] |
| Treatment-related side effects | Similar incidence to placebo | Similar incidence to this compound | [2] |
Mechanism of Action: Signaling Pathway
This compound is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from initiating the cascade of allergic symptoms. Its mechanism also involves anti-inflammatory properties that are independent of H1 receptor antagonism, such as the suppression of the NF-κB pathway and the regulation of cytokine and chemokine release.
Caption: this compound's mechanism of action via H1 receptor antagonism.
Experimental Protocols
The following outlines a typical experimental design for a clinical trial evaluating the efficacy and safety of this compound in allergic rhinitis.
1. Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]
2. Patient Population: Adults with a history of perennial allergic rhinitis for at least two years.[1]
3. Inclusion Criteria:
-
A positive skin prick test to a relevant perennial allergen.
-
A total pretreatment symptom severity score of at least 8 (on a scale of 0-24) for nasal congestion, postnasal discharge, sneezing, rhinorrhea, nasal itching, lacrimation, ocular itching, and itching of the roof of the mouth.[1]
4. Exclusion Criteria:
-
Presence of sinusitis, nasal polyps, or significant structural nasal abnormalities.
-
Use of other antihistamines, decongestants, or corticosteroids within a specified washout period.
-
History of hypersensitivity to this compound or its components.
5. Interventions:
6. Study Duration: 4 weeks of treatment.[1]
7. Outcome Measures:
-
Primary Efficacy Endpoint: The mean change from baseline in the Total Symptom Severity Complex (TSSC) score over the 4-week treatment period.
-
Secondary Efficacy Endpoints:
-
Change from baseline in individual symptom scores.
-
Patient and investigator global assessments of treatment efficacy.
-
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) scores.[2]
-
-
Safety Endpoints:
-
Incidence and severity of adverse events.
-
Vital signs and physical examination findings.
-
Clinical laboratory tests.
-
8. Statistical Analysis:
-
Analysis of covariance (ANCOVA) is typically used to compare the mean change from baseline in TSSC scores between treatment groups, with baseline score as a covariate.
-
Adverse event rates are compared using chi-square or Fisher's exact tests.
Caption: A typical workflow for a this compound clinical trial.
References
- 1. Efficacy and safety of this compound therapy in perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Different this compound Dosing Strategies on Seasonal Allergic Rhinitis Symptoms: Findings of Two Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Up-dosed Second-generation Antihistamines in Uncontrolled Chronic Spontaneous Urticaria: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nice.org.uk [nice.org.uk]
- 7. Key points from the evidence | Chronic urticaria: off-label doses of this compound | Advice | NICE [nice.org.uk]
Comparative analysis of second-generation antihistamines in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of several prominent second-generation H1 antihistamines. The data presented is compiled from a range of preclinical studies to offer a comprehensive overview supported by experimental data, aiding in the evaluation and development of novel anti-allergic therapies.
In Vitro Receptor Binding Affinity
The primary mechanism of action for second-generation antihistamines is the blockade of the histamine H1 receptor. The binding affinity of these drugs to the H1 receptor is a key indicator of their potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity.
| Antihistamine | H1 Receptor Binding Affinity (Ki) [nM] | Species/System | Reference |
| Rupatadine | 102 | Guinea Pig | [1] |
| Loratadine | 127 | Guinea Pig | [1] |
| Terfenadine | 144 | Guinea Pig | [1] |
| Bilastine | Higher affinity than cetirizine and fexofenadine | Not Specified | [2] |
In Vivo Efficacy in Preclinical Models
The in vivo efficacy of second-generation antihistamines is evaluated in various animal models that mimic the symptoms of allergic diseases in humans, such as allergic rhinitis, urticaria, and atopic dermatitis.
Allergic Rhinitis and Bronchoconstriction Models
Guinea pig models of histamine- or allergen-induced bronchospasm are commonly used to assess the efficacy of antihistamines in mitigating the symptoms of allergic rhinitis and asthma.
| Antihistamine | ED50 against Histamine-Induced Bronchospasm (µg/kg, p.o.) | Duration of Action (hours) | Reference |
| Ebastine | 115 | 21 | |
| This compound | 100 | 15 | |
| Loratadine | 286 | 19 |
In a model of allergen-induced bronchospasm in conscious guinea pigs, ebastine was found to be the most potent compound with an ED50 of 334 µg/kg p.o. Furthermore, in vitro studies on tracheally perfused guinea pig lungs showed that ebastine and loratadine were equipotent in inhibiting leukotriene C4-induced bronchoconstriction, while this compound was significantly less potent.
Urticaria Models (Passive Cutaneous Anaphylaxis)
The passive cutaneous anaphylaxis (PCA) model in rodents is a widely used method to evaluate the in vivo efficacy of antihistamines against urticaria (hives). This model assesses the ability of a drug to inhibit the increase in vascular permeability induced by an allergen.
In a PCA model, bilastine demonstrated efficacy similar to this compound and superior to fexofenadine.[3]
Atopic Dermatitis Models
Preclinical models of atopic dermatitis often involve sensitizing an animal to an allergen to induce a skin reaction characterized by inflammation and itching. In a murine model of oxazolone-induced hypersensitivity, treatment with antihistamines led to an increase in the number of peripheral blood basophils, which was correlated with symptom improvement.[4]
Preclinical Pharmacokinetics
The pharmacokinetic profiles of second-generation antihistamines in preclinical models provide valuable information on their absorption, distribution, metabolism, and excretion.
| Antihistamine | Key Preclinical Pharmacokinetic Findings | Species | Reference |
| Rupatadine | Bioavailability: 15–52% (rats), 52–64% (dogs). High plasma protein binding (98–99%). | Rats, Dogs | [5] |
| Bilastine | Minimal metabolism in all species tested. Low potential for drug-drug interactions involving the CYP system. | Various, including humans | [6] |
| Desloratadine | Large apparent volume of distribution (approx. 49 L/kg). | Humans | [7] |
| Fexofenadine | Poorly metabolized (approx. 5% of oral dose). Preferential excretion in feces. | Humans | [7] |
| Levothis compound | Rapidly absorbed (tmax ~0.9 h). Limited apparent volume of distribution (0.4 L/kg). Poorly metabolized. | Humans | [7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Histamine-Induced Bronchospasm in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs are utilized.
-
Drug Administration: Test compounds (e.g., ebastine, this compound, loratadine) are administered orally (p.o.) at various doses.
-
Histamine Challenge: At a predetermined time after drug administration, conscious animals are placed in a chamber and exposed to an aerosol of histamine hydrochloride solution.
-
Outcome Measurement: The time until the onset of preconvulsive dyspnea is recorded. The protective effect of the antihistamine is calculated as the percentage increase in the time to dyspnea compared to vehicle-treated control animals. The ED50 (the dose required to produce a 50% protective effect) is then calculated.
-
Duration of Action: To determine the duration of action, the histamine challenge is performed at various time points after a single oral dose of the antihistamine.
Passive Cutaneous Anaphylaxis (PCA) in Mice
-
Animal Model: Male BALB/c mice are commonly used.[9]
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE monoclonal antibody into one ear.[9]
-
Drug Administration: The test antihistamine or vehicle is administered orally 24 hours after sensitization.[9]
-
Challenge: One hour after drug administration, a solution containing the antigen (DNP-human serum albumin) and Evans blue dye is injected intravenously.[9]
-
Outcome Measurement: After a set period (e.g., 30 minutes), the mice are euthanized, and the ears are collected. The amount of Evans blue dye that has extravasated into the ear tissue, indicating an increase in vascular permeability, is extracted and quantified spectrophotometrically. The inhibition of this dye leakage by the antihistamine is a measure of its efficacy.[9]
DNCB-Induced Atopic Dermatitis-Like Skin Lesions in Mice
-
Animal Model: BALB/c mice are frequently used.
-
Induction of Atopic Dermatitis:
-
Sensitization: A solution of 1-chloro-2,4-dinitrobenzene (DNCB) in an acetone/olive oil vehicle is applied to the shaved dorsal skin and ears of the mice.
-
Challenge: Several days after sensitization, a lower concentration of DNCB is repeatedly applied to the same skin areas to elicit a chronic inflammatory response.
-
-
Drug Administration: The test antihistamine is administered orally daily throughout the challenge period.
-
Outcome Measurement:
-
Clinical Score: The severity of skin lesions (e.g., erythema, edema, excoriation, dryness) is scored visually at regular intervals.
-
Histological Analysis: At the end of the study, skin biopsies are taken for histological examination to assess epidermal thickness and inflammatory cell infiltration (e.g., mast cells, eosinophils).
-
Immunological Parameters: Serum levels of total IgE and specific cytokines (e.g., IL-4, IL-5, IFN-γ) can be measured by ELISA.
-
This guide provides a comparative overview of the preclinical data for several second-generation antihistamines. The presented data and methodologies can serve as a valuable resource for researchers in the field of allergy and immunology for the development and evaluation of new therapeutic agents.
References
- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo pharmacological characterisation of bilastine, a potent and selective histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased peripheral basophil counts in urticaria and mouse model of oxazolone-induced hypersensitivity, the latter suggesting basopenia reflecting migration to skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist: receptor selectivity and in vitro antihistaminic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levothis compound and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the evidence from comparative studies of levothis compound and desloratadine for the symptoms of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mouse Model of Immunological Contact Urticaria by Antidinitrophenol IgE Combined with 2, 4Dinitrofluorobenzene [pfxbzlx.gdvdc.com]
Head-to-Head Comparison of Cetirizine and Fexofenadine's Mechanisms: A Guide for Researchers
This guide provides a detailed, evidence-based comparison of the mechanisms of action of two prominent second-generation antihistamines: Cetirizine and Fexofenadine. Designed for researchers, scientists, and drug development professionals, this document delves into their molecular interactions, signaling pathways, and pharmacodynamic profiles, supported by experimental data and detailed methodologies.
Primary Mechanism of Action: Selective H1 Receptor Antagonism
Both this compound and Fexofenadine exert their primary therapeutic effects by acting as potent and selective antagonists of the histamine H1 receptor.[1][2] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cell types, triggering a cascade of events that lead to allergy symptoms such as sneezing, itching, and swelling.[3][4] By blocking the H1 receptor, this compound and Fexofenadine prevent histamine from initiating this signaling cascade.
Interestingly, these drugs are more accurately described as inverse agonists .[3][5] This means they bind to the inactive conformation of the H1 receptor, stabilizing it and shifting the equilibrium away from the active state. This not only blocks the action of histamine but also reduces the receptor's basal activity.[3]
Histamine H1 Receptor Signaling Pathway
The activation of the H1 receptor by histamine initiates a well-defined signaling pathway. The receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein.[4][6] This triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This cascade ultimately leads to the physiological responses associated with allergic reactions.
Quantitative Comparison of Receptor Binding and Efficacy
A key differentiator between antihistamines lies in their binding affinity for the H1 receptor and their clinical efficacy in suppressing allergic reactions.
Receptor Binding Affinity
The binding affinity of a drug for its receptor is often expressed as the dissociation constant (Ki), with a lower Ki value indicating a higher binding affinity. This compound generally exhibits a higher binding affinity for the H1 receptor compared to Fexofenadine.
| Drug | Receptor | Ki (nM) | Reference |
| This compound | Human H1 | ~6 | [1][7] |
| Levothis compound (active enantiomer of this compound) | Human H1 | ~3 | [1][8] |
| Fexofenadine | Human H1 | - | [9] |
Inhibition of Histamine-Induced Wheal and Flare
The histamine-induced wheal and flare skin test is a common in vivo method to assess the pharmacodynamic activity of antihistamines. Both this compound and Fexofenadine are effective at inhibiting the wheal and flare response, though studies suggest differences in the onset and duration of this effect.
| Study Parameter | This compound (10 mg) | Fexofenadine (180 mg) | Key Findings | Reference |
| Onset of Action | Significant inhibition within 40-60 minutes. | No significant inhibition within 60 minutes in one study. | This compound may have a faster onset of action. | [10] |
| Comparable onset of action times in another study. | Comparable onset of action times in another study. | Onset times can be similar under certain conditions. | [11] | |
| Duration of Action (Time to 70% wheal inhibition) | 19 hours | 9.3 hours | This compound demonstrates a longer duration of action. | [12] |
| Efficacy at 24 hours (% wheal reduction) | 60% | <40% | This compound shows greater inhibition at 24 hours. | [12] |
| Efficacy in Children (10 mg this compound vs. 30 mg Fexofenadine) | Significant suppression from 2 to 24 hours. | Significant suppression at 4 and 6 hours. | This compound showed greater H1-antihistaminic activity. | [13] |
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This in vitro assay is a standard method to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of this compound and Fexofenadine for the human histamine H1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).[7][14]
-
Harvest the cells and homogenize them in an ice-cold buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[14]
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed amount of the cell membrane preparation with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine).[15][16]
-
Add varying concentrations of the unlabeled test compound (this compound or Fexofenadine).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled H1 antagonist).[15]
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[7]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Histamine-Induced Wheal and Flare Test
This in vivo clinical study protocol is used to assess the pharmacodynamic effects of antihistamines.
Objective: To compare the onset, duration, and magnitude of inhibition of the histamine-induced wheal and flare response by this compound and Fexofenadine.
Methodology:
-
Study Design:
-
Procedure:
-
Establish a baseline skin reaction by performing a skin prick test with a histamine solution (e.g., 100 mg/mL) on the forearm of each subject.[11][12]
-
Measure the areas of the resulting wheal and flare.
-
Administer a single oral dose of the study drug (this compound, Fexofenadine, or placebo) to the subjects in a randomized order.
-
At specified time intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), repeat the histamine skin prick test at a different site on the forearm.[12]
-
Measure the areas of the wheal and flare at each time point.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the wheal and flare areas at each time point relative to the baseline measurements.
-
Compare the time to achieve a certain level of inhibition (e.g., 95%) between the different treatment groups.[11]
-
Analyze the area under the time-response curve to compare the overall efficacy of the drugs.[12]
-
Statistical tests (e.g., ANOVA) are used to determine the significance of the differences between the treatment groups.[12]
-
Other Pharmacological Distinctions
| Feature | This compound | Fexofenadine | References |
| Metabolism | Minimal hepatic metabolism (not mediated by cytochrome P450). | Approximately 5% undergoes hepatic metabolism. | [1][2] |
| Excretion | Primarily excreted unchanged in the urine (70-85%). | Primarily excreted unchanged in the feces. | [1][17] |
| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier to a slight extent. | Does not cross the blood-brain barrier to a significant extent. | [1][3] |
| Sedation Potential | More likely to cause drowsiness compared to Fexofenadine, although less than first-generation antihistamines. | Considered a "non-drowsy" antihistamine. | [1][18] |
| Anti-inflammatory Properties | Exhibits anti-inflammatory properties independent of H1 receptor antagonism. | Also possesses anti-inflammatory effects. | [1][19] |
Conclusion
Both this compound and Fexofenadine are highly effective and selective second-generation H1 receptor antagonists. The primary difference in their mechanism at the molecular level lies in their binding affinity for the H1 receptor, with this compound demonstrating a higher affinity. This difference in binding affinity may contribute to the observed variations in their clinical pharmacodynamic profiles, particularly the longer duration of action seen with this compound. Fexofenadine's key advantage is its lower potential for causing sedation due to its limited ability to cross the blood-brain barrier. The choice between these two agents in a clinical or research setting may therefore depend on the desired balance between duration of action and the potential for central nervous system side effects. Further research into the precise molecular interactions and downstream signaling effects of these drugs could provide a more complete understanding of their distinct clinical characteristics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fexofenadine - BioPharma Notes [biopharmanotes.com]
- 3. Fexo | 30 mg/5 ml | Suspension | ফেক্সো ৩০ মি.গ্রা./৫ মি.লি. সাসপেনশন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of this compound in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Distinct binding of this compound enantiomers to human serum albumin and the human histamine receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. benchchem.com [benchchem.com]
- 8. Binding characteristics of this compound and levothis compound to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of histamine or allergen-induced wheals by a single dose of acrivastine, fexofenadine or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Similar rapid onset of action and magnitude of effect of fexofenadine and this compound as assessed by inhibition of histamine-induced wheal-and-flare reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Twenty-four hours of activity of this compound and fexofenadine in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. H1-antihistaminic activity of this compound and fexofenadine in allergic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 19. researchgate.net [researchgate.net]
Levocetirizine Demonstrates Superior In Vitro Potency for H1 Receptor Binding Compared to Cetirizine
A comprehensive analysis of in vitro studies reveals that levocetirizine, the R-enantiomer of this compound, exhibits a twofold higher binding affinity for the H1 histamine receptor than its racemic parent compound, this compound. This enhanced potency is attributed to its stereospecific interaction with the receptor, leading to a more stable and prolonged binding.
This compound is a second-generation antihistamine that exists as a racemic mixture of two enantiomers: levothis compound and dextrothis compound.[1][2] In vitro studies consistently demonstrate that the antihistaminic activity of this compound is primarily due to levothis compound.[2]
Comparative Binding Affinity
Quantitative data from competitive radioligand binding assays consistently show that levothis compound has a significantly lower equilibrium dissociation constant (Ki) for the human H1 receptor compared to this compound and, even more so, dextrothis compound. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) for Human H1 Receptor |
| Levothis compound | 3 |
| This compound | 6 |
| Dextrothis compound | 100 |
Data compiled from multiple studies.[1][3][4][5][6]
The data clearly indicates that levothis compound is the more potent enantiomer, with approximately double the affinity of the racemic mixture.[3] The S-enantiomer, dextrothis compound, shows a dramatically lower affinity, being about 30-fold less potent than levothis compound.[3][7]
Dissociation Kinetics and Pseudo-Irreversible Antagonism
Beyond simple binding affinity, the kinetic profile of these compounds at the H1 receptor reveals further differences. Levothis compound exhibits a significantly slower dissociation from the H1 receptor, with a half-time of 142 minutes, compared to just 6 minutes for dextrothis compound.[3][4][5] This slow dissociation rate suggests that levothis compound can act as a pseudo-irreversible antagonist in functional studies, contributing to its prolonged duration of action.[3][4][5]
Experimental Protocols
The determination of H1 receptor binding affinity is typically conducted through in vitro competitive radioligand binding assays. A common methodology is outlined below.
Radioligand Binding Assay for H1 Receptor
Objective: To determine the binding affinity (Ki) of test compounds (levothis compound, this compound) for the human H1 histamine receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293T or CHO cells).[8]
-
Radioligand: [3H]mepyramine, a radiolabeled H1 receptor antagonist.[3][9]
-
Test Compounds: Levothis compound and this compound of known concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[8][9]
-
Assay Buffer: e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4.[8]
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.[9]
-
Scintillation Counter: To quantify the radioactivity.[9]
Procedure:
-
Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of [3H]mepyramine (near its Kd, typically 1-5 nM) and varying concentrations of the test compound.[9]
-
Equilibrium: The mixture is incubated at room temperature (25°C) for a sufficient duration to reach equilibrium (typically 60-240 minutes).[9]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.[9]
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound [3H]mepyramine, is measured using a scintillation counter.[9]
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity in the presence of a high concentration of an unlabeled H1 antagonist.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of [3H]mepyramine is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Ki Calculation: The IC50 value is converted to the Ki value using the Cheng-Prusoff equation.
-
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the H1 receptor signaling pathway and the workflow of the competitive binding assay.
Caption: Histamine H1 Receptor Signaling Pathway and Levothis compound's Mechanism of Action.
Caption: Experimental Workflow for a Competitive H1 Receptor Radioligand Binding Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Binding characteristics of this compound and levothis compound to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Reproducibility of Cetirizine's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of cetirizine as documented across various studies. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to offer an objective resource for evaluating the reproducibility of this compound's anti-inflammatory properties.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in several studies, primarily focusing on its ability to reduce the levels of key inflammatory markers and inhibit the infiltration of inflammatory cells. The following table summarizes the quantitative findings from a selection of these studies.
| Inflammatory Marker | Study Population | Treatment | Key Quantitative Finding | Study Reference |
| Interleukin-4 (IL-4) | 20 children with perennial allergic rhinitis | This compound (dose not specified) for 2 weeks | Significant decrease in nasal IL-4 levels (p<0.01) | Ciprandi et al. (2004)[1][2] |
| Interleukin-8 (IL-8) | 20 children with perennial allergic rhinitis | This compound (dose not specified) for 2 weeks | Significant decrease in nasal IL-8 levels (p=0.01) | Ciprandi et al. (2004)[1][2] |
| Eosinophils | 20 children with perennial allergic rhinitis | This compound (dose not specified) for 2 weeks | Significant reduction in nasal eosinophils (p<0.01) | Ciprandi et al. (2004)[1][2] |
| Neutrophils | 20 children with perennial allergic rhinitis | This compound (dose not specified) for 2 weeks | Significant reduction in nasal neutrophils (p<0.01) | Ciprandi et al. (2004)[1][2] |
| Eosinophil Infiltration | Allergic and normal subjects | Oral this compound (10 and 20 mg/day) | Significant inhibition of cutaneous eosinophil migration at pollen (61%, p<0.01) and 48/80 (53%, p<0.01) skin test sites. | Fadel et al. (1990)[3] |
| Eosinophil Infiltration | 7 allergic and 3 nonallergic subjects | Oral this compound (20 mg/day) for 4 days | Reduced eosinophil infiltrations induced by allergen (63%, p<0.001) and PAF-acether (58.5% for 400 ng and 57.8% for 40 ng, p<0.001 and p<0.01 respectively) at 24 hours. | Fadel et al. (1987)[4] |
| Neutrophil Accumulation | Allergic and normal subjects | Oral this compound (10 and 20 mg/day) | Inhibition of neutrophil accumulation at pollen (41%, p<0.1) and 48/80 (31%, p<0.1) sites. | Fadel et al. (1990)[3] |
| Leukotriene B4 (LTB4) | Human peripheral blood neutrophils (in vitro) | Preincubation with this compound | Significant decrease in LTB4 generation when cells were stimulated with fMLP or NaF. | Köller et al. (1996)[5][6] |
| Interleukin-8 (IL-8) Release | Human lung epithelial cell line A549 (in vitro) | Pre-incubation with this compound (0.01 - 1.0 µmol/L) | Significant diminishment of IL-8 release from cells activated with TNF-α or PMA. | Guba et al. (1999)[7] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding the context and reproducibility of the observed anti-inflammatory effects.
In Vivo Study: Perennial Allergic Rhinitis in Children (Ciprandi et al., 2004)[1][2]
-
Study Design: A double-blind, placebo-controlled, randomized study.
-
Participants: 20 children (13 males, 7 females; mean age 13.4 years) with perennial allergic rhinitis.
-
Intervention: Administration of this compound or placebo for 2 weeks.
-
Sample Collection: Nasal scraping and nasal lavage were performed before and after the treatment period.
-
Analysis:
-
Cytokines (IL-4 and IL-8): Measured by immunoassay.
-
Inflammatory Cells (Neutrophils and Eosinophils): Counted using conventional staining methods.
-
Clinical Symptoms: Nasal obstruction score was recorded.
-
In Vivo Study: Cutaneous Eosinophil Migration (Fadel et al., 1990)[3]
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Participants: Allergic and normal subjects.
-
Intervention: Oral administration of this compound (10 and 20 mg/day) or placebo.
-
Challenge: Skin tests using grass pollen, compound 48/80, histamine, platelet-activating factor acether, and N-formyl-methionyl-leucyl-phenylalanine.
-
Analysis: Cutaneous eosinophil and neutrophil migration was assessed at the skin test sites.
In Vitro Study: Leukotriene B4 Formation in Neutrophils (Köller et al., 1996)[5][6]
-
Cell Type: Human peripheral blood neutrophils.
-
Stimuli:
-
Ca ionophore A23187 (bypasses membranous signal transduction).
-
fMLP (activates G-protein-coupled receptor).
-
NaF (directly activates G-proteins).
-
-
Intervention: Preincubation of neutrophils with this compound.
-
Analysis: Measurement of LTB4 generated from the stimulated neutrophils.
In Vitro Study: IL-8 Release from Epithelial Cells (Guba et al., 1999)[7]
-
Cell Line: Human lung epithelial cell line A549.
-
Stimuli: Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ) or other agonists (PMA, NaF, respiratory syncytial virus).
-
Intervention: Confluent epithelial cell monolayers were pre-incubated with this compound (0.01 - 1.0 µmol/L) for 30 minutes before activation.
-
Analysis:
-
IL-8 Release: Determined by IL-8 enzyme immunoassay.
-
Intracellular IL-8 and NF-κB: Analyzed by FACS analysis.
-
IL-8 mRNA: Steady-state level studied by Northern blot analysis.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can aid in the interpretation of the data.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound, a second-generation H1-antihistamine, exerts its anti-inflammatory effects in part by interfering with the NF-κB signaling pathway.[8] By blocking the H1 receptor, this compound can modulate downstream signaling cascades that lead to the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines and adhesion molecules.
Caption: this compound's inhibition of the H1 receptor can attenuate NF-κB-mediated inflammation.
Typical Experimental Workflow for Assessing Anti-inflammatory Effects
The following diagram illustrates a generalized workflow for investigating the anti-inflammatory properties of this compound, based on the methodologies of the cited studies.
Caption: A generalized workflow for studying this compound's anti-inflammatory effects.
References
- 1. This compound reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eosinophil infiltration: effects of H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo effects of this compound on cutaneous reactivity and eosinophil migration induced by platelet-activating factor (PAF-acether) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts anti-inflammatory effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts anti-inflammatory effects on human neutrophils. | Semantic Scholar [semanticscholar.org]
- 7. This compound counter-regulates interleukin-8 release from human epithelial cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Biomarkers in Cetirizine Clinical Trials: A Comparative Meta-Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of biomarkers identified in clinical trials of cetirizine. By synthesizing data from multiple studies, we offer insights into the molecular and cellular effects of this second-generation antihistamine, highlighting potential biomarkers for treatment efficacy and patient stratification.
This compound, a potent and selective H1-receptor antagonist, is a widely used treatment for allergic rhinitis and chronic urticaria.[1][2] Beyond its primary mechanism of blocking histamine, this compound exhibits anti-inflammatory properties, including the inhibition of eosinophil chemotaxis.[3][4] This guide delves into the existing meta-analyses and clinical trial data to identify and quantify biomarkers modulated by this compound, providing a foundation for future research and drug development.
Comparative Analysis of Biomarker Modulation by this compound
A systematic review and meta-analysis of this compound treatment in children with allergic diseases revealed significant reductions in several key inflammatory biomarkers.[5] The following table summarizes the quantitative findings from this meta-analysis, alongside data from other clinical trials.
| Biomarker | Disease | Patient Population | This compound Dosage | Duration of Treatment | Key Findings | References |
| Serum Total IgE | Allergic Diseases | Children | Not Specified | Not Specified | Mean Difference vs. Placebo: -89.75 IU/mL | [5] |
| Serum Total IgE | Allergic Rhinitis & Asthma | Children & Adolescents (3-15 years) | 5-10 mg/day | 6 months | Average drop from 900 IU to 150 IU | [6] |
| Serum Eosinophil Cationic Protein (ECP) | Allergic Diseases | Children | Not Specified | Not Specified | Mean Difference vs. Placebo: -3.81 | [5] |
| Total Peripheral Blood Eosinophils | Allergic Diseases | Children | Not Specified | Not Specified | Mean Difference vs. Placebo: -161.93 cells/μL | [5] |
| Total Peripheral Blood Eosinophils | Allergic Rhinitis & Asthma | Children & Adolescents (3-15 years) | 5-10 mg/day | 6 months | Average drop from 2000/mm³ to 250/mm³ | [6] |
| Interleukin-4 (IL-4) | Perennial Allergic Rhinitis | Children | 5 mg/day | 2 weeks | Significant decrease (p<0.01) | [7] |
| Interleukin-8 (IL-8) | Perennial Allergic Rhinitis | Children | 5 mg/day | 2 weeks | Significant decrease (p=0.01) | [7] |
| Neutrophils | Perennial Allergic Rhinitis | Children | 5 mg/day | 2 weeks | Significant reduction (p<0.01) | [7] |
| Eosinophils (Nasal Lavage) | Perennial Allergic Rhinitis | Children | 5 mg/day | 2 weeks | Significant reduction (p<0.01) | [7] |
Potential Biomarkers of Antihistamine Response in Chronic Urticaria
While comprehensive meta-analyses on this compound for biomarker discovery in chronic spontaneous urticaria (CSU) are limited, several studies have identified potential biomarkers for predicting response to antihistamine therapy in general. These biomarkers warrant further investigation in this compound-specific trials.
-
Interleukin-6 (IL-6): Higher serum levels of IL-6 have been observed in patients with CSU who are refractory to antihistamine treatment.
-
D-dimer: Elevated plasma D-dimer concentrations have been suggested as a biomarker for antihistamine-resistant CSU.[8]
-
Basophil Activation: The Basophil Activation Test (BAT), which measures the upregulation of markers like CD63 or CD203c on basophils, is a potential indicator of autoimmune CSU and may predict a poor response to antihistamines.[8][9]
Signaling Pathways and Experimental Workflows
To understand the context of these biomarkers, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their measurement.
Detailed Experimental Protocols
For the key biomarkers discussed, standardized laboratory procedures are employed. Below are outlines of common methodologies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (e.g., IL-6)
-
Coating: A 96-well microplate is coated with a capture antibody specific to the target cytokine (e.g., anti-human IL-6 antibody). The plate is incubated overnight to allow the antibody to bind to the surface of the wells.[10][11]
-
Blocking: Any unbound sites in the wells are blocked using a blocking buffer (e.g., a solution containing bovine serum albumin) to prevent non-specific binding of other proteins.[10][11]
-
Sample Incubation: Patient serum or plasma samples, along with standards of known cytokine concentrations, are added to the wells. If the target cytokine is present, it will bind to the capture antibody. The plate is incubated for a set period.[12]
-
Detection Antibody: A biotinylated detection antibody, also specific to the target cytokine but recognizing a different epitope, is added to the wells. This antibody binds to the captured cytokine, forming a "sandwich".[12]
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. Streptavidin has a high affinity for biotin, linking the enzyme to the detection antibody.[11]
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present in the sample.[12]
-
Measurement: The reaction is stopped, and the absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated from the standards, and the cytokine concentrations in the patient samples are determined.[11]
Measurement of Eosinophil Cationic Protein (ECP)
ECP levels are typically measured in serum using an immunoassay, such as a sandwich ELISA or ImmunoCAP.[13][14]
-
Sample Collection and Preparation: Blood is collected in a tube without anticoagulants and allowed to clot for a specific period (e.g., 60-120 minutes) to allow for the release of ECP from eosinophils. The serum is then separated by centrifugation.[13][15]
-
Immunoassay: The serum sample is analyzed using a commercial ECP immunoassay kit. The principle is similar to the ELISA described above, where anti-ECP antibodies are used to capture and detect the protein.[14] The concentration is determined by comparing the sample's signal to that of known standards.
Basophil Activation Test (BAT) by Flow Cytometry
The BAT is a functional assay that measures the degranulation of basophils in response to a stimulus.[16]
-
Blood Collection: Whole blood is collected from the patient in a tube containing an anticoagulant (e.g., EDTA).
-
Stimulation: Aliquots of the whole blood are incubated with the patient's own serum (for detecting autoantibodies in CSU) or with specific allergens. A positive control (e.g., anti-IgE antibody) and a negative control (buffer alone) are also included.[17]
-
Staining: After incubation, the cells are stained with fluorescently-labeled antibodies that identify basophils (e.g., anti-CCR3, anti-CD123) and a marker of degranulation, most commonly anti-CD63 or anti-CD203c.[3][17]
-
Flow Cytometry Analysis: The sample is analyzed on a flow cytometer. Basophils are identified based on their specific markers, and the percentage of basophils expressing the activation marker (e.g., CD63) is quantified.[18] An increased percentage of activated basophils in the presence of the patient's serum compared to the negative control indicates a positive test.[17]
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Inhibitory effect of this compound 2HCl on eosinophil migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basophil Activation Test for Chronic Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound for the treatment of allergic diseases in children: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JOURNAL OF THE ROYAL MEDICAL SERVICES [rmsjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Biomarkers of chronic spontaneous urticaria - Indian Journal of Skin Allergy [skinallergyjournal.com]
- 9. eurannallergyimm.com [eurannallergyimm.com]
- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bmgrp.com [bmgrp.com]
- 13. labcorp.com [labcorp.com]
- 14. icd.goldstandarddiagnostics.com [icd.goldstandarddiagnostics.com]
- 15. bdl-labordiagnostik.de [bdl-labordiagnostik.de]
- 16. Basophil Activation Test for Allergy Diagnosis [jove.com]
- 17. Basophil Activation Test identifies the patients with Chronic Spontaneous Urticaria suffering the most active disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Urticaria-Inducing Activity and Urticaria-Induced Basophil Activation | Test Fact Sheet [arupconsult.com]
A Comparative Guide to Validated HPLC Methods for the Separation of Cetirizine from its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the separation of the second-generation antihistamine, Cetirizine, from its metabolites. This information is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing.
This compound undergoes limited metabolism in humans, with a substantial portion of the drug excreted unchanged. The primary metabolic pathway is oxidation, leading to the formation of metabolites such as this compound N-oxide. The ability to effectively separate this compound from these metabolites is essential for accurate quantification and analysis.
Comparison of Validated HPLC Methods
While specific validated HPLC methods exclusively for the separation of this compound from its in-vivo metabolites are not extensively detailed in publicly available literature, several stability-indicating HPLC methods have been developed to separate this compound from its degradation products. These methods are highly relevant as the degradation pathways often mimic metabolic pathways, particularly oxidation. The following table summarizes and compares the key parameters of these methods.
| Method | Column | Mobile Phase | Flow Rate | Detection Wavelength | Key Findings | Reference |
| Method 1 | Symmetry C18 | 50 mM KH2PO4 and Acetonitrile (60:40 v/v, pH = 3.5) | Not Specified | Not Specified | Linear over 1-20 µg/mL. Unstable in 2 M HCl and 0.5% H2O2. | [1] |
| Method 2 | Primesep 200 | Gradient: MeCN (5-50%) and H3PO4 (0.05-0.3%) | 0.5 mL/min | 270 nm | Retains this compound, a hydrophobic and zwitterionic compound. | [2] |
| Method 3 | Coresep SB | Not Specified | Not Specified | UV, MS, CAD, ELSD | Separates this compound and related impurities based on hydrophobic and ionic properties. | [3] |
| Method 4 | α1-acidglycoprotein (AGP-CSP) | 10 mmol/l phosphate buffer (pH 7.0)-acetonitrile (95:5, v/v) | Not Specified | 230 nm | Separates (+)- and (-)-Cetirizine enantiomers. | [4] |
Experimental Protocols
Detailed experimental protocols are essential for replicating and adapting these methods for specific research needs.
Method 1: Stability-Indicating HPLC Method
This method was validated to study the degradation of this compound under acidic and oxidative stress conditions.
-
Chromatographic System: High-Performance Liquid Chromatograph.[1]
-
Column: Symmetry C18.[1]
-
Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate and acetonitrile (60:40 v/v). The pH of the mobile phase is adjusted to 3.5.[1]
-
Sample Preparation: For acidic degradation studies, a stock solution of this compound dihydrochloride (5000 µg/mL) is prepared, and 1 mL is transferred to a 10 mL volumetric flask with 2 M HCl added to the volume. The flask is then placed in a dry air oven at various temperatures (70, 80, 85, and 90°C). At specific time intervals, 500 µL of the solution is neutralized with sodium hydroxide and diluted with the mobile phase before injection.[1] For analysis of pharmaceutical dosage forms, a powdered tablet equivalent to 10 mg of this compound is dissolved in the mobile phase, sonicated, filtered, and diluted for injection.[1]
-
Validation: The method demonstrated linearity over a concentration range of 1-20 µg/mL with a correlation coefficient (r²) greater than 0.999. The limit of quantification (LOQ) was found to be 1 µg/mL, and the limit of detection (LOD) was 0.2 µg/mL. The method showed good within-day and between-day precision with values less than 1.5%.[1]
Method 2: Mixed-Mode HPLC Method
This method utilizes a mixed-mode column for the retention and separation of this compound.
-
Chromatographic System: High-Performance Liquid Chromatograph.[2]
-
Column: Primesep 200, 3.2 x 100 mm, 5 µm, 100A.[2]
-
Mobile Phase: A gradient elution is employed with acetonitrile (5-50%) and phosphoric acid (0.05-0.3%) over a 5-minute run with a 4-minute hold.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Detection: UV at 270 nm.[2]
Logical Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for validating an HPLC method for the separation of this compound and its metabolites, ensuring the method is suitable for its intended purpose.
Caption: A generalized workflow for the development and validation of an HPLC method.
Conclusion
The selection of an appropriate HPLC method for the separation of this compound from its metabolites depends on the specific requirements of the analysis, such as the matrix of the sample (e.g., plasma, urine, pharmaceutical formulation) and the specific metabolites of interest. The stability-indicating methods presented provide a strong foundation for developing and validating a robust analytical procedure. Researchers should consider the column chemistry, mobile phase composition, and detection parameters to achieve optimal separation and quantification. The provided workflow for method validation serves as a guideline to ensure the reliability and accuracy of the obtained results.
References
Cetirizine's Impact on Eosinophil Migration: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of findings from multiple studies on the effects of Cetirizine, a second-generation antihistamine, on eosinophil migration. Eosinophils are key effector cells in allergic inflammation, and their recruitment to inflammatory sites is a critical step in the pathogenesis of allergic diseases. Understanding how this compound modulates this process is crucial for elucidating its anti-inflammatory properties beyond its well-established H1 receptor antagonism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the inhibitory effect of this compound on eosinophil migration.
In Vitro Studies: Inhibition of Eosinophil Chemotaxis
| Chemoattractant | This compound Concentration | Percent Inhibition of Migration | Cell Source | Study Model | Reference |
| Eotaxin (100 ng/mL) | 10⁻⁸ M | Total Inhibition | Human Eosinophils | Transendothelial Migration (through HMVEC-d) | [1] |
| Eotaxin (100 ng/mL) | 10⁻⁷ M | Total Inhibition | Human Eosinophils | Transendothelial Migration (through HMVEC-l) | [1] |
| PAF (10⁻⁶ M) | 0.01 µg/mL (2.6 x 10⁻⁸ M) | 47.5 ± 6.1% | Human Eosinophils (Allergic Subjects) | Chemotaxis Assay | [2][3] |
| PAF (10⁻⁶ M) | 0.1 µg/mL (2.6 x 10⁻⁷ M) | 50.8 ± 5.1% | Human Eosinophils (Allergic Subjects) | Chemotaxis Assay | [2][3] |
| PAF (10⁻⁶ M) | 1 µg/mL (2.6 x 10⁻⁶ M) | 58.9 ± 6.4% | Human Eosinophils (Allergic Subjects) | Chemotaxis Assay | [2][3] |
| fMLP | Not Specified | Significant Inhibition | Human Eosinophils (Allergic Subjects) | Chemotaxis Assay | [2] |
| PAF | Not Specified | Potent Inhibition | Human Eosinophils | Chemotaxis Assay | [4][5] |
| fMLP | Not Specified | Potent Inhibition | Human Eosinophils | Chemotaxis Assay | [4] |
HMVEC-d: Human Dermal Microvascular Endothelial Cells; HMVEC-l: Human Lung Microvascular Endothelial Cells; PAF: Platelet-Activating Factor; fMLP: N-formyl-methionyl-leucyl-phenylalanine.
In Vivo Studies: Inhibition of Eosinophil Accumulation
| Challenge Agent | This compound Dosage | Percent Inhibition of Eosinophil Accumulation | Study Model | Subject Population | Reference |
| Grass Pollen | 10 mg (single dose) | Significant Decrease | Skin Window | Allergic Patients | [6] |
| Compound 48/80 | 10 mg (single dose) | Significant Decrease | Skin Window | Allergic Patients | [6] |
| Grass Pollen | 10-20 mg/day | 61% (p < 0.01) | Skin Window | Allergic Subjects | [7] |
| Compound 48/80 | 10-20 mg/day | 53% (p < 0.01) | Skin Window | Allergic Subjects | [7] |
| Allergen | 20 mg/day (4 days) | 63% (p < 0.001) | Skin Window | Allergic Subjects | [8] |
| PAF (400 ng) | 20 mg/day (4 days) | 58.5% (p < 0.001) | Skin Window | Allergic Subjects | [7][8] |
| PAF (40 ng) | 20 mg/day (4 days) | 57.8% (p < 0.01) | Skin Window | Allergic Subjects | [7][8] |
| Allergen | 15 mg twice a day (8 days) | Significant Inhibition | Bronchoalveolar Lavage | Allergic Asthmatic Patients | [9] |
| PAF | ED₅₀ = 19 mg/kg (i.p.) | 50% | Rat Pleural Eosinophilia | Rats | [10] |
| Compound 48/80 | ED₅₀ = 14 mg/kg (i.p.) | 50% | Rat Pleural Eosinophilia | Rats | [10] |
Experimental Protocols
This section details the methodologies employed in the key cited studies to assess the effect of this compound on eosinophil migration.
In Vitro Eosinophil Transendothelial Migration Assay[1][11]
-
Cell Culture: Human Dermal Microvascular Endothelial Cells (HMVEC-d) or Human Lung Microvascular Endothelial Cells (HMVEC-l) were cultured to form a confluent monolayer on micropore filters in transwell inserts.
-
Eosinophil Isolation: Eosinophils were isolated from the peripheral blood of human donors using density gradient centrifugation followed by negative immunomagnetic selection.
-
Treatment: Isolated eosinophils were pre-incubated with varying concentrations of this compound (10⁻⁹ to 10⁻⁵ M) or a vehicle control for 30 minutes at 37°C.
-
Migration Assay: The treated eosinophils were added to the upper chamber of the transwell system. The lower chamber contained the chemoattractant eotaxin (100 ng/mL). The plate was incubated for 60 minutes at 37°C.
-
Quantification: The number of eosinophils that migrated through the endothelial monolayer into the lower chamber was determined by microscopy or flow cytometry.
In Vitro Eosinophil Chemotaxis Assay[2][3][4]
-
Eosinophil Isolation: Eosinophils were purified from the blood of allergic or normal subjects.
-
Chemotaxis Chamber: A Boyden chamber or a similar chemotaxis system with a micropore filter was used.
-
Treatment: Eosinophils were pre-incubated with different concentrations of this compound.
-
Migration Assay: The chemoattractant (e.g., PAF, fMLP) was placed in the lower compartment of the chamber, and the treated eosinophils were placed in the upper compartment. The chamber was incubated to allow for cell migration.
-
Quantification: The number of eosinophils that migrated through the filter to the lower compartment was counted.
In Vivo Skin Window Technique[6][7][8]
-
Subjects: Allergic patients and non-allergic control subjects were enrolled in double-blind, placebo-controlled, crossover studies.
-
Treatment: Subjects received oral this compound (e.g., 10 mg or 20 mg daily) or a placebo for a specified period.
-
Skin Challenge: After treatment, subjects were skin tested with various agents such as allergens (e.g., grass pollen), compound 48/80, or PAF at different concentrations.
-
Eosinophil Accumulation Measurement: A skin window was created at the challenge site to collect migrating cells. The number of eosinophils that accumulated at the site over a period (e.g., 2 to 24 hours) was quantified.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflows and the proposed signaling pathways involved in this compound's effect on eosinophil migration.
Caption: Workflow for in vitro eosinophil transendothelial migration assay.
Caption: this compound's potential mechanisms in inhibiting eosinophil migration.
Discussion and Conclusion
The collective evidence from in vitro and in vivo studies strongly indicates that this compound has a significant inhibitory effect on eosinophil migration. This effect appears to be independent of its H1-receptor blocking activity, suggesting an additional anti-inflammatory mechanism of action.[11]
In vitro studies consistently demonstrate a dose-dependent inhibition of eosinophil migration towards various chemoattractants, including eotaxin and PAF.[1][2][3][4] The transendothelial migration assays further support that this compound can block the movement of eosinophils across endothelial barriers, a crucial step in tissue infiltration.[1][12] Notably, this compound's inhibitory effect was observed without affecting eosinophil viability or the expression of certain adhesion molecules like CD11b, CD18, or CD49d in some studies, suggesting a more direct interference with the chemotactic signaling pathway.[1]
In vivo studies in human subjects and animal models corroborate the in vitro findings. Oral administration of this compound significantly reduces the accumulation of eosinophils at sites of allergic inflammation in the skin and airways.[6][7][8][9] This effect is observed in response to both allergen challenge and the injection of inflammatory mediators like PAF and compound 48/80.[6][7][8]
Furthermore, some evidence suggests that this compound and its active enantiomer, Levothis compound, can also suppress the production of eosinophil chemoattractants, such as RANTES and eotaxin, by eosinophils themselves.[13] This indicates a potential feedback mechanism where this compound not only blocks the response to chemotactic signals but also reduces their generation.
References
- 1. This compound and levothis compound inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. karger.com [karger.com]
- 5. Inhibition of eosinophil chemotaxis by a new antiallergic compound (this compound). | Semantic Scholar [semanticscholar.org]
- 6. Inhibitory effect of this compound 2HCl on eosinophil migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eosinophil infiltration: effects of H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo effects of this compound on cutaneous reactivity and eosinophil migration induced by platelet-activating factor (PAF-acether) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of this compound on the bronchial eosinophil recruitment induced by allergen inhalation challenge in allergic patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference of this compound with the late eosinophil accumulation induced by either PAF or compound 48/80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibiting effect of this compound 2 HC1 on eosinophil migration and its link to H1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and levothis compound inhibit eotaxin‐induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells | Semantic Scholar [semanticscholar.org]
- 13. Inhibitory action of levothis compound on the production of eosinophil chemoattractants RANTES and eotaxin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Cetirizine in Research Settings
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for cetirizine to mitigate environmental contamination and ensure laboratory safety. This document provides a comprehensive framework for the safe handling and disposal of this second-generation antihistamine.
Antihistamines, including this compound, can persist in the environment and impact aquatic ecosystems, even at low concentrations. Studies have demonstrated that these compounds are not fully eliminated by conventional wastewater treatment processes, leading to their detection in rivers and streams.[1] This underscores the critical need for proper disposal to prevent unintended environmental consequences.
Environmental Presence of this compound
The presence of this compound in aquatic environments is a growing concern. The following table summarizes reported concentrations in wastewater and surface water, highlighting the incomplete removal by wastewater treatment plants (WWTPs).
| Sample Matrix | Concentration Range (ng/L) | Removal Efficiency in WWTP | Reference |
| Wastewater Influent | 80 - 220 | 16% - 36% | [2] |
| Wastewater Effluent | 80 - 220 | Not Applicable | [2] |
| River Water | 4 - 11 | Not Applicable | [2] |
Recommended Disposal Procedures
The primary and most critical directive for the disposal of this compound in a laboratory or research setting is to treat it as a chemical waste stream to be managed by a licensed professional waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain. [2]
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound or this compound dihydrochloride for specific safety and disposal information.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye, and face protection. For operations that may generate dust, the use of a respirator is advised.[2]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department or the designated waste disposal company.[2]
-
Containment and Labeling:
-
Collect all solid this compound waste (e.g., unused compound, contaminated lab consumables) in a suitable, closed, and clearly labeled container.[2]
-
For solutions containing this compound, use a sealed, leak-proof container.
-
The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution's EHS protocols.
-
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of chemical waste. They will provide guidance on proper packaging, labeling, and will coordinate with a licensed hazardous waste disposal contractor.
-
Professional Disposal: The designated waste will be collected and transported for final disposal. The recommended and most common method for the disposal of pharmaceutical waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This process ensures the complete destruction of the active chemical compounds.
Disposal of Liquid Formulations:
For liquid formulations of this compound, the primary disposal method remains through a licensed waste disposal service. If this is not immediately available and for trace amounts, consult your EHS for guidance. They may advise absorption onto an inert material, which is then placed in a sealed container for disposal as chemical waste.
Disposal of Empty Containers:
Empty containers that have held this compound should be managed according to your institution's EHS guidelines. Depending on the level of contamination, they may require triple-rinsing (with the rinsate collected as chemical waste) before being discarded or recycled.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a research environment.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cetirizine
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cetirizine. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant, powder-free nitrile or neoprene gloves are recommended.[1][2] |
| Eye Protection | Safety Glasses or Goggles | Wear safety glasses with side shields or chemical splash goggles.[1][3] In situations with a higher risk of splashing, a face shield may be necessary. |
| Body Protection | Lab Coat or Gown | A clean lab coat or a disposable gown should be worn to protect clothing from contamination.[1] |
| Respiratory Protection | Respirator | In cases where dust may be generated or when ventilation is insufficient, a NIOSH-approved respirator is advised.[1][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.[4]
-
Ensure Proper Ventilation: Work in a well-ventilated area. For operations that may generate dust, use a chemical fume hood or a ventilated balance enclosure.[3]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
Handling Procedures
-
Minimize Dust Generation: Handle this compound carefully to avoid creating dust. If tablets or capsules need to be crushed or broken, do so within a contained space like a fume hood.[1]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[2]
-
Clean Equipment After Use: All equipment and work surfaces should be thoroughly cleaned with a suitable detergent or solvent after handling is complete.[3]
-
Personal Hygiene: After removing gloves, wash hands and other exposed skin areas thoroughly. Do not eat, drink, or smoke in the laboratory area.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Containment
-
Designated Waste Container: All this compound waste, including unused product and contaminated materials (e.g., gloves, wipes), should be placed in a suitable, closed, and clearly labeled waste container.[4]
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste unless specifically instructed by your institution's environmental health and safety (EHS) department.[4]
Disposal Methods
-
Professional Waste Disposal: The primary and recommended method of disposal is to use a licensed professional waste disposal service.[4][5] The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Household Trash Disposal (Last Resort): In the absence of a take-back program or professional disposal service, this compound can be disposed of in household trash with the following precautions[6]:
-
Never Flush: Do not dispose of this compound down the drain or toilet, as wastewater treatment facilities may not fully eliminate the compound.[4][6]
Quantitative Data
The following table summarizes key quantitative safety data for this compound hydrochloride.
| Data Point | Value | Species |
| Oral LD50 | 365 mg/kg | Rat |
| Occupational Exposure Limit (OEL) - TWA | 10 mg/m³ | Multiple Jurisdictions[1][7] |
| Occupational Exposure Limit (OEL) - TWA | 25 mg/m³ | Bulgaria, Cyprus, Czech Republic[7] |
TWA: Time-Weighted Average
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
